molecular formula C18H19NO4 B1578881 Z-N-Me-Phe-OH

Z-N-Me-Phe-OH

Cat. No.: B1578881
M. Wt: 313.35
Attention: For research use only. Not for human or veterinary use.
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Description

Z-N-Me-Phe-OH (CAS 2899-07-2) is an N-methylated, N-benzyloxycarbonyl (Z)-protected derivative of the aromatic amino acid L-phenylalanine. With a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol, this compound is supplied with a minimum purity of 98% . The structure of phenylalanine features a hydrophobic benzyl side chain, which is known to be a critical motif in molecular recognition and can coordinate to metal ions such as zinc in various binding modes . The N-methylation of the peptide backbone is a common modification in medicinal chemistry and peptide research, known to alter the conformational properties, enhance metabolic stability, and improve the bioavailability of peptide-based compounds. This protected amino acid building block is primarily valuable in solid-phase and solution-phase peptide synthesis (SPPS). The Z-group (benzyloxycarbonyl) serves as a protecting group for the alpha-amino functionality, preventing unwanted side reactions during coupling sequences. The N-methylation introduces significant structural changes, often used to study structure-activity relationships, reduce peptide aggregation, and create protease-resistant analogues. Researchers utilize Z-N-Me-Phe-OH in the design and synthesis of complex peptidomimetics and bioactive molecules, making it a crucial reagent for pharmaceutical research and development in areas such as enzyme inhibitor design and probe molecule development. This product is intended for research purposes only. It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.35

Origin of Product

United States

Foundational & Exploratory

Z-N-Me-Phe-OH: Structural Architecture and Synthetic Utility in Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) represents a critical building block in the synthesis of peptidomimetics. Unlike standard amino acids, the N-methylation of the peptide backbone introduces steric constraints that drastically alter the pharmacokinetic profile of the resulting therapeutic. By eliminating the amide proton, this residue prevents hydrogen bond formation, enhancing membrane permeability and proteolytic stability—two primary failure points in peptide drug development.

This guide details the structural specifications, handling protocols, and high-efficiency coupling strategies required to integrate Z-N-Me-Phe-OH into complex peptide sequences.

Part 1: Structural Analysis & Nomenclature

The chemical identity of Z-N-Me-Phe-OH is defined by the orthogonality of its protecting group (Z/Cbz) and the steric bulk of the N-methyl modification.

Chemical Identity Table
ParameterSpecification
Common Name Z-N-Me-Phe-OH
IUPAC Name (2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
CAS Number 2899-07-2 (L-isomer)
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Stereochemistry L-Enantiomer (S-configuration)
Solubility Soluble in DCM, DMF, DMSO; Insoluble in water
pKa (COOH) ~3.8 (approximate for N-protected amino acids)
Structural Visualization

The following diagram illustrates the hierarchical composition of the molecule, highlighting the functional zones critical for synthetic planning.

Z_N_Me_Phe_OH_Structure Root Z-N-Me-Phe-OH (C18H19NO4) ProtectingGroup N-Protecting Group (Benzyloxycarbonyl / Z) Root->ProtectingGroup Backbone Core Backbone (N-Methylated Alpha Carbon) Root->Backbone ProtectingGroup->Backbone Acid Stable H2/Pd Labile SideChain Side Chain (Benzyl Group) Backbone->SideChain Functionality Reactive Terminus (Carboxylic Acid) Backbone->Functionality Backbone->Functionality Sterically Hindered

Figure 1: Structural decomposition of Z-N-Me-Phe-OH showing the acid-stable Z-group and the sterically hindered core.[1][2]

Part 2: Synthetic Utility & Mechanism

The "N-Methyl Effect"

The incorporation of Z-N-Me-Phe-OH serves a specific mechanistic purpose in drug design:

  • Conformational Constraint: The N-methyl group introduces steric clash, often forcing the peptide bond into a cis configuration (or an equilibrium between cis and trans), which can lock the peptide into a bioactive conformation.

  • Proteolytic Resistance: Standard proteases (e.g., chymotrypsin) require an amide proton or specific steric accessibility to cleave peptide bonds. N-methylation effectively "masks" the bond from enzymatic hydrolysis.

  • Permeability: By removing the hydrogen bond donor (NH), the desolvation energy required to enter the lipid bilayer is reduced, significantly improving oral bioavailability.

Protecting Group Strategy (Z vs. Fmoc/Boc)

The Z (Cbz) group is chosen for specific synthetic pathways:

  • Stability: It is stable to TFA (unlike Boc) and weak bases (unlike Fmoc).

  • Deprotection: It is removed via catalytic hydrogenation (H₂/Pd-C) or strong acids (HBr/AcOH, HF). This makes it ideal for solution-phase synthesis or when orthogonal protection to acid-labile side chains is required.

Part 3: Experimental Protocols

Protocol A: Handling and Storage
  • Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow decarboxylation or racemization.

  • Hygroscopicity: Moderately hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes activated esters during coupling.

Protocol B: High-Efficiency Coupling Strategy

Challenge: The N-methyl group creates significant steric hindrance, making standard coupling reagents (e.g., HBTU/DIC) inefficient, leading to deletion sequences. Solution: Use high-reactivity reagents like HATU or COMU with a double-coupling cycle.

Reagents:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[3]

  • Solvent: DMF (anhydrous).

Step-by-Step Methodology:

  • Activation (Pre-activation is critical):

    • Dissolve Z-N-Me-Phe-OH (3.0 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents).

    • Add DIPEA (6.0 equivalents).

    • Wait exactly 30 seconds. (Longer activation can lead to racemization via oxazolone formation).

  • Coupling:

    • Add the activated solution to the resin-bound amine.

    • Agitate for 2 to 4 hours at room temperature. (Standard amino acids take 45 mins; N-methyl requires extended time).

  • Monitoring (The Chloranil Test):

    • Note: The standard Kaiser test does not work reliably for secondary amines (like N-methyl amino acids). Use the Chloranil test or p-Nitrophenol ester test .

    • If positive (blue particles), proceed to Step 4.

  • Re-Coupling (Mandatory for High Yield):

    • Drain the resin.

    • Repeat Step 1 and 2 with fresh reagents.

  • Capping:

    • After the second coupling, cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences in the final product.

Workflow Visualization

Coupling_Workflow Start Resin-Peptide (Free Amine) Activate Activate Z-N-Me-Phe-OH (HATU/DIPEA, 30s) Start->Activate Prepare Couple1 Coupling Cycle 1 (2-4 Hours) Activate->Couple1 Add to Resin Check Chloranil Test Couple1->Check Verify Couple2 Coupling Cycle 2 (Fresh Reagents) Check->Couple2 Incomplete Next Next Step (Deprotection) Check->Next Complete (Rare) Cap Capping (Ac2O) Couple2->Cap Maximize Yield Cap->Next

Figure 2: Optimized workflow for coupling sterically hindered N-methyl amino acids.

Part 4: Analytical Verification

To validate the identity and purity of Z-N-Me-Phe-OH before use, or to verify its incorporation into a peptide, utilize the following parameters.

HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (aromatic rings/Z-group).

  • Expected Retention: Z-N-Me-Phe-OH will elute significantly later than Z-Phe-OH due to the increased lipophilicity of the methyl group.

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Expected Mass:

    • [M+H]⁺: 314.36 m/z

    • [M+Na]⁺: 336.34 m/z

  • Fragment Ions: Loss of the Z-group (91 Da, benzyl cation) is a common fragmentation pattern.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7010602 (Related Boc Derivative Structure & Nomenclature). Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis of N-Benzyloxycarbonyl-N-methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

N-Benzyloxycarbonyl-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH, CAS: 2899-07-2) is a critical non-proteinogenic amino acid building block.[1] Its structural significance lies in the N-methyl group, which, when incorporated into peptides, eliminates a hydrogen bond donor, alters the solvation shell, and restricts backbone conformation (specifically the


 and 

torsion angles). These properties are exploited in medicinal chemistry to enhance metabolic stability against proteases and to improve membrane permeability of peptide therapeutics (e.g., Cyclosporine A analogs).

This guide details two distinct synthetic pathways:

  • The Direct Methylation (Freidinger) Protocol: Best for scale and speed, though requiring strict temperature control to minimize racemization.

  • The Oxazolidinone (High-Fidelity) Protocol: The "gold standard" for preserving optical purity, utilizing a temporary cyclic protection strategy.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name (2S)-2-[benzyl(methoxycarbonyl)amino]-3-phenylpropanoic acid
Common Name Z-N-Me-Phe-OH
CAS Number 2899-07-2
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Melting Point 67.0 – 71.0 °C
Solubility Soluble in DCM, EtOAc, THF, DMSO; insoluble in water
Precursor Z-L-Phenylalanine (CAS: 1161-13-3)

Retrosynthetic Analysis & Pathway Selection

The synthesis hinges on the introduction of the methyl group onto the nitrogen atom of the carbamate. Direct alkylation of N-protected amino acids is challenging due to the acidity of the


-proton, which can lead to racemization via enolization.[1]

Retrosynthesis cluster_legend Pathway Logic Target Z-N-Me-Phe-OH (Target) ZPhe Z-Phe-OH (Starting Material) Target->ZPhe Method A: Direct Methylation (NaH / MeI) Oxaz 5-Phenyl-oxazolidinone (Intermediate) Target->Oxaz Reductive Cleavage (Et3SiH / TFA) Oxaz->ZPhe Cyclization (Paraformaldehyde / H+) Method A: Fast, Scalable, Modest Risk Method A: Fast, Scalable, Modest Risk Method B: High Purity, Zero Racemization Method B: High Purity, Zero Racemization

Figure 1: Retrosynthetic strategies. Method A is direct; Method B uses a cyclic intermediate to lock conformation and prevent racemization.

Method A: Direct Methylation (Freidinger Protocol)

Reference: Freidinger, R. M., et al. J. Org. Chem. 1983, 48, 77.

This method utilizes sodium hydride (NaH) to deprotonate the carbamate nitrogen, followed by quenching with methyl iodide (MeI).[1] The key to success is the "one-pot" nature where the carboxylate is also protected as a temporary methyl ester or salt in situ, or simply alkylated (if using excess MeI) and then hydrolyzed.[1] Note: The protocol below assumes the formation of the N-methylated acid directly via careful control or subsequent hydrolysis if esterification occurs.[1]

Reagents
  • Substrate: Z-L-Phenylalanine (1.0 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (3.0 eq)[1]

  • Alkylating Agent: Methyl Iodide (MeI) (8.0 eq)[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1]

  • Quench: Water, Ethyl Acetate, 1N HCl

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Z-Phe-OH (10 mmol, 2.99 g) in anhydrous THF (50 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Add NaH (30 mmol, 1.2 g of 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Vent properly.

  • Reaction: Stir at 0°C for 30 minutes until gas evolution ceases. The solution may become thick/gelatinous.

  • Methylation: Add MeI (80 mmol, 5.0 mL) dropwise via syringe.

  • Digestion: Remove the ice bath and stir at room temperature for 24 hours. The mixture should become clear.

  • Quenching: Cool back to 0°C. Carefully add water (10 mL) dropwise to destroy excess NaH.

  • Workup: Evaporate THF under reduced pressure. Dilute the residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove mineral oil and byproducts.[1]

  • Acidification: Acidify the aqueous layer to pH 2 using 1N HCl. The product will precipitate as an oil or solid.

  • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL). Dry combined organics over MgSO₄, filter, and concentrate.

Critical Control Point (Racemization): If the reaction temperature exceeds 25°C or if strong bases like LiHMDS are used instead of NaH, the risk of


-proton abstraction increases, leading to partial racemization.

Method B: The Oxazolidinone Route (High-Fidelity)

Reference: Ben-Ishai, D. J.[1] Am. Chem. Soc. 1957, 79, 5736; Reddy, G. V., et al. Tetrahedron Lett. 1998.

This method is superior for GMP synthesis where optical purity (>99% ee) is non-negotiable.[1] It locks the nitrogen and carboxyl group into a 5-membered ring, preventing the


-proton from becoming acidic enough to racemize.[1]
Phase 1: Formation of the Oxazolidinone
  • Reagents: Z-Phe-OH (10 mmol), Paraformaldehyde (1.5 g), p-Toluenesulfonic acid (pTsOH) (catalytic, 0.5 mmol).

  • Solvent: Toluene (100 mL).

  • Procedure: Reflux the mixture in a Dean-Stark apparatus to remove water azeotropically.

  • Completion: Reaction is complete when water collection ceases (~2-4 hours).

  • Workup: Wash with 5% NaHCO₃, water, and brine. Dry and concentrate to yield N-benzyloxycarbonyl-5-phenyl-oxazolidinone .[1]

Phase 2: Reductive Cleavage to Z-N-Me-Phe-OH[1]
  • Reagents: Oxazolidinone intermediate (from Phase 1), Triethylsilane (Et₃SiH) (3.0 eq), Trifluoroacetic acid (TFA) (Solvent/Reagent).[1]

  • Procedure: Dissolve the oxazolidinone in TFA. Add Et₃SiH and stir at room temperature for 24 hours.

  • Mechanism: The lactone is reduced; the ring opens to yield the N-methyl group while the Z-group remains intact.[1]

  • Workup: Evaporate TFA/Silane. Partition residue between NaHCO₃ and Ether (discard ether).[1] Acidify aqueous layer and extract with EtOAc.

Workflow Start Z-Phe-OH (Solid) Step1 Cyclization (Paraformaldehyde/TsOH) Start->Step1 Inter Oxazolidinone (Stable Intermediate) Step1->Inter - H2O Step2 Reductive Cleavage (Et3SiH / TFA) Inter->Step2 End Z-N-Me-Phe-OH (Pure L-Isomer) Step2->End Ring Opening

Figure 2: Workflow for the High-Fidelity Oxazolidinone Route.

Quality Control & Characterization

To ensure the protocol was successful and the product is viable for downstream applications, the following specifications must be met.

TestAcceptance CriteriaMethodology
Appearance White to off-white powderVisual Inspection
Purity (HPLC) > 98.0%C18 Column, ACN/Water gradient
Identity (¹H NMR) N-Me singlet at ~2.7-2.9 ppm400 MHz in CDCl₃ or DMSO-d₆
Optical Rotation

to

c=1 in Methanol (Check specific lot COA)
Melting Point 67 – 71 °CCapillary method

Self-Validation Checklist:

  • Did the NH signal disappear in NMR? (Confirming methylation).

  • Is the N-Me signal a singlet? (If split, rotamers may be present—common in N-Me amino acids).[1]

  • Is the specific rotation consistent? (If significantly lower, racemization occurred).

References

  • Freidinger, R. M., Hinkle, J. S., Perlow, D. S., & Arison, B. H. (1983). Synthesis of 9-fluorenylmethyloxycarbonyl-protected N-alkyl amino acids by reduction of oxazolidinones. Journal of Organic Chemistry, 48(1), 77–81. Link[1]

  • Ben-Ishai, D. (1957).[1] The reaction of formaldehyde with N-acylamino acids. Journal of the American Chemical Society, 79(21), 5736–5738. Link[1]

  • Santa Cruz Biotechnology. Z-N-Me-Phe-OH Product Data Sheet (CAS 2899-07-2). Link[1]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[1][2] V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation.[1] Canadian Journal of Chemistry, 55(5), 906-910. Link[1]

  • Reddy, G. V., Rao, G. V., & Iyengar, D. S. (1998). A new and efficient synthesis of N-methyl amino acids. Tetrahedron Letters, 39(14), 1985-1986. Link

Sources

Technical Monograph: Z-N-Me-Phe-OH in Advanced Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical properties, synthesis, and application of Z-N-Me-Phe-OH (N-Benzyloxycarbonyl-N-methyl-L-phenylalanine), a critical building block in the development of proteolytic-resistant peptide therapeutics.

Executive Summary

Z-N-Me-Phe-OH is a specialized amino acid derivative used to introduce N-methylation into peptide backbones. The incorporation of N-methylated residues is a proven strategy in medicinal chemistry to enhance metabolic stability, improve oral bioavailability, and restrict conformational flexibility (peptidomimetics).[1] This guide provides validated data and protocols for researchers utilizing this compound in drug discovery and solid-phase peptide synthesis (SPPS).

Physicochemical Characterization

The following data represents the standard specification for high-purity Z-N-Me-Phe-OH used in GMP and research environments.

Table 1: Core Chemical Specifications
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-N-methyl-L-phenylalanine
CAS Number 2899-07-2
Molecular Weight 313.35 g/mol
Molecular Formula C₁₈H₁₉NO₄
Appearance White to off-white crystalline powder
Melting Point 67.0 – 71.0 °C
Purity (HPLC) ≥ 98.0%
Chirality L-Isomer (Enantiomeric excess > 99%)
Solubility Soluble in DMF, DCM, DMSO, Ethyl Acetate; Insoluble in Water

Synthetic Utility & Manufacturing

The synthesis of Z-N-Me-Phe-OH requires overcoming the tendency of N-protected amino acids to racemize during methylation. The two primary industrial routes are the Benoiton Method (Silver Oxide mediated) and the Freidinger Lactam Method .

Synthesis Route: Modified Benoiton Methylation

This method is preferred for its operational simplicity and scalability. It utilizes methyl iodide (MeI) and silver oxide (Ag₂O) to methylate the nitrogen while simultaneously esterifying the carboxyl group, followed by selective saponification.

Reaction Scheme:

  • Methylation: Z-Phe-OH + MeI + Ag₂O

    
     Z-N-Me-Phe-OMe
    
  • Hydrolysis: Z-N-Me-Phe-OMe + LiOH

    
     Z-N-Me-Phe-OH
    
Experimental Protocol (Step-by-Step)
  • Dissolution: Dissolve Z-Phe-OH (10 mmol) in anhydrous DMF (50 mL).

  • Reagent Addition: Add Methyl Iodide (80 mmol, excess) followed by Silver Oxide (Ag₂O, 30 mmol) in portions. Caution: Exothermic.

  • Reaction: Stir at room temperature for 24 hours. Monitor by TLC (fading of starting material spot).

  • Work-up: Filter off silver salts through Celite. Dilute filtrate with Ethyl Acetate (150 mL). Wash with 1N HCl, saturated NaHCO₃, and brine.[2]

  • Saponification: Dissolve the intermediate (Z-N-Me-Phe-OMe) in THF/MeOH (1:1). Add 1N LiOH (2 eq) at 0°C. Stir until ester hydrolysis is complete (approx. 2-4 hours).

  • Isolation: Acidify to pH 2 with 1N HCl and extract with Ethyl Acetate. Dry over Na₂SO₄ and concentrate to yield Z-N-Me-Phe-OH.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Z-Phe-OH (Starting Material) Reagents MeI + Ag₂O (DMF Solvent) Start->Reagents Dissolution Intermediate Z-N-Me-Phe-OMe (Methyl Ester) Reagents->Intermediate N-Methylation & Esterification Hydrolysis LiOH / THF (Saponification) Intermediate->Hydrolysis Deprotection Product Z-N-Me-Phe-OH (Final Product) Hydrolysis->Product Acidification & Isolation

Figure 1: The Benoiton methylation pathway for converting Z-Phe-OH to Z-N-Me-Phe-OH via an ester intermediate.

Application in Peptide Synthesis

Incorporating Z-N-Me-Phe-OH into a peptide chain presents unique challenges due to the steric hindrance of the N-methyl group. Standard coupling reagents (e.g., DCC/HOBt) often fail or result in low yields.

Coupling Challenges
  • Steric Bulk: The methyl group on the nitrogen impedes the approach of the activated carboxyl component.

  • Slow Kinetics: Acylation of N-methyl amino acids is significantly slower than primary amines.

  • Racemization Risk: Activation of the carboxyl group of an N-methyl amino acid is prone to oxazolonium formation, leading to loss of chirality.

Optimized Coupling Protocol

For coupling Z-N-Me-Phe-OH to a resin-bound amine or free amine in solution, the use of HATU or PyBroP is mandatory to drive the reaction to completion.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) or Collidine (2,4,6-Trimethylpyridine)

  • Solvent: DMF or NMP (anhydrous)[2]

Procedure:

  • Pre-activation: Dissolve Z-N-Me-Phe-OH (3 eq) and HATU (2.9 eq) in minimum DMF. Add HOAt (3 eq) and DIPEA (6 eq). Stir for 30 seconds. Do not over-activate as this increases racemization.

  • Coupling: Add the pre-activated mixture immediately to the resin/amine component.

  • Reaction Time: Allow to react for 2–4 hours. Double coupling is often required.

  • Monitoring: Standard Kaiser test (ninhydrin) does not work for secondary amines (N-methyl). Use the Chloranil Test or Acetaldehyde/Chloranil method to verify coupling completion.

Visualization of Coupling Logic

CouplingLogic Input Z-N-Me-Phe-OH Activation Activation with HATU/HOAt (High Reactivity Required) Input->Activation StericBarrier Steric Hindrance (N-Methyl Group) Activation->StericBarrier Active Ester Formed Coupling Nucleophilic Attack by Resin-Amine StericBarrier->Coupling Overcome Energy Barrier Check QC: Chloranil Test (Not Ninhydrin) Coupling->Check Check->Activation Purple Staining (Positive) Repeat Coupling Success Peptide Bond Formed Check->Success Blue Staining (Negative)

Figure 2: Decision logic for coupling sterically hindered N-methylated amino acids.

Storage and Stability

  • Storage: Store at +2°C to +8°C. For long-term storage, -20°C is recommended to prevent slow hydrolysis or degradation.

  • Hygroscopicity: Moderately hygroscopic. Allow bottle to equilibrate to room temperature before opening to prevent water condensation.

  • Stability: Stable under standard laboratory conditions. Avoid strong acids which may remove the Z-group prematurely.

References

  • Santa Cruz Biotechnology. Z-N-Me-Phe-OH Product Specifications and CAS 2899-07-2. Retrieved from

  • Cheung, S. T., & Benoiton, N. L. (1977).N-Methylamino acids: Preparation from N-benzyloxycarbonylamino acids and cross-linking into peptides. Canadian Journal of Chemistry.
  • Bachem. Peptide Coupling Reagents: Guide to HATU and PyBroP. Retrieved from

  • ChemicalBook. Physical Properties of Z-N-Me-Phe-OH (CAS 2899-07-2). Retrieved from

  • BenchChem. Solubility and Handling of N-Methylated Amino Acids. Retrieved from

Sources

Role of Z-Protected Amino Acids in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Enduring Utility of the Z-Group

Despite the dominance of Fmoc and Boc solid-phase methodologies in modern high-throughput synthesis, the Benzyloxycarbonyl (Z or Cbz) group remains a cornerstone of industrial peptide manufacturing and complex solution-phase synthesis.[1] Introduced by Bergmann and Zervas in 1932, it was the first protecting group to allow the reversible blocking of amine functions without racemization, effectively birthing the field of controlled peptide synthesis.

For the modern drug developer, the Z-group is not a relic; it is a strategic tool. Its unique orthogonality—stable to the mild acids used to cleave Boc and the bases used to cleave Fmoc—makes it indispensable for side-chain protection , fragment condensation strategies , and convergent synthesis of complex pharmaceutical ingredients (APIs).

Chemical Architecture & Stability Profile

The Z-group functions as a carbamate shield.[1] Chemically, it is a benzyl ester of a carbamic acid. Its utility stems from the specific reactivity of the benzyl-oxygen bond.

Stability Matrix

The Z-group exhibits a "Goldilocks" stability profile that differentiates it from its counterparts (Boc/Fmoc).[1]

ConditionStability StatusMechanistic Insight
Basic (Piperidine/DBU) Stable Resistant to

-elimination mechanisms (unlike Fmoc).[1]
Mild Acid (TFA, dilute HCl) Stable The benzyl carbocation is not sufficiently stabilized to cleave under mild acidic conditions (unlike t-Butyl in Boc).[1]
Strong Acid (HF, HBr, TfOH) Labile Cleaves via acidolysis (SN1 mechanism generating benzyl carbocation).[1]
Hydrogenolysis (H₂/Pd) Labile The "Killer App" of Z. Cleaves under neutral conditions via catalytic reduction.[1]
Nucleophiles Stable generally resistant to amines and hydrides (except strong reducing agents like LiAlH₄).[1]
The Orthogonality Triad

In complex synthesis, "orthogonality" allows the selective deprotection of one group in the presence of others. The Z-group forms a critical vertex in the standard orthogonality triangle.[1]

OrthogonalityTriad Z Z (Cbz) Group Cleaved by: H₂/Pd or HF Boc Boc Group Cleaved by: TFA Z->Boc Stable to TFA Fmoc Fmoc Group Cleaved by: Piperidine Z->Fmoc Stable to Base Boc->Z Stable to H₂/Pd Fmoc->Z Stable to H₂/Pd

Figure 1: The Orthogonality Triad. Dashed lines indicate stability, highlighting how Z-protection survives the cleavage conditions of both Boc and Fmoc, enabling unique synthetic strategies.

Strategic Applications in Synthesis

Solution Phase Peptide Synthesis (The Industrial Standard)

While SPPS (Solid Phase Peptide Synthesis) dominates research, solution phase synthesis is preferred for multi-kilogram GMP production of short peptides (2-5 mers) due to cost-efficiency and scalability.[1]

  • Role of Z: It is the N-terminal protection of choice.

  • Workflow: Z-AA-OH is coupled to H-AA-OR.[1] The Z-group is removed via catalytic hydrogenolysis (clean, no salt formation) or HBr/AcOH, allowing the next cycle.[1]

Side-Chain Protection in SPPS

In Boc-chemistry SPPS , the Z-group plays a critical role in protecting the


-amino group of Lysine and the 

-amino group of Ornithine.[1]
  • The Challenge: The side chain must survive the repetitive TFA treatments used to remove the N-terminal Boc group.

  • The Solution: The Z-group is stable to 50% TFA. However, to prevent partial cleavage, electron-withdrawing substituents are often added to the benzyl ring:

    • Z(2-Cl): 2-Chlorobenzyloxycarbonyl (More stable to acid).[1][2]

    • Z(2,6-Cl): 2,6-Dichlorobenzyloxycarbonyl (Highest stability).[1]

    • These are cleaved only by the final strong acid treatment (HF or TFMSA).[1][3]

"Hybrid" Strategies & Fragment Condensation

For long peptides (>50 AA), linear SPPS yields drop.[1] Convergent synthesis couples fully protected fragments.

  • Strategy: Fragments are synthesized with Z-protection at the N-terminus.

  • Why Z? It can be removed selectively by hydrogenolysis without affecting acid-labile side-chain protectors (like t-Butyl) or base-labile groups, preserving the integrity of the fragment before the final coupling.[1]

Experimental Protocols

Installation of the Z-Group (Schotten-Baumann Conditions)

This is the classic method for protecting amino acids.[1]

Reagents: Amino Acid, Benzyl Chloroformate (Z-Cl), NaOH, Acetone/Water.[1]

  • Dissolution: Dissolve the amino acid (10 mmol) in 2N NaOH (10 mL) and cool to 0°C in an ice bath.

  • Addition: Simultaneously add Benzyl Chloroformate (11 mmol) and 2N NaOH (to maintain pH > 9) dropwise over 30 minutes. Vigorous stirring is essential.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

  • Workup: Wash the basic solution with diethyl ether (removes unreacted Z-Cl).[1] Acidify the aqueous layer to pH 2 with 2N HCl.

  • Isolation: The Z-amino acid usually precipitates as an oil or solid. Extract with Ethyl Acetate, dry over MgSO₄, and concentrate. Crystallize from EtOAc/Hexane.

Deprotection Method A: Catalytic Hydrogenolysis (The "Clean" Route)

Preferred for solution phase and when acid-sensitive groups (e.g., t-Butyl esters) are present.[1]

Reagents: H₂ gas (or ammonium formate), Pd/C (5-10%), Methanol or Ethanol.[1]

  • Setup: Dissolve Z-peptide (1 mmol) in MeOH (10-20 mL). Add 10% Pd/C catalyst (10 wt% of substrate mass).[1][4]

  • Reaction: Purge system with N₂. Introduce H₂ (balloon pressure is usually sufficient).[1] Stir vigorously at Room Temp.

  • Monitoring: Reaction is typically fast (1-4 hours).[1] Monitor by TLC (disappearance of UV active spot) or HPLC.[1]

  • Workup: Filter through Celite to remove Pd/C (Caution: Pd/C is pyrophoric when dry).[1] Concentrate filtrate.

  • Result: Free amine is obtained as a free base (not a salt), ready for immediate coupling.

Deprotection Method B: Acidolysis (HBr in Acetic Acid)

Used when the peptide contains sulfur (Cys, Met) which poisons Pd catalysts, preventing hydrogenolysis.[1]

Reagents: 33% HBr in Glacial Acetic Acid.

  • Reaction: Dissolve Z-peptide in 33% HBr/AcOH (5-10 equiv). Stir at Room Temp for 30-60 mins.

  • Workup: Precipitate the peptide by adding cold Diethyl Ether.

  • Result: The peptide is isolated as the hydrobromide salt (H-Peptide[1]·HBr).

Mechanistic Visualization

Understanding the cleavage mechanism is vital for troubleshooting.

Hydrogenolysis Mechanism

The cleavage is driven by the affinity of Palladium for the benzyl ring and hydrogen. It is a concerted decarboxylation.

Hydrogenolysis Start Z-Peptide (Adsorbed on Pd) Step1 Hydrogen Attack (Cleavage of Bn-O bond) Start->Step1 + H₂ Inter Carbamic Acid (Unstable Intermediate) Step1->Inter - Toluene Products Toluene + CO₂ + Amine Inter->Products Spontaneous Decarboxylation

Figure 2: Mechanism of Z-group removal via Hydrogenolysis.[1][4][5] Note the spontaneous decarboxylation of the carbamic acid intermediate, leaving the free amine.

Troubleshooting & Expert Insights

Catalyst Poisoning[1]
  • Symptom: Hydrogenolysis stalls or proceeds very slowly.

  • Cause: Presence of Sulfur (Cys, Met) or traces of amines/thiols.[1]

  • Fix: Use Liquid Ammonia/Sodium (Birch reduction conditions) or switch to acidolysis (HBr/AcOH or HF). Alternatively, use specialized catalysts like Pd(OH)₂ (Pearlman's catalyst) which can sometimes tolerate sulfur better.[1]

Scavengers in Acidolysis[1]
  • Risk: When cleaving Z with acid (HBr/HF), the generated benzyl carbocation (

    
    ) is a potent electrophile.[1] It can re-attach to nucleophilic side chains (Trp, Tyr, Met).
    
  • Fix: Always add scavengers (e.g., Anisole, Thioanisole, or p-Cresol) to the reaction mixture to quench the benzyl cation.[1]

Diketopiperazine (DKP) Formation[1]
  • Risk: In Z-protected dipeptide esters (Z-AA-AA-OR), if the Z-group is removed to form the free amine, the amine can attack the C-terminal ester intramolecularly.[1]

  • Result: Cyclization to form a DKP and loss of the peptide chain.

  • Prevention: Avoid storing dipeptide methyl/ethyl esters as free bases. Proceed immediately to the next coupling or keep them as salts. Use bulky esters (t-Butyl) to sterically hinder cyclization.[1]

References

  • Bergmann, M., & Zervas, L. (1932).[6][7] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.[1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. [1]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[6][8][][10][11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Introduction to N-methylation in Peptide Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Methylation Imperative

In the landscape of peptide therapeutics, the transition from "hit" to "drug" is frequently stalled by two pharmacokinetic barriers: rapid proteolytic degradation and poor membrane permeability.[1] Native peptides, defined by their repeating amide backbone (-NH-CO-), are inherent substrates for endogenous proteases and possess high desolvation energies that impede passive diffusion across lipid bilayers.

N-methylation —the replacement of the amide proton (-NH-) with a methyl group (-NCH₃-)—is not merely a chemical substitution; it is a structural editing tool.[2][3] By surgically introducing N-methyl groups, we can:

  • Eliminate Hydrogen Bond Donors (HBD): Reducing the energetic penalty of desolvation.[3]

  • Induce Steric Clash: Restricting the Ramachandran space (

    
     angles) to favor bioactive conformations (e.g., 
    
    
    
    -turns).
  • Create Proteolytic Shields: Physically blocking the active sites of peptidases.

This guide details the mechanistic rationale and provides a rigorous, field-proven protocol for site-specific N-methylation on solid support.

Mechanistic Foundations

The "Chameleonic" Effect & Permeability

The "Rule of 5" often fails for peptides. Instead, we look to the "chameleonic" property—the ability of a molecule to bury its polar groups (H-bonds) intramolecularly when in a lipophilic environment (membrane) and expose them in aqueous media (blood).

N-methylation removes a specific H-bond donor.[3][4][5] While this increases global lipophilicity (LogP), its more profound effect is conformational pre-organization . By forcing the peptide into a conformation where remaining H-bonds are satisfied intramolecularly, N-methylation reduces the Exposed Polar Surface Area (EPSA).

Cis/Trans Isomerization

Unlike the native peptide bond, which overwhelmingly favors the trans isomer (


) due to steric clash between 

and

in the cis form, N-methylated amides have a lower energy barrier between cis and trans states. The N-methyl group introduces steric bulk that destabilizes the trans form relative to the cis, often leading to a population equilibrium (e.g., 30% cis / 70% trans). This feature is critical for designing turn mimetics (e.g., Type VI

-turns).

NMethyl_Mechanism Native Native Peptide Bond (-CONH-) NMethyl N-Methylated Bond (-CONMe-) Native->NMethyl Methylation HBD_Loss Loss of H-Bond Donor (Lower Desolvation Energy) NMethyl->HBD_Loss Steric Steric Clash (Restricted u03C6, u03C8 angles) NMethyl->Steric Permeability Membrane Permeability (Chameleonicity) HBD_Loss->Permeability Lowers u0394G_transfer CisTrans Cis/Trans Equilibrium (Turn Induction) Steric->CisTrans Protease Proteolytic Stability (Steric Shielding) Steric->Protease Blocks Enzyme Access CisTrans->Permeability Intramolecular H-bonds

Figure 1: Mechanistic cascade of N-methylation effects on peptide physicochemical properties.

Strategic Synthesis: The Fukuyama-Mitsunobu Protocol[6][7]

While N-methyl amino acids can be purchased, they are expensive and limited in variety.[6] The "Gold Standard" for research-scale synthesis is Site-Specific N-Methylation on Solid Phase using the Fukuyama-Mitsunobu strategy.

Why this method?

  • Specificity: Avoids over-methylation (quaternization) common with direct alkylation.

  • Versatility: Compatible with Fmoc-SPPS.[6]

  • Purity: The sulfonamide protecting group prevents racemization during the alkylation step.

Experimental Protocol (Self-Validating)

Reagents Required:

  • Resin: Rink Amide or Wang resin (pre-loaded).

  • Sulfonylating Agent: 2-Nitrobenzenesulfonyl chloride (2-NBS-Cl).

  • Base: 2,4,6-Collidine (sym-collidine) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Alkylation: Methanol (MeOH), Triphenylphosphine (PPh₃), Diisopropyl azodicarboxylate (DIAD).

  • Cleavage: 2-Mercaptoethanol, DBU.

Step-by-Step Workflow:

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound peptide using 20% Piperidine in DMF (2 x 5 min). Wash with DMF/DCM.

  • Activation/Sulfonylation (The "NBS" Cap):

    • Goal: Convert the primary amine to a sulfonamide, rendering the NH proton acidic enough for Mitsunobu alkylation.

    • Mix: 4 eq 2-NBS-Cl + 10 eq Collidine in DCM.

    • Reaction: Add to resin.[7] Shake for 2 hours at RT.

    • QC Check: Perform a Kaiser test. It should be negative (no free amine), but a specific test for sulfonamides is not standard; rely on LCMS of a micro-cleavage if unsure.

  • N-Methylation (Fukuyama-Mitsunobu):

    • Goal: Introduce the methyl group using MeOH as the carbon source.

    • Mix: 10 eq MeOH + 5 eq PPh₃ in dry THF (anhydrous is critical).

    • Addition: Add solution to resin. Then, slowly add 5 eq DIAD (predissolved in THF) to the reaction vessel.

    • Reaction: Shake for 1 hour. Repeat this step (Double Alkylation) to ensure 100% conversion.

    • Note: The solution typically turns yellow/orange.

  • Desulfonylation (Removal of NBS):

    • Goal: Remove the sulfonamide auxiliary to reveal the N-methyl secondary amine.

    • Mix: 10 eq 2-Mercaptoethanol + 5 eq DBU in DMF.

    • Reaction: Shake for 2 x 30 mins.

    • Wash: Extensive washing with DMF, DCM, and MeOH is crucial to remove sulfur byproducts.

  • Coupling the Next Amino Acid (The Bottleneck):

    • Challenge: Coupling to a secondary amine is sterically hindered. Standard HBTU/DIC often fails.

    • Solution: Use HATU (1- [Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP with HOAt .

    • Condition: 5 eq AA + 5 eq HATU + 10 eq DIEA in DMF. Double couple for 2 hours or microwave at 50°C for 20 mins.

Synthesis_Protocol Step1 1. Resin-NH2 (Free Amine) Step2 2. Sulfonylation (2-NBS-Cl, Collidine) Step1->Step2 Step3 3. Resin-NH-NBS (Sulfonamide) Step2->Step3 Step4 4. Mitsunobu Alkylation (MeOH, PPh3, DIAD) Step3->Step4 Step5 5. Resin-N(Me)-NBS (Methylated Sulfonamide) Step4->Step5 Step6 6. Desulfonylation (Mercaptoethanol, DBU) Step5->Step6 Step7 7. Resin-NH(Me) (Secondary Amine) Step6->Step7 Step8 8. Difficult Coupling (HATU/HOAt) Step7->Step8

Figure 2: Step-by-step workflow for site-specific N-methylation via the Fukuyama-Mitsunobu reaction.

Quantitative Impact: Data Presentation

The following table illustrates the impact of N-methylation on the Veber-Hirschmann peptide (a Somatostatin analog). Note the trade-off: while lipophilicity increases, the dramatic rise in permeability is the key value driver.

PropertyNative AnalogN-Methylated AnalogImpact Factor
Sequence cyclo(PFwKTF)cyclo(PFw(NMe)KTF)Single Methylation
LogP (Lipophilicity) 1.22.1+0.9 (More Lipophilic)
Caco-2 Permeability

cm/s

cm/s
4x Increase
Metabolic Stability (t½) 12 min (Plasma)> 120 min (Plasma)>10x Stability
Bioavailability (%F) < 1%~10%Oral Feasibility

Data synthesized from Chatterjee et al. [3] and WuXi AppTec reports [6].

Case Study: Cyclosporine A (CsA)[10]

Cyclosporine A remains the archetype of N-methylated drug design. It is a cyclic undecapeptide with seven N-methylated residues.

  • Structural Insight: The extensive N-methylation forces the peptide backbone into a rigid conformation that buries hydrogen bonds.

  • The Result: Despite a molecular weight of ~1200 Da (violating Lipinski's Rule of 5), CsA has an oral bioavailability of ~30%.

  • Lesson: It is not just about adding methyl groups; it is about adding them at specific positions (usually solvent-exposed amides) to collapse the structure into a "membrane-compatible" globule.

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences.[3] LifeTein Knowledge Base. Link

  • Kessler, H. (2013).[5] N-methylation of peptides and proteins.[1][2][4][5][6][8][9][10] Angewandte Chemie International Edition. Link

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry.[2][6][9] Accounts of Chemical Research, 41(10), 1331-1342. Link

  • Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[6] Journal of the American Chemical Society, 119(10), 2301-2302. Link

  • White, T. R., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology, 7, 810–817. Link

  • WuXi AppTec. (2025).[11] Cyclic Peptides: FDA-Approved Drugs and Their Oral Bioavailability and Metabolic Stability Tactics. WuXi AppTec DMPK.[11] Link

Sources

The Z Protecting Group: A Master Class in Peptide Synthesis Strategy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

While the Fmoc/tBu strategy currently dominates automated solid-phase peptide synthesis (SPPS), the Benzyloxycarbonyl (Z or Cbz) group remains an indispensable tool for solution-phase synthesis, complex fragment condensation, and the protection of specific side chains (e.g., Lysine, Ornithine). Introduced by Bergmann and Zervas in 1932, the Z group’s unique stability profile—resistant to basic conditions and mild acids (TFA), yet cleavable by strong acids or catalytic hydrogenolysis—provides a critical orthogonal dimension that modern Fmoc protocols cannot always satisfy.

This guide is designed for the operational scientist. It moves beyond textbook definitions to provide field-proven protocols, mechanistic insights, and self-validating workflows for integrating Z-protection into high-stakes peptide campaigns.

Part 1: The Chemical Foundation

Mechanism of Stability and Cleavage

The Z group functions as a carbamate. Its utility stems from the resonance stabilization of the carbonyl oxygen by the benzyl ring, rendering the urethane linkage stable to nucleophilic attack (bases) and mild electrophiles.

1. Stability Profile
  • Bases: Completely stable (orthogonal to Fmoc removal conditions like 20% Piperidine).

  • Mild Acids: Stable to dilute TFA (orthogonal to Boc removal conditions), allowing for selective deprotection of

    
    -Boc groups in the presence of 
    
    
    
    -Z side chains.
  • Nucleophiles: Inert to standard coupling reagents.

2. Cleavage Mechanisms
  • Hydrogenolysis (

    
    ):  The "cleanest" method. Palladium catalyzes the cleavage of the benzylic C-O bond, releasing toluene and a carbamic acid intermediate, which spontaneously decarboxylates to the free amine and 
    
    
    
    .
  • Acidolysis (

    
     or 
    
    
    
    ):
    Strong acids protonate the carbonyl oxygen, facilitating an
    
    
    -like mechanism where the benzyl cation leaves, followed by decarboxylation.
Visualization: The Z-Group Lifecycle

The following diagram illustrates the installation via Z-OSu and the dual-pathway cleavage options.

Z_Mechanism Start Free Amine (H2N-Peptide) Intermediate Z-Protected Peptide (Bn-O-CO-NH-Peptide) Start->Intermediate pH 8-9, aq. Dioxane Reagent Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) Reagent->Intermediate Path_H2 Path A: Hydrogenolysis (H2, Pd/C) Intermediate->Path_H2 Path_Acid Path B: Acidolysis (HBr/AcOH or HF) Intermediate->Path_Acid Byproducts_H2 Byproducts: Toluene + CO2 Path_H2->Byproducts_H2 End Free Amine (Recovered) Path_H2->End Byproducts_Acid Byproducts: Benzyl Bromide + CO2 Path_Acid->Byproducts_Acid Path_Acid->End

Figure 1: The lifecycle of the Z protecting group, demonstrating the installation via activated ester and the bifurcated deprotection pathways (Catalytic vs. Acidolytic).

Part 2: Strategic Orthogonality

The power of the Z group lies in its ability to exist alongside Boc and Fmoc groups, creating "Third Dimension" orthogonality.

Protecting GroupCleavage ConditionZ-Group CompatibilityStrategic Use Case
Fmoc Base (Piperidine)Stable Use Z on side-chains (Lys) during Fmoc SPPS.
Boc Mild Acid (TFA)Stable (mostly)Use Z on N-terminus for solution phase, allowing Boc removal on side chains.
Alloc Pd(0) / SilaneStable Allows 3-way orthogonality (Z, Fmoc, Alloc).
tBu (Ester/Ether) Mild Acid (TFA)Stable Z allows protection of amines while tBu protects carboxyls.

Part 3: Master Protocols

Protocol A: Installation using Z-OSu (The Safer Alternative)

Why Z-OSu? Older protocols use Benzyloxycarbonyl chloride (Z-Cl). Z-Cl is highly reactive, lachrymatory, and can lead to di-protection or oligomerization. Z-OSu (N-(Benzyloxycarbonyloxy)succinimide) is a crystalline solid that reacts specifically with primary amines, minimizing side reactions.

Reagents:

  • Amino Acid / Peptide (

    
     equiv)
    
  • Z-OSu (

    
     equiv)
    
  • Base:

    
     or 
    
    
    
  • Solvent:

    
     : Dioxane (1:1) or 
    
    
    
    : Acetone

Step-by-Step Workflow:

  • Dissolution: Dissolve the amino acid in

    
    
    
    
    
    (2 equiv) and water. Ensure pH is ~9.0.
    • Self-Validating Check: If the solution is not clear, add dioxane until homogenous.

  • Addition: Add Z-OSu (dissolved in minimal dioxane/acetone) dropwise at 0°C.

    • Why 0°C? Controls the exotherm and prevents hydrolysis of the Z-OSu reagent before it reacts with the amine.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours.

    • Monitoring: Monitor pH.[] As the amine reacts, HCl/NHS is released (conceptually), potentially lowering pH. Maintain pH 8–9 by adding mild base if necessary.

  • Workup:

    • Wash the aqueous phase with diethyl ether (removes unreacted Z-OSu).

    • Acidify the aqueous phase to pH 2 with

      
       HCl (precipitates the Z-amino acid).
      
    • Extract into Ethyl Acetate (EtOAc), dry over

      
      , and concentrate.
      
Protocol B: Catalytic Hydrogenolysis (The "Clean" Cleavage)

Context: Ideal for peptides lacking sulfur (Met, Cys) or poisons.

Reagents:

  • Catalyst: 10% Pd/C (10 wt% of peptide mass).

  • Solvent: MeOH, EtOH, or AcOH (90%).

  • Hydrogen Source:

    
     balloon or Ammonium Formate (Transfer Hydrogenation).
    

Step-by-Step Workflow:

  • Inerting: Charge flask with Z-peptide and catalyst under Nitrogen (

    
    ).
    
    • Safety: Pd/C is pyrophoric. Never add dry catalyst to solvent. Add catalyst first, then solvent slowly under

      
      .
      
  • Hydrogenation: Purge with

    
     gas (balloon). Stir vigorously.
    
    • Mechanism:[][2][3][4][5]

      
       adsorbs to Pd surface; Benzyl ring coordinates; C-O bond cleaves.
      
  • Validation: Monitor by TLC (disappearance of UV-active spot) or HPLC. Reaction is usually complete in 1–4 hours.

  • Filtration: Filter through Celite to remove Pd/C.

    • Critical: Do not let the filter cake dry out (fire hazard). Wash with solvent immediately.

Part 4: Troubleshooting & The Sulfur Problem

The "Achilles Heel" of the Z group is sulfur. Methionine (Met) and Cysteine (Cys) poison Palladium catalysts, halting hydrogenolysis.

Decision Logic for Z-Removal

Use the following logic tree to determine the correct cleavage method for your specific peptide sequence.

Z_Decision_Tree Start Z-Peptide to Deprotect Check_S Does sequence contain Met, Cys, or Cys(Trt)? Start->Check_S No_S No Sulfur Present Check_S->No_S No Yes_S Sulfur Present Check_S->Yes_S Yes Method_H2 Method: Hydrogenolysis (H2, Pd/C, MeOH) No_S->Method_H2 Check_Sens Is peptide acid-sensitive? Yes_S->Check_Sens Method_Acid Method: Strong Acid (HBr/AcOH or HF) Check_Sens->Method_Acid No (Robust) Method_Transfer Method: Transfer Hydrogenation (Pd-black + Cyclohexadiene) *High Failure Risk* Check_Sens->Method_Transfer Yes (Fragile)

Figure 2: Decision matrix for selecting the appropriate Z-group cleavage method based on peptide composition.

Protocol C: Acidolysis (The "Sulfur-Safe" Method)

When Met/Cys are present, hydrogenolysis will fail. You must use acid.

Reagents:

  • 33% HBr in Acetic Acid (AcOH).

  • Scavenger: Anisole or Thioanisole (essential to trap the benzyl cation).

Step-by-Step Workflow:

  • Preparation: Dissolve Z-peptide in minimal AcOH. Add Scavenger (5–10 equivalents).

    • Why Scavenger? The cleaved benzyl cation (

      
      ) is a potent electrophile. Without anisole, it will alkylate Trp, Tyr, or Met residues (benzyl migration).
      
  • Cleavage: Add HBr/AcOH solution. Stir at RT for 30–60 mins.

  • Precipitation: Pour reaction mixture into cold Diethyl Ether. The deprotected peptide (hydrobromide salt) will precipitate.

  • Wash: Centrifuge and wash pellet 3x with ether to remove benzyl bromide and scavengers.

References

  • Bergmann, M., & Zervas, L. (1932).[5][6][7][8] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

  • Merck/Sigma-Aldrich. (n.d.). Peptide Synthesis Technical Guide: Protection and Deprotection.

Sources

Technical Guide: Solubility and Stability of Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) is a specialized amino acid building block used primarily in the synthesis of N-methylated peptides, peptidomimetics, and cyclosporine analogues. Unlike standard amino acids, the N-methylation on the backbone introduces significant steric constraints and alters solubility profiles by disrupting hydrogen bond networks.

This guide provides a technical deep-dive into the physicochemical behavior of Z-N-Me-Phe-OH. It addresses the critical challenges of solubility optimization in organic solvents and stereochemical stability (racemization) during activation—the two primary failure points in its application.

Part 1: Physicochemical Profile[1]

The introduction of the methyl group at the nitrogen atom fundamentally changes the molecule's behavior compared to its non-methylated counterpart (Z-Phe-OH).

Core Data Table[2]
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-N-methyl-L-phenylalanine
CAS Number 2899-07-2
Molecular Formula C₁₈H₁₉NO₄
Molecular Weight 313.35 g/mol
Appearance White to off-white crystalline powder
Melting Point 68–70 °C (typical range; lower than Z-Phe-OH due to disrupted lattice packing)
Solubility (Organic) High: DMF, NMP, DCM, DMSO, Ethyl Acetate
Solubility (Aqueous) Negligible in water; Soluble in alkaline aqueous solutions (pH > 8)
pKa (COOH) ~3.5 – 4.0 (Carboxylic acid is readily ionizable)

Part 2: Solubility Dynamics

The N-Methylation Effect

In standard Z-amino acids, the amide proton (N-H) acts as a hydrogen bond donor, leading to strong intermolecular networks and potential aggregation. In Z-N-Me-Phe-OH , the N-methyl group replaces this proton.

  • Result: The lattice energy is reduced, generally increasing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate compared to Z-Phe-OH.

  • Implication: High-concentration stock solutions (0.5 M – 1.0 M) are feasible in DMF or NMP, facilitating efficient solid-phase peptide synthesis (SPPS).

Solvent Selection Decision Tree

The following logic flow dictates solvent choice based on application context (Synthesis vs. Analysis).

SolubilityLogic Start Application Context Synthesis Peptide Synthesis (Coupling) Start->Synthesis Analysis Analysis (HPLC/NMR) Start->Analysis Storage Long-term Storage Start->Storage PolarAprotic DMF or NMP (High Solubility, prevents aggregation) Synthesis->PolarAprotic Standard Chlorinated DCM (Anhydrous) (Good solubility, volatile) Synthesis->Chlorinated Acid Chloride Method ReversePhase Acetonitrile/Water + TFA (Dissolve in ACN first) Analysis->ReversePhase RP-HPLC NMR DMSO-d6 or CDCl3 (Prevent rotamer broadening) Analysis->NMR Structural Check SolidState Store Solid at -20°C (Do not store in solution) Storage->SolidState Powder Form Success Success PolarAprotic->Success Ideal for HATU/PyBrOP

Figure 1: Solvent selection strategy for Z-N-Me-Phe-OH based on experimental requirements.

Protocol: Preparation of Stock Solution (0.5 M)
  • Calculate: Weigh 1.57 g of Z-N-Me-Phe-OH (MW 313.35).

  • Solvent: Add 8.0 mL of anhydrous DMF (Dimethylformamide).

  • Dissolution: Vortex for 30 seconds. The powder should dissolve rapidly without heating.

  • Adjustment: Adjust volume to 10.0 mL with DMF.

  • QC Check: Inspect for turbidity. If cloudy, sonicate for 1 minute. Note: Persistent cloudiness indicates moisture contamination in the solvent.

Part 3: Stability & Racemization Risks

While the Z-group (benzyloxycarbonyl) provides robust protection against acidic conditions (stable to TFA), the N-methyl group introduces a critical instability during activation : Racemization.

The Mechanism of Stereochemical Loss

N-methyl amino acids are notoriously prone to racemization during coupling. The N-methyl group promotes the formation of an oxazolonium ion intermediate more readily than standard amino acids. Furthermore, the absence of the amide proton prevents the formation of stabilizing hydrogen bonds that typically retard this pathway.

Risk Factor: Using standard carbodiimide coupling (DIC/HOBt) often leads to 5–20% racemization.

Racemization Substrate Z-N-Me-Phe-OH (L-Isomer) Activation Activation (e.g., Carbodiimide) Substrate->Activation Oxazolone Oxazolonium Ion (Intermediate) Activation->Oxazolone High Risk for N-Me Enolization Enolization (Loss of Chirality) Oxazolone->Enolization Base Catalyzed Prevention PREVENTION: Use HATU/HOAt + Collidine or PyBrOP Oxazolone->Prevention Inhibits Product Racemic Mixture (D/L-Peptide) Enolization->Product

Figure 2: The pathway of racemization via oxazolonium ion formation, a high-risk failure mode for N-methylated amino acids.[1]

Recommended Coupling Protocols (To Maintain Integrity)

To mitigate racemization, specific reagents that suppress oxazolone formation or accelerate the coupling rate must be used.

  • Gold Standard: HATU / HOAt

    • Reagents: HATU (1.0 eq) + HOAt (1.0 eq) + TMP (2,4,6-Trimethylpyridine/Collidine, 2.0 eq).

    • Why: HOAt (1-hydroxy-7-azabenzotriazole) creates a more reactive ester than HOBt and utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate coupling, outcompeting the racemization rate. Collidine is a weaker base than DIEA, reducing proton abstraction at the alpha-carbon.

  • Alternative: PyBrOP

    • Reagents: PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate).[2]

    • Context: Specifically developed for coupling N-methylated amino acids and sterically hindered amines.

Part 4: Handling & Storage Protocols[6]

Storage SOP
  • Temperature: Store solid powder at -20°C (optimal) or 2-8°C.

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) if possible. The Z-group is generally stable, but moisture can induce hydrolysis over long periods.

  • Container: Amber glass vials (protects from UV, though Z-group is relatively UV stable compared to Fmoc).

Safety (Self-Validating Checks)
  • Visual Inspection: The compound should be a white powder.[3] Yellowing indicates degradation (likely hydrolysis of the Z-group or oxidation).

  • Solubility Test: Before critical synthesis, dissolve a small amount in DCM. It must yield a clear, colorless solution. Any precipitate suggests formation of the free amino acid (Z-deprotection) or salt contaminants.

Part 5: References

Sources

Methodological & Application

Application Note: Protocol for Solution-Phase Synthesis Using Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026


-methylated phenylalanine derivatives in solution phase.

Abstract & Scope

The incorporation of


-methyl amino acids like Z-N-Me-Phe-OH  (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) is a critical strategy in medicinal chemistry to improve peptide metabolic stability and membrane permeability.[1] However, the 

-methyl group introduces significant steric hindrance and lowers the energy barrier for racemization via oxazolonium ion formation. Standard coupling protocols (e.g., EDC/HOBt or HBTU) often result in incomplete conversion or unacceptable loss of chiral integrity.

This guide details two field-proven protocols for the solution-phase activation and coupling of Z-N-Me-Phe-OH:

  • Method A (HATU/HOAt): The "Gold Standard" for general high-yield couplings.[1]

  • Method B (BTC/Collidine): A robust "Acid Chloride" method for sterically demanding junctions (e.g., coupling to another

    
    -methyl amino acid).[1]
    

Material Profile: Z-N-Me-Phe-OH[1][2][3][4]

Before initiating synthesis, verify the physicochemical properties of the starting material to ensure proper solvation and stoichiometry.

PropertySpecificationNotes
CAS Registry 2899-07-2Verify identity via 1H-NMR if sourcing from new vendor.[1]
Formula

Mol. Weight 313.35 g/mol
Appearance White to off-white powderHygroscopic; store desiccated at +2°C to +8°C.
Solubility DCM, DMF, DMSO, EtOAcPoor solubility in Hexanes/Ether.
Rotamers Visible in NMR

-methyl groups cause cis/trans amide rotamers, complicating NMR integration.[1]

Mechanistic Challenges & Strategy

The "Methyl Effect"

The


-methyl group on Z-N-Me-Phe-OH exerts two detrimental effects during coupling:
  • Steric Bulk: The methyl group clashes with the incoming nucleophile, slowing the rate of aminolysis by orders of magnitude compared to Z-Phe-OH [1].

  • Racemization Risk: The absence of the amide proton (

    
    ) facilitates the formation of a cationic 5-membered oxazolonium  intermediate upon activation. This intermediate is highly susceptible to base-catalyzed enolization, leading to epimerization at the 
    
    
    
    -carbon [2].[1]
Mitigation Strategy
  • Reagent Selection: Use reagents that generate highly reactive active esters (At-esters) or acid chlorides to outcompete the rate of racemization.[1]

  • Base Selection: Replace DIPEA with 2,4,6-Collidine (TMP) in highly sensitive cases. Collidine is sufficiently basic to drive the reaction but sterically hindered enough to minimize proton abstraction from the

    
    -carbon [3].[2]
    

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine which protocol suits your specific substrate.

decision_matrix Start Start: Coupling Z-N-Me-Phe-OH Q1 Is the Amine Partner Sterically Hindered? Start->Q1 Q2 Is the Amine Partner another N-Methyl AA? Q1->Q2 Yes MethodA Method A: HATU/HOAt (Standard High-Yield) Q1->MethodA No (Primary Amine) Q2->MethodA No (Bulky Primary) MethodB Method B: BTC/Collidine (Acid Chloride Activation) Q2->MethodB Yes (N-Me-AA)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on steric demand.

Experimental Protocols

Method A: HATU/HOAt Activation

Application: Coupling Z-N-Me-Phe-OH to primary amines or non-hindered secondary amines.[1] Rationale: HATU generates the OAt-ester, which benefits from the "neighboring group effect" of the pyridine nitrogen, accelerating aminolysis faster than HBTU/HOBt [4].

Reagents:

  • Z-N-Me-Phe-OH (1.0 equiv)[1]

  • Amine component (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (0.5 equiv - Optional but recommended to suppress racemization)[1]

  • DIPEA (2.0 - 3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM/DMF (9:1)[1]

Procedure:

  • Dissolution: Dissolve Z-N-Me-Phe-OH (1.0 equiv) and the Amine (1.1 equiv) in anhydrous DMF (0.1 M concentration).

    • Note: Unlike standard protocols, do not pre-activate the acid with HATU/Base in the absence of the amine. The activated

      
      -methyl ester is unstable and prone to racemization if left to stand.[1]
      
  • Activation: Cool the mixture to 0°C. Add solid HATU (1.1 equiv) and HOAt (0.5 equiv).

  • Base Addition: Add DIPEA (2.0 equiv) dropwise.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by HPLC/TLC.[1] Reaction is typically complete in 2–4 hours.[1]

  • Workup: Dilute with EtOAc. Wash sequentially with 5% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     (or 1N HCl), Water, 5% 
    
    
    
    , and Brine. Dry over
    
    
    .[1]
Method B: BTC (Bis(trichloromethyl)carbonate) Activation

Application: Coupling Z-N-Me-Phe-OH to extremely hindered amines (e.g.,


-Me-Val, 

-Me-Ala).[1] Rationale: BTC (Triphosgene) converts the acid in situ to the Acid Chloride . Acid chlorides are highly electrophilic and can overcome the steric clash of two

-methyl groups where HATU fails [5].[1]

Safety Warning: BTC generates Phosgene gas.[1] This reaction must be performed in a well-ventilated fume hood.[1]

Reagents:

  • Z-N-Me-Phe-OH (1.0 equiv)[1]

  • Amine component (1.1 equiv)

  • BTC (0.35 equiv)

  • 2,4,6-Collidine (3.0 equiv) or DIPEA

  • Solvent: Anhydrous THF or DCM[1][3]

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve Z-N-Me-Phe-OH (1.0 equiv) and BTC (0.35 equiv) in anhydrous THF.
    
  • Chloride Formation: Cool to 0°C. Add Collidine (3.0 equiv) dropwise. A white precipitate (Collidine-HCl) will form.[1] Stir for 15–20 minutes.

    • Checkpoint: The formation of the acid chloride is rapid. Do not stir longer than necessary to avoid side reactions.

  • Coupling: Add the Amine component (1.1 equiv) dissolved in minimal THF.

  • Completion: Allow to warm to room temperature. Reaction is often complete within 1 hour.[1]

  • Quench: Quench carefully with saturated aqueous

    
     (gas evolution possible).
    
  • Workup: Extract with EtOAc/DCM. Wash with 5%

    
     to remove excess Collidine.[1]
    

Process Visualization

The following diagram illustrates the critical pathway for the HATU protocol, highlighting the "danger zones" for racemization.

workflow Mix 1. Mix Reactants (Acid + Amine) Cool 2. Cool to 0°C (Suppress Epimerization) Mix->Cool AddReagent 3. Add HATU/Base Cool->AddReagent ActiveEster Intermediate: OAt-Active Ester AddReagent->ActiveEster Fast (<5 min) Coupling 4. C-N Bond Formation ActiveEster->Coupling Nucleophilic Attack Racemate Oxazolonium (Dead End) ActiveEster->Racemate Slow (if base excess) Workup 5. Acid Wash (Remove Base) Coupling->Workup

Figure 2: Workflow for HATU coupling. Note the dashed red line indicating the racemization pathway if the coupling is too slow or base is excessive.

Quality Control & Troubleshooting

NMR Interpretation[1]
  • Rotamers: Z-N-Me-Phe-OH derivatives often appear as a mixture of rotamers (cis/trans around the N-Me amide bond) in

    
     or DMSO-
    
    
    
    .[1] This results in "doubled" peaks in 1H-NMR.[1]
    • Validation: To confirm purity vs. rotamers, run Variable Temperature (VT) NMR at 60–80°C. Rotamer peaks should coalesce into single sharp peaks [6].

Common Issues
ObservationRoot CauseCorrective Action
Low Yield Steric hindrance prevents nucleophilic attack.[1]Switch from Method A (HATU) to Method B (BTC/Acid Chloride).
Racemization (>5% D-isomer) Base-catalyzed enolization of active ester.[1]Use Collidine instead of DIPEA; reduce pre-activation time to zero (mix amine + acid before adding HATU).
Guanidinylation Reaction of amine with HATU uronium salt.[1]Ensure HATU is not in excess; add HATU to the acid before adding the amine if using pre-activation (though zero-pre-activation is preferred).

References

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.Link

  • Coste, J., et al. (1990). Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: Mechanism and fields of application. Journal of Organic Chemistry.[1][4] Link

  • Carpino, L. A., et al. (2002). The 2,4,6-trimethylpyridine (collidine) system for the minimization of racemization during the coupling of N-methylated amino acids. Journal of Organic Chemistry.[1][4]

  • Merck Millipore. Novabiochem® Peptide Synthesis Protocols: HATU and HOAt.[1]Link

  • Wrenn, S. J., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds (BTC Coupling).[1][5] ACS Omega.[1] Link

  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.Link

Sources

Overcoming Steric and Orthogonal Challenges: SPPS with Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

The incorporation of Z-N-Me-Phe-OH into peptide sequences presents a dual challenge in solid-phase peptide synthesis (SPPS): steric hindrance driven by N-methylation and orthogonal incompatibility introduced by the Z (benzyloxycarbonyl) protecting group.

This guide provides validated protocols for researchers utilizing this specific building block. Unlike standard Fmoc or Boc derivatives, Z-N-Me-Phe-OH is typically employed in two distinct scenarios:

  • Boc-SPPS: As a standard building block where the Z-group is stable to TFA (Boc deprotection) but removed during final HF/TFMSA cleavage.

  • Fmoc-SPPS: As a specialized N-terminal terminator , where the Z-group remains intact post-cleavage (TFA), serving as a hydrophobic tag or a permanent protecting group for subsequent solution-phase fragment condensation.

Chemical Profile: Z-N-Me-Phe-OH
FeatureSpecificationImplication for SPPS
Protecting Group Z (Cbz) Acid Stable (TFA): Will not be removed during Fmoc synthesis cycles. Cleavage: Requires strong acid (HF, TFMSA, HBr) or Hydrogenolysis (

).
N-Modification N-Methyl Steric Hindrance: Drastically reduces coupling rates.[1] cis/trans Isomerism: Induces "kink" in peptide backbone, complicating aggregation.
Side Chain Phenylalanine Hydrophobic: Prone to aggregation in high-loading resins.
Solubility ModerateSoluble in DMF/NMP; may require sonication.

Strategic Decision Matrix

Before initiating synthesis, the role of Z-N-Me-Phe-OH must be defined. The Z-group dictates the synthesis strategy.

StrategyMatrix Start Start: Define Goal for Z-N-Me-Phe-OH ChemType Select Chemistry Backbone Start->ChemType BocPath Boc-SPPS Strategy ChemType->BocPath Robust Z Removal FmocPath Fmoc-SPPS Strategy ChemType->FmocPath Z Retention Desired BocRole Role: Internal Residue (Z is stable to TFA deprotection) BocPath->BocRole FmocRole Role: N-Terminal Cap (Z survives TFA cleavage) FmocPath->FmocRole BocCleave Final Cleavage: HF or TFMSA BocRole->BocCleave FmocCleave Final Cleavage: TFA / TIS / Water FmocRole->FmocCleave BocResult Result: Free N-Me-Phe Peptide (Z removed) BocCleave->BocResult FmocResult Result: Z-Protected N-Me-Phe Peptide (Z intact) FmocCleave->FmocResult

Figure 1: Decision matrix for selecting the appropriate SPPS strategy based on the desired final state of the Z-protecting group.

Critical Challenges & Mechanistic Solutions

The Steric Barrier (N-Methylation)

The methyl group on the nitrogen atom creates significant steric bulk, hindering the approach of the activated carboxyl group. Standard coupling reagents (HBTU/DIC) often result in incomplete coupling or deletion sequences.

  • Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . The 7-aza moiety in HATU utilizes a "neighboring group effect" via the pyridine nitrogen, accelerating the reaction rate by orders of magnitude compared to HBTU [1].

Racemization Risk

N-methyl amino acids are highly prone to racemization during activation. The absence of the amide hydrogen prevents the formation of a hydrogen-bond-stabilized intermediate, making the oxazolone intermediate more susceptible to base-catalyzed enolization.

  • Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure as an additive.[2] These suppress racemization while maintaining high reactivity.[1][2] Collidine (TMP) is preferred over DIEA as the base, as its steric bulk reduces proton abstraction from the alpha-carbon [2].

Detailed Experimental Protocols

Protocol A: Coupling Z-N-Me-Phe-OH to Resin

Applicable to both Boc and Fmoc strategies.

Reagents:

  • Amino Acid: Z-N-Me-Phe-OH (3.0 equivalents relative to resin loading)

  • Coupling Reagent: HATU (2.9 equivalents)

  • Additive: HOAt (3.0 equivalents) - Critical for suppressing racemization.

  • Base: DIEA (6.0 equivalents) or Collidine (recommended for Cys/His containing peptides).

  • Solvent: Anhydrous DMF or NMP.[3]

Step-by-Step Procedure:

  • Preparation: Dissolve Z-N-Me-Phe-OH, HATU, and HOAt in the minimum amount of DMF.

    • Note: If the solution is cloudy, sonicate for 30 seconds.

  • Activation: Add the Base (DIEA/Collidine) to the amino acid mixture.

    • Timing: Activate for exactly 30-60 seconds before adding to the resin. Do not pre-activate for longer, as the active ester of N-methyl amino acids can degrade or racemize rapidly.

  • Coupling: Add the activated mixture to the resin-bound peptide (free amine).

  • Reaction Time: Agitate for 2 to 4 hours at room temperature.

    • Optimization: For difficult sequences, double couple (repeat steps 1-3 with fresh reagents) or perform the coupling at 50°C (microwave assisted) for 20 minutes (max 50°C to prevent Z-group instability).

  • Washing: Drain and wash resin with DMF (5x) and DCM (3x).[1]

Protocol B: Monitoring Reaction Completeness

Since Z-N-Me-Phe-OH is being coupled TO a primary amine (usually), the Kaiser test is valid. However, if coupling TO a secondary amine, use the Chloranil test.[4]

The Chloranil Test (for Secondary Amines):

  • Transfer a few resin beads to a small glass tube.

  • Add 2 drops of 2% Acetaldehyde in DMF.

  • Add 2 drops of 2% p-Chloranil in DMF.

  • Wait 5 minutes.

    • Blue/Green Beads: Positive (Secondary amine present = Incomplete Coupling).

    • Colorless/Yellow Beads: Negative (Coupling Complete).

Cleavage & Deprotection Strategies[1][5][6][7][8][9]

The handling of the Z-group at the cleavage stage is the defining difference between the protocols.

Scenario 1: Boc-SPPS (Removal of Z-Group)

Objective: Obtain free N-Me-Phe peptide. The Z group is stable to the repetitive TFA treatments used to remove Boc groups during elongation but is cleaved by strong acids at the end.

TFMSA Cleavage Protocol (Alternative to HF): Safety: TFMSA is corrosive and fumes. Work in a fume hood.

  • Dry Resin: Ensure resin is completely dry (DCM wash, vacuum desiccate).[5]

  • Cocktail Preparation: Mix TFA / Thioanisole / 1,2-Ethanedithiol (EDT) (10:1:0.5 v/v).

  • Pre-soak: Add cocktail to resin and shake for 5 minutes.

  • Acid Addition: Add TFMSA (Trifluoromethanesulfonic acid) dropwise to the mixture until it constitutes ~10% of the total volume.

    • Exothermic: Cool reaction vessel in an ice bath during addition.[5]

  • Reaction: Stir for 2-3 hours at 0°C to Room Temperature.

  • Work-up: Precipitate peptide in cold diethyl ether.

Scenario 2: Fmoc-SPPS (Retention of Z-Group)

Objective: Obtain Z-protected N-Me-Phe peptide (e.g., for fragment condensation).

Standard TFA Cleavage:

  • Cocktail: TFA / TIS / Water (95:2.5:2.5).

  • Reaction: 2 hours at room temperature.

  • Result: The peptide is cleaved from the resin, side chains (tBu, Trt, Pbf) are removed, but the Z-group on the N-terminus remains intact [3].

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (Deletion) Steric hindrance of N-methyl group.[1]Switch to HATU/HOAt . Perform Double Coupling . Increase temperature to 50°C (Microwave).
Racemization (D-isomer) Base-catalyzed enolization during activation.Use Collidine instead of DIEA. Reduce pre-activation time to <1 min. Ensure HOAt/Oxyma is fresh.
Incomplete Solubility Hydrophobic nature of Z-N-Me-Phe.Use NMP instead of DMF. Sonicate reagents.[3] Add 1% Triton X-100 if necessary.
Z-Group Loss (Fmoc) Contamination with strong acids or hydrogenation.Ensure TFA is free of strong acid contaminants. Avoid reducing conditions.

Visualizing the Coupling Workflow

CouplingCycle Resin Resin-Peptide-NH2 Couple Coupling Reaction (2-4 hrs, RT) Resin->Couple Activate Activate Z-N-Me-Phe-OH (HATU/HOAt/Collidine) Activate->Couple Test QC: Chloranil/Kaiser Test Couple->Test Success Proceed to Cleavage (or Next Step) Test->Success Negative (Clear) Fail Double Couple Test->Fail Positive (Blue) Fail->Couple Repeat

Figure 2: The coupling workflow emphasizing the critical quality control step required for sterically hindered amino acids.

References

  • Coste, J., et al. (1990). "BOP and congeners: Present status and new developments." Peptide Chemistry, 223-228. (Discusses the superiority of Phosphonium/Uronium reagents for N-methyl coupling).

  • Carpino, L. A. (1993).[6] "1-Hydroxy-7-azabenzotriazole.[6][7] An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Authoritative source on Z-group stability in TFA vs HF).
  • Teixidó, M., et al. (2005). "Solid-phase synthesis and characterization of N-methyl-rich peptides." Journal of Peptide Research, 65(2), 153-166.[7] (Detailed protocols for N-methyl peptide synthesis).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is structured to address the specific challenges of coupling Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-phenylalanine).

Executive Summary

Coupling Z-N-Me-Phe-OH presents a dual challenge in peptide synthesis: steric hindrance and conformational restriction . The N-methyl group introduces significant steric bulk around the carboxyl center, drastically reducing the kinetics of nucleophilic attack by the incoming amine.[1] Furthermore, N-methylated amino acids are prone to racemization (epimerization) during activation, even with urethane protection (Z-group), due to the slower coupling rates allowing competing oxazolonium pathways to manifest.

For standard solid-phase and solution-phase synthesis, COMU and HATU are the primary recommended reagents due to their ability to generate highly reactive active esters that compensate for the steric barrier. For extremely difficult couplings (e.g., coupling Z-N-Me-Phe-OH to another N-methylated residue), Acid Chloride activation via Ghosez’s Reagent is the requisite "breakthrough" methodology.

Mechanistic Insight: The N-Methyl Challenge

To select the correct reagent, one must understand the failure modes of standard coupling (e.g., DIC/HOBt) with this substrate.

  • Steric Shielding: The N-methyl group projects into the space required for the incoming nucleophile (amine) to attack the activated carbonyl. This increases the activation energy (

    
    ) of the transition state.
    
  • Kinetics vs. Racemization: Because the desired amide bond formation is slow, the activated carboxylate species lives longer in solution. This extended lifespan increases the probability of proton abstraction at the

    
    -carbon (racemization), particularly if tertiary bases (DIPEA/NMM) are used in excess.
    
  • The "Z" Factor: While the Z (Cbz) group is generally resistant to oxazolone formation compared to amides, the N-methyl group destabilizes the trans amide conformer, making the activation step sensitive to solvent effects and base strength.

Visualization: Steric Hindrance & Reagent Selection

The following diagram illustrates the decision logic based on the steric environment of the nucleophile.

ReagentSelection cluster_mech Mechanistic Barrier Start Substrate: Z-N-Me-Phe-OH Nucleophile Identify Nucleophile Start->Nucleophile Primary Primary Amine (Standard AA) Nucleophile->Primary Low Steric Bulk Secondary Secondary Amine (Pro, N-Me-AA) Nucleophile->Secondary High Steric Bulk Reagent1 Reagent: COMU or HATU Base: DIPEA/TMP Primary->Reagent1 Protocol A Reagent2 Reagent: Ghosez's Reagent (Acid Chloride) Secondary->Reagent2 Protocol B Barrier N-Me Steric Clash Slows Kinetics

Figure 1: Decision matrix for coupling Z-N-Me-Phe-OH based on the steric hindrance of the accepting amine.

Reagent Comparative Analysis

The following table summarizes the performance characteristics of coupling reagents specifically for N-methylated substrates.

Reagent ClassReagentReactivityRacemization RiskRecommendation
Uronium (Oxyma) COMU Very High LowPrimary Choice. Safer than HATU (non-explosive), superior solubility, and visual endpoint monitoring (color change). [1, 4]
Aminium (HOAt) HATU High LowGold Standard. Excellent for hindered couplings.[2] Use if COMU is unavailable. [1, 3]
Phosphonium PyAOP HighLowAlternative. Preferred over PyBOP for N-Me-AA to N-Me-AA couplings if Acid Chlorides are avoided. [2, 5]
Acid Chloride BTC / Ghosez Extreme ModerateSpecialist. Use only for "impossible" couplings (e.g., N-Me-Phe to N-Me-Val). Requires strict anhydrous conditions. [8, 12]
Carbodiimide DIC/OxymaModerateLowNot Recommended for Z-N-Me-Phe-OH unless using microwave assistance. Kinetics are often too slow.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (COMU/HATU)

Best for: Coupling Z-N-Me-Phe-OH to primary amines or unhindered secondary amines (e.g., Proline).

Scientific Rationale: COMU generates the Oxyma-active ester, which is less sterically demanding than the OBt ester generated by HBTU, allowing better penetration of the N-methyl steric shield. Collidine (TMP) is recommended over DIPEA if racemization is observed, as it is a weaker base that minimizes


-proton abstraction [7].

Materials:

  • Z-N-Me-Phe-OH (1.0 equiv)

  • Coupling Reagent: COMU (1.0 equiv) or HATU (1.0 equiv)

  • Base: DIPEA (2.0 equiv) or 2,4,6-Collidine (2.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Pre-activation: Dissolve Z-N-Me-Phe-OH and COMU (or HATU) in a minimal amount of DMF (0.1–0.2 M concentration).

  • Base Addition: Add DIPEA (or Collidine) to the mixture.

    • Critical: If using COMU, the solution may turn orange/red, indicating active ester formation.

    • Timing: Allow to activate for exactly 30-60 seconds . Do not exceed 2 minutes, as the active ester of N-methyl amino acids can degrade or racemize.

  • Coupling: Immediately add the pre-activated solution to the resin-bound amine (or free amine in solution).

  • Incubation:

    • Standard: Agitate for 1–2 hours at Room Temperature.

    • Optimization: For difficult sequences, re-couple (double couple) using fresh reagents rather than extending time.

  • Monitoring: Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that Kaiser tests can be false-negative with N-methylated amines; micro-cleavage and LC-MS is the most reliable verification method.

Protocol B: Acid Chloride Activation (Ghosez’s Reagent)

Best for: Coupling Z-N-Me-Phe-OH to sterically hindered secondary amines (e.g., N-Me-Val, N-Me-Ala).

Scientific Rationale: Acid chlorides are the smallest and most electrophilic activated species available. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) allows the formation of the acid chloride under neutral conditions, avoiding the harsh acidity of thionyl chloride which can degrade Z-groups or sensitive side chains [8, 17].

Materials:

  • Z-N-Me-Phe-OH (3.0 equiv relative to resin)

  • Ghosez’s Reagent (3.0 equiv)

  • Base: DIPEA (6.0 equiv)[2]

  • Solvent: Dry DCM (Dichloromethane) or THF. Note: DMF reacts with acid chlorides and should be avoided during the activation step.

Step-by-Step Procedure:

  • Acid Chloride Generation:

    • Dissolve Z-N-Me-Phe-OH in dry DCM under Nitrogen/Argon.

    • Add Ghosez’s reagent (1:1 equiv to amino acid).

    • Stir gently at Room Temperature for 15–30 minutes.

    • Verification: TLC can confirm conversion of acid to acid chloride (faster running spot).

  • Coupling:

    • Add the solution of the generated Z-N-Me-Phe-Cl directly to the resin-bound amine (swollen in DCM).

    • Add DIPEA immediately.

  • Incubation: Agitate for 1–2 hours.

  • Quenching: Wash resin with DCM, then DMF, then DCM.[3] Any unreacted acid chloride is hydrolyzed by the DMF/wash steps.

Troubleshooting & Optimization Logic

Issue: Low Yield / Incomplete Coupling
  • Diagnosis: LC-MS shows peak for [Product - (Z-N-Me-Phe)].

  • Solution: Switch from Protocol A to Protocol B (Acid Chloride). Alternatively, use Microwave Irradiation (75°C, 25 Watts, 5 mins) with COMU, but be vigilant for racemization [5].

Issue: Racemization (D/L mixtures)
  • Diagnosis: LC-MS shows split peaks or "shoulder" on the main peak.

  • Mechanism: Base-catalyzed proton abstraction from the activated species.

  • Solution:

    • Switch Base: Use Collidine instead of DIPEA.

    • Reduce Pre-activation: Add reagents in situ (add Amino Acid, then Base, then Reagent directly to resin) to minimize the lifetime of the activated ester in the absence of the nucleophile.

    • Lower Temperature: Perform activation and coupling at 0°C for the first 30 minutes.

Visualization: Optimization Workflow

Optimization Problem Incomplete Coupling? Check Check Sterics of Amine Problem->Check Sol1 Double Couple (Fresh Reagents) Check->Sol1 Moderate Difficulty Sol3 Microwave Assist (Max 75°C) Check->Sol3 High Difficulty Sol2 Switch to Acid Chloride (Ghosez Protocol) Sol1->Sol2 If Fails Sol3->Sol2 If Fails

Figure 2: Troubleshooting workflow for persistent coupling failures.

References

  • BenchChem. A Comparative Guide to HATU and COMU in Solid-Phase Peptide Synthesis. Retrieved from 4

  • Aapptec. Coupling Reagents: PyAOP and N-methyl Amino Acids.[5][6] Retrieved from 6

  • BenchChem. A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from 2

  • Albericio, F., et al. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Org. Process Res. Dev. Retrieved from 7

  • BenchChem. Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis. Retrieved from 5[2][5]

  • Teixidó, M., et al. Solid-phase synthesis and characterization of N-methyl-rich peptides.[8] J. Pept.[8][9] Res. Retrieved from 8

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from 10

  • ChemRxiv. Optimized monomer-based synthesis of poly-N-amino peptides (Ghosez Reagent Protocol). Retrieved from 9

  • Merck Millipore. Novabiochem® Coupling reagents. Retrieved from 11

  • BenchChem. Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Retrieved from 1

  • Gilon, C., et al. Processes for coupling amino acids using bis-(trichloromethyl) carbonate (BTC). Retrieved from 12

  • Atlanchim Pharma. Scientific Letter: Use of Ghosez's Reagent in Difficult Amide Formation. Retrieved from 13

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Retrieved from 14

  • BenchChem. Minimizing racemization of Boc-D-HomoSec(pMeBzl)-OH during activation. Retrieved from 15

  • University of Barcelona. Backbone N-modified peptides: beyond N-methylation. Retrieved from 16

  • University of Urbino. Peptide Coupling Reagents, More than a Letter Soup. Retrieved from 17

  • NIH. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry. Retrieved from 18

Sources

Application Note: Efficient Activation and Coupling of Z-N-Me-Phe-OH using EDC/HOBt Methodology

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Core Challenge

The incorporation of N-methylated amino acids, such as N-benzyloxycarbonyl-N-methyl-L-phenylalanine (Z-N-Me-Phe-OH), is a highly effective strategy in peptidomimetic drug development. N-methylation enhances proteolytic stability, increases lipophilicity for better membrane permeability, and restricts conformational flexibility to improve target binding affinity.

However, the very structural modification that provides these pharmacological benefits—the N-methyl group—introduces severe steric hindrance during peptide synthesis. This steric bulk dramatically reduces the rate of nucleophilic attack by the incoming amine during coupling. The prolonged reaction time exacerbates the risk of side reactions, most notably the loss of chiral integrity (epimerization) at the α-carbon[1].

Mechanistic Causality: Why EDC and HOBt?

Activating Z-N-Me-Phe-OH requires a delicate balance between driving high reactivity and preserving stereochemistry. The standard approach utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt)[2].

  • EDC Activation: EDC reacts with the carboxylic acid of Z-N-Me-Phe-OH to form a highly reactive O-acylisourea intermediate. Unlike Dicyclohexylcarbodiimide (DCC), EDC and its urea byproduct are highly water-soluble, allowing for seamless removal via simple aqueous extraction during the work-up phase[3].

  • The Epimerization Threat: Because the incoming amine's attack on the sterically hindered O-acylisourea is slow, the intermediate has time to undergo intramolecular cyclization into an oxazol-5(4H)-one (oxazolone)[4]. The oxazolone intermediate is highly prone to base-catalyzed enolization, which leads to epimerization[1].

  • HOBt Intervention: To circumvent oxazolone formation, HOBt is introduced as a nucleophilic additive. HOBt rapidly attacks the O-acylisourea before cyclization can occur, generating an OBt active ester[5]. This OBt ester is sufficiently stable to resist oxazolone formation but remains highly reactive toward the incoming amine, facilitating a clean and stereoretentive coupling[3].

Mechanism ZNMe Z-N-Me-Phe-OH (Carboxylic Acid) OIsourea O-Acylisourea Intermediate ZNMe->OIsourea + EDC Activation OBtEster OBt Active Ester (Stable & Reactive) OIsourea->OBtEster + HOBt Rapid Trapping Oxazolone Oxazolone (Epimerization Risk) OIsourea->Oxazolone Slow Aminolysis (Side Reaction) Product Coupled Peptide (Z-N-Me-Phe-NH-R) OBtEster->Product + Amine Aminolysis

EDC/HOBt activation mechanism preventing oxazolone-induced epimerization.

Quantitative Data: Stoichiometry and Parameters

To drive the sterically hindered coupling of Z-N-Me-Phe-OH to completion while minimizing base-catalyzed epimerization, strict adherence to stoichiometric ratios is required.

Table 1: Stoichiometric Profiling for Z-N-Me-Phe-OH Coupling

ParameterValue / ReagentMechanistic Rationale
Carboxylic Acid Z-N-Me-Phe-OH (1.0 eq)N-protected, N-methylated building block.
Amine Component R-NH₂ (1.1 eq)Slight excess ensures complete consumption of the sterically hindered active ester.
Coupling Reagent EDC·HCl (1.2 eq)Water-soluble carbodiimide; activates the carboxyl group[2].
Additive HOBt (1.2 eq)Rapidly forms the stable OBt ester, preventing oxazolone formation[5].
Base DIPEA (2.5 eq)Free-bases the amine salt; strictly avoid excess to prevent base-catalyzed epimerization.
Solvent DCM or DMFDCM is preferred for rapid activation; DMF is used if the amine solubility is poor.
Temperature 0 °C → RTCold pre-activation stabilizes intermediates; RT drives the slow aminolysis.

Experimental Protocol: Solution-Phase Coupling

This self-validating protocol ensures maximum coupling efficiency. The pre-activation step at 0 °C is critical; it stabilizes the O-acylisourea intermediate and allows complete conversion to the OBt ester before the amine is introduced[6].

Workflow Step1 1. Preparation Dissolve Z-N-Me-Phe-OH & HOBt Step2 2. Pre-activation Add EDC·HCl at 0 °C (15-30 min) Step1->Step2 Step3 3. Coupling Add Amine + DIPEA, Stir at RT (12-24 h) Step2->Step3 Step4 4. Aqueous Work-up Wash with HCl, NaHCO3, Water, Brine Step3->Step4 Step5 5. Isolation Dry over Na2SO4 & Evaporate Step4->Step5

Step-by-step experimental workflow for solution-phase EDC/HOBt coupling.

Step-by-Step Methodology:
  • Preparation : In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of Z-N-Me-Phe-OH and 1.2 equivalents of anhydrous HOBt in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 10 mL/mmol). Expert Note: Ensure HOBt is fully dissolved before proceeding to prevent localized high concentrations of un-trapped O-acylisourea.

  • Pre-activation : Cool the solution to 0 °C using an ice-water bath. Add 1.2 equivalents of EDC·HCl to the stirring mixture. Allow the reaction to stir at 0 °C for 15–30 minutes to facilitate the complete formation of the OBt active ester.

  • Amine Addition : In a separate vial, dissolve 1.1 equivalents of the incoming amine (e.g., an amino acid ester hydrochloride) in a minimal amount of DCM/DMF. Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) to this amine solution to liberate the free base.

  • Coupling : Dropwise, add the free-based amine solution to the activated Z-N-Me-Phe-OH mixture at 0 °C. After 30 minutes, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor reaction completion via TLC or LC-MS.

  • Aqueous Work-up : Dilute the reaction mixture with additional DCM (or Ethyl Acetate if DMF was used as the primary solvent). Wash the organic layer sequentially with:

    • 1N HCl (3 × 20 mL) to remove unreacted amine and trace DIPEA.

    • Saturated aqueous NaHCO₃ (3 × 20 mL) to remove unreacted Z-N-Me-Phe-OH and HOBt.

    • Deionized water (2 × 20 mL) to extract the water-soluble EDC urea byproduct[2].

    • Brine (1 × 20 mL) to remove residual moisture.

  • Isolation : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Z-N-Me-Phe-peptide. Purify via flash column chromatography if necessary.

References

  • Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Epimerisation in Peptide Synthesis Source: Molecules (PMC - NIH) URL:[Link]

Sources

Deprotection of the Z group from N-terminal Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Efficient Deprotection of the Benzyloxycarbonyl (Z) Group from N-Terminal Z-N-Me-Phe-OH

Introduction & Rationale

The incorporation of N-methylated amino acids, such as N-methyl-L-phenylalanine (N-Me-Phe), is a cornerstone strategy in the development of therapeutic peptidomimetics. N-methylation restricts backbone conformation and significantly enhances proteolytic stability[1]. However, the steric bulk introduced by the N-methyl group can complicate synthetic manipulations, particularly the removal of the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group[2].

While the Z group is classically robust to basic and mildly acidic conditions, it is highly susceptible to catalytic hydrogenolysis. For standard primary amino acids, this deprotection is rapid. However, the steric hindrance of the N-methyl group in Z-N-Me-Phe-OH can impede the coordination of the benzylic carbon to the palladium catalyst surface, occasionally leading to sluggish reaction rates or incomplete conversion. This application note details field-proven, optimized protocols for the Z-deprotection of sterically hindered N-methyl substrates, focusing on both standard hydrogenolysis and Catalytic Transfer Hydrogenation (CTH).

Mechanistic Insights & Causality

The cleavage of the Z group relies on the reduction of the benzylic C–O bond. Understanding the mechanism is critical for troubleshooting and optimizing the reaction:

  • Catalytic Hydrogenolysis (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     gas + Pd/C):  The substrate coordinates to the palladium surface where molecular hydrogen reduces the benzylic bond. This releases toluene and generates a carbamic acid intermediate, which spontaneously decarboxylates to yield the free amine and 
    
    
    
    [3]. For N-methylated amino acids, maintaining vigorous stirring and utilizing a polar protic solvent (e.g., Methanol) is crucial to overcome the steric barrier and facilitate mass transfer to the Pd surface.
  • Catalytic Transfer Hydrogenation (CTH): Utilizing ammonium formate (

    
    ) as a hydrogen donor in the presence of Pd/C offers a highly efficient alternative[4]. Ammonium formate decomposes on the Pd catalyst to release 
    
    
    
    ,
    
    
    , and
    
    
    . The in situ generation of hydrogen provides a high local concentration of reactive species, which accelerates the deprotection of sterically hindered N-methyl substrates compared to balloon-pressure
    
    
    [2]. Furthermore, it circumvents the safety hazards associated with handling hydrogen gas[5].

Mechanism Substrate Z-N-Me-Phe-OH Coordination Pd/C Surface Coordination Substrate->Coordination H2 or NH4HCO2 Cleavage Benzylic C-O Cleavage Coordination->Cleavage Reduction Intermediate Carbamic Acid Intermediate Cleavage->Intermediate - Toluene Decarboxylation - CO2 Decarboxylation Intermediate->Decarboxylation Spontaneous Product N-Me-Phe-OH Decarboxylation->Product

Mechanistic pathway of Z-group hydrogenolysis and decarboxylation.

Protocol Validation & Quality Control (Self-Validating System)

To ensure scientific integrity, every deprotection workflow must be treated as a self-validating system. Do not proceed to subsequent peptide coupling steps without confirming complete Z-removal via the following triad:

  • TLC Monitoring: Z-N-Me-Phe-OH is strongly UV-active. Upon deprotection, the loss of the Z group alters the

    
     value significantly. Because the product (N-Me-Phe-OH) is a secondary amine, it will not yield the typical purple color with standard ninhydrin; instead, it will appear as a distinct reddish-brown or yellow spot upon heating.
    
  • LC-MS Verification (The Gold Standard): Z-N-Me-Phe-OH has a theoretical ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     of 314.1. Successful deprotection yields the zwitterionic N-Me-Phe-OH, which presents an 
    
    
    
    of 180.1. The discrete mass shift of -134 Da is the definitive proof of successful cleavage.
  • Solubility Shift: The starting material is highly soluble in standard organic solvents (DCM, EtOAc). The deprotected product is a zwitterion and will precipitate in non-polar solvents, necessitating the use of Methanol or aqueous mixtures for recovery.

Quantitative Data: Comparison of Deprotection Methods

Deprotection MethodReagents & CatalystTempReaction TimeChemoselectivitySteric Tolerance
Standard Hydrogenolysis

(1 atm), 10% Pd/C
20-25 °C2 - 12 hHigh (reduces alkenes/alkynes)Moderate
Transfer Hydrogenation

, 10% Pd/C
60 °C (Reflux)0.5 - 2 hVery HighHigh
Acidolytic Cleavage 33% HBr in AcOH20-25 °C1 - 3 hLow (cleaves Boc, tBu esters)High

Note: For Z-N-Me-Phe-OH, Transfer Hydrogenation is highly recommended due to its rapid kinetics against steric bulk and excellent yield profiles[2].

Experimental Protocols

Workflow Start Z-N-Me-Phe-OH Substrate Choice Select Deprotection Method Start->Choice H2 Hydrogenolysis (H2, Pd/C, MeOH) Choice->H2 Standard CTH Transfer Hydrogenation (NH4HCO2, Pd/C) Choice->CTH Rapid/No H2 Gas Filter Celite Filtration (Remove Catalyst) H2->Filter CTH->Filter Evap Solvent Evaporation & Lyophilization Filter->Evap Validate Validation (LC-MS, Ninhydrin) Evap->Validate End N-Me-Phe-OH Product Validate->End

Workflow for the deprotection of Z-N-Me-Phe-OH.

Protocol A: Catalytic Transfer Hydrogenation (Recommended for N-Me Amino Acids)

This method utilizes ammonium formate to bypass the steric limitations of N-methylated substrates, driving the reaction to completion rapidly[4].

Materials:

  • Z-N-Me-Phe-OH (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, wet, 10-20% w/w relative to substrate)

  • Ammonium formate (

    
    , 4.0 - 5.0 eq)
    
  • Methanol (HPLC Grade)

Step-by-Step Procedure:

  • Substrate Dissolution: Dissolve Z-N-Me-Phe-OH in Methanol (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution[6]. Expert Insight: Always use wet Pd/C or add the catalyst under an inert argon atmosphere to prevent the ignition of methanol vapors.

  • Donor Addition: Add ammonium formate (4.0 - 5.0 eq) in a single portion.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C. Stir vigorously. Effervescence (

    
     and 
    
    
    
    evolution) will be observed.
  • Monitoring: Check the reaction via LC-MS after 45 minutes. Look for the disappearance of the 314.1 m/z peak and the emergence of the 180.1 m/z peak.

  • Filtration: Once complete, cool the flask to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the pyrophoric palladium catalyst. Wash the Celite pad thoroughly with additional Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. To remove residual ammonium formate, resuspend the crude solid in a minimal amount of water and lyophilize to yield pure N-Me-Phe-OH.

Protocol B: Standard Catalytic Hydrogenolysis

The classical approach, ideal if the laboratory is already equipped with a hydrogen manifold or if ammonium formate byproducts are undesirable[3].

Materials:

  • Z-N-Me-Phe-OH (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, wet, 10% w/w)

  • Hydrogen gas (

    
     balloon)
    
  • Methanol

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in Methanol. Carefully add the 10% Pd/C catalyst.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with Argon. Repeat this process three times to ensure an oxygen-free environment[6].

  • Hydrogenation: Evacuate the flask one final time and backfill with Hydrogen gas from a balloon. Insert the hydrogen balloon via a needle through the septum.

  • Reaction: Stir the mixture vigorously at room temperature for 4 to 12 hours. Expert Insight: Vigorous stirring is non-negotiable here; the reaction rate is strictly limited by the diffusion of

    
     gas into the solvent and onto the solid catalyst surface.
    
  • Work-up: Purge the flask with Argon to remove residual

    
    . Filter the mixture through a Celite® pad, wash with Methanol, and concentrate the filtrate in vacuo to afford the deprotected N-Me-Phe-OH[3].
    

References

  • Design, Synthesis, and Optimization of Balanced Dual NK1/NK3 Receptor Antagonists - PubMed Central (NIH). Available at: [Link]

  • Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review - Zenodo. Available at:[Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism - Total Synthesis. Available at:[Link]

Sources

Application Note: Z-N-Me-Phe-OH Incorporation into Peptidomimetic Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The incorporation of Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) into peptide libraries represents a high-value strategy for developing peptidomimetics with enhanced pharmacokinetic profiles. Unlike standard amino acids, the N-methyl group introduces significant steric bulk and removes a hydrogen bond donor.[1][2] This modification drastically alters the peptide's physicochemical properties, conferring:

  • Metabolic Stability: Resistance to chymotrypsin-like proteolysis due to steric hindrance at the scissile bond.

  • Membrane Permeability: Increased lipophilicity (logP) and reduced solvation energy, facilitating passive diffusion (oral bioavailability).

  • Conformational Rigidity: Restriction of

    
     and 
    
    
    
    torsion angles, often locking peptides into bioactive turn conformations (e.g.,
    
    
    -turns).

Technical Challenge: The very feature that enhances utility—the N-methyl group—creates a formidable synthetic barrier.[1][3] The secondary amine is a poor nucleophile due to steric crowding, making acylation difficult. Furthermore, the Z-protecting group (Carbobenzyloxy) requires specific deprotection strategies (hydrogenolysis or strong acid) that differ from standard Fmoc/Boc SPPS protocols.

This guide details the "High-Efficiency Coupling Protocol" required to overcome these steric barriers and successfully incorporate Z-N-Me-Phe-OH into high-diversity libraries.

Critical Chemical Logic

The "Z" Factor: Orthogonality & Placement

The choice of the Z-protecting group implies specific library architectures. Unlike Fmoc (base-labile) or Boc (acid-labile), the Z group is typically removed via catalytic hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH, HF) .

  • Scenario A (Terminal Capping): Z-N-Me-Phe-OH is used as the final N-terminal residue. The Z-group remains on the peptide to serve as a hydrophobic cap, enhancing cell permeability.

  • Scenario B (Solution Phase Libraries): Used in fragment condensation strategies where orthogonal removal of Z is required without affecting acid-labile side chains (tBu, Trt).

Steric Hindrance Visualization

The failure mode in N-methyl couplings is rarely electronic; it is steric. The methyl group clashes with the incoming activated ester.

StericClash cluster_0 Standard Coupling cluster_1 N-Methyl Coupling (Z-N-Me-Phe) A Primary Amine (R-NH2) B Activated Ester A->B Low Sterics C Rapid Amide Bond B->C X Secondary Amine (R-NH-Me) Y Activated Ester X->Y High Steric Clash Z Failed/Slow Coupling Y->Z W Racemization Risk Y->W Slow Kinetics

Figure 1: Comparative kinetics of primary vs. secondary amine coupling. The N-methyl group creates a steric wall that slows reaction rates, increasing the window for racemization.[3]

Experimental Protocols

Protocol A: High-Efficiency Coupling of Z-N-Me-Phe-OH

Standard carbodiimide couplings (DIC/HOBt) are insufficient for N-methylated residues. Phosphonium or Uronium salts with HOAt are mandatory.

Reagents:

  • Coupling Reagent: HATU (Gold Standard) or COMU (Safer, high efficiency).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to reduce racemization.[4]

  • Solvent: DMF (Anhydrous).[5]

Step-by-Step Procedure:

  • Resin Preparation: Ensure the resin-bound peptide (secondary amine acceptor) is fully deprotected and washed (3x DMF).

  • Pre-Activation (Critical):

    • Dissolve Z-N-Me-Phe-OH (4.0 eq) and HATU (3.9 eq) in minimal dry DMF.

    • Add DIEA (8.0 eq).

    • Wait exactly 30 seconds. (Extended pre-activation causes guanidinium formation).

  • Coupling:

    • Add the pre-activated solution to the resin.[3]

    • Agitate: 2 hours at Room Temperature.

    • Optimization: For extremely difficult sequences, perform at 50°C (microwave assisted) for 20 mins, but monitor for racemization.

  • Double Coupling: Drain and repeat steps 2-3. This is mandatory for N-methylated residues to ensure >98% conversion.

Protocol B: Validation & Monitoring (The Chloranil Test)

The Kaiser (Ninhydrin) test yields false negatives for secondary amines (N-Me). You must use the Chloranil test.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.[6]

  • Solution B: 2% p-Chloranil in DMF.

Procedure:

  • Take a small sample of resin beads (~5 mg) into a small glass vial.[7]

  • Wash beads 3x with Ethanol to remove traces of basic coupling buffer.

  • Add 2 drops Solution A and 2 drops Solution B.

  • Let stand for 5 minutes at RT.

Interpretation:

Observation Result Action
Beads turn Dark Blue Positive (+) Secondary amine present (Coupling Incomplete). Recouple.

| Beads remain Colorless/Yellow | Negative (-) | Coupling Complete. Proceed to next step. |

Protocol C: Library Cleavage & Z-Group Management

Depending on your library design, the Z-group is either kept or removed.

Option 1: Z-Retention (N-Terminal Cap)

  • Objective: Create hydrophobic, protease-resistant peptides.

  • Method: Cleave peptide from resin using standard TFA cocktails (e.g., TFA/TIPS/H2O 95:2.5:2.5).

  • Outcome: The Z-group survives TFA cleavage. The final product is Z-N-Me-Phe-[Peptide]-OH .

Option 2: Z-Removal (Solution Phase)

  • Objective: Reveal the free N-methyl amine.

  • Method: Hydrogenolysis.

    • Dissolve cleaved peptide in MeOH/AcOH.

    • Add 10% Pd/C catalyst (10 wt%).[5]

    • Bubble H₂ gas or use Ammonium Formate (transfer hydrogenation) for 2-4 hours.

    • Filter catalyst over Celite.

Troubleshooting & Optimization Logic

When synthesis fails, it follows a predictable decision tree. Use this logic flow to diagnose library defects.

Troubleshooting Start LC-MS Analysis of Crude Library Issue1 Deletion Sequence (-1 AA) Start->Issue1 Mass = Expected - Residue Issue2 Epimerization (D-isomer) Start->Issue2 Split Peak / Same Mass Sol1 Incomplete Coupling Action: Switch to HATU or COMU Use Microwave (50°C) Issue1->Sol1 Sol2 Base-Catalyzed Racemization Action: Switch Base to TMP Reduce Pre-activation time Issue2->Sol2 Check Check Chloranil Test Sol1->Check

Figure 2: Diagnostic workflow for N-methylated library defects.

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Structural and Energetic Consequences.[1][8] Retrieved from [Link]

  • MDPI. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Retrieved from [Link]

Sources

Technical Application Note: Comprehensive Characterization of Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) presents unique analytical challenges distinct from standard amino acids. The introduction of the N-methyl group eliminates the hydrogen bond donor capability of the amide, leading to significant steric hindrance and the stabilization of cis and trans amide rotamers.

This Application Note provides a validated analytical framework for researchers. It addresses the "Rotamer Trap"—where conformational isomers are mistaken for impurities—and details orthogonal protocols for ensuring enantiomeric purity, a critical quality attribute (CQA) given the racemization risks associated with N-methylation chemistries.

Analytical Workflow Overview

The following flowchart outlines the decision tree for characterizing Z-N-Me-Phe-OH, moving from bulk purity assessment to structural confirmation.

AnalyticalWorkflow Start Crude Z-N-Me-Phe-OH HPLC RP-HPLC (C18) Acidic Mobile Phase Start->HPLC Decision1 Split Peaks Observed? HPLC->Decision1 VT_NMR Variable Temp (VT) NMR (DMSO-d6, 25°C vs 80°C) Decision1->VT_NMR Yes (Suspected Rotamers) Chiral Chiral Purity Analysis Decision1->Chiral No (Single Peak) VT_NMR->Chiral Rotamers Confirmed Direct Direct Chiral HPLC (Polysaccharide CSP) Chiral->Direct Primary Method Marfey Marfey's Method (Post-Deprotection) Chiral->Marfey Orthogonal Validation Report Final CoA Generation Direct->Report Marfey->Report

Figure 1: Analytical decision tree for N-methylated peptide building blocks. Note the critical branch for distinguishing rotamers from impurities.

Challenge I: The Rotamer Trap (HPLC & NMR)

Unlike standard Z-Phe-OH, the N-methylated analog exists as a slow-interconverting mixture of cis and trans isomers (carbamate rotamers) in solution.

The Mechanism

The N-methyl group creates steric clash with the benzyl ring of the Z-group and the phenylalanine side chain. This raises the rotational energy barrier around the N-C(O) bond, slowing the exchange rate on the NMR and HPLC timescales.

  • Consequence: A pure sample often appears as two distinct peaks in HPLC or shows "doubled" signals in NMR, leading to false "impurity" flags.

Protocol: Variable Temperature (VT) NMR

To confirm that split peaks are rotamers and not impurities, one must demonstrate coalescence at high temperatures.

Materials:

  • Instrument: 400 MHz NMR (or higher).[1]

  • Solvent: DMSO-d6 (Preferred over CDCl3 for higher boiling point and solubility).

Step-by-Step Protocol:

  • Sample Prep: Dissolve 10 mg of Z-N-Me-Phe-OH in 600 µL DMSO-d6.

  • Ambient Scan (25°C): Acquire a standard 1H spectrum.

    • Expected Result: You will observe two sets of resonances.[1][2] The N-methyl singlet usually appears as two unequal peaks around 2.7–2.9 ppm (ratio typically ~60:40 or 70:30). The benzylic protons of the Z-group (5.0–5.2 ppm) may also split.

  • Heating: Incrementally heat the probe to 50°C, then 80°C. Allow 5 minutes for equilibration at each step.

  • Hot Scan (80°C): Acquire the spectrum.

    • Validation Criteria: As temperature rises, the rotation rate increases. The two sets of peaks should broaden and eventually merge (coalesce) into single, sharper averages. If the peaks remain distinct and sharp at 80°C, they are likely structural impurities, not rotamers.

HPLC Rotamer Identification

In RP-HPLC, rotamers can separate if the column temperature is low.

  • Diagnostic Test: Re-run the HPLC method at 50°C or 60°C.

  • Result: Rotamer peaks will merge or "bridge" (form a plateau between peaks) as the exchange rate approaches the chromatographic timescale. Impurity peaks will remain distinct.

Challenge II: Enantiomeric Purity (Chiral Analysis)

N-methylation chemistries (especially those using NaH/MeI) carry a high risk of racemization, converting L-Phe to D-Phe. Two methods are recommended: Direct Chiral HPLC (for the intact molecule) and Marfey’s Method (for high-sensitivity validation).

Method A: Direct Chiral HPLC (Preferred for QC)

This method analyzes Z-N-Me-Phe-OH without derivatization.

ParameterCondition
Column Immobilized Polysaccharide (e.g., CHIRALPAK® IA or IC, 4.6 x 250 mm)
Mobile Phase Hexane : Ethanol : TFA (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Z-group absorption)
Temperature 25°C

Note: The acidic modifier (TFA) is crucial to suppress the ionization of the free carboxylic acid, ensuring sharp peak shapes.

Method B: Marfey’s Method (Orthogonal Validation)

Marfey’s reagent (L-FDAA) reacts with the free amine. Therefore, Z-N-Me-Phe-OH must first be deprotected. This method is superior for detecting trace (<0.1%) D-isomer levels.

Mechanism: L-FDAA reacts with the amino acid to form diastereomers (L-L and L-D). These have different hydrophobicities and separate easily on a standard C18 column.

Step-by-Step Protocol:

  • Deprotection:

    • Dissolve 2 mg Z-N-Me-Phe-OH in 1 mL MeOH.

    • Add Pd/C (10% wt) and stir under H2 balloon for 1 hour (or use HBr/Acetic Acid for 30 mins).

    • Filter/evaporate to get H-N-Me-Phe-OH.

  • Derivatization:

    • Resuspend residue in 100 µL H2O.

    • Add 200 µL 1% L-FDAA (Marfey’s Reagent) in acetone.

    • Add 40 µL 1M NaHCO3.

    • Incubate: Heat at 40°C for 1 hour. (N-methyl amines react slower than primary amines; heat is essential).

  • Quench:

    • Add 40 µL 1M HCl to stop the reaction.

    • Dilute with 200 µL acetonitrile.[3]

  • Analysis (C18 HPLC):

    • Column: C18 (Standard analytical).[4][5]

    • Gradient: Water/Acetonitrile with 0.1% TFA (Linear gradient 10-60% B over 40 mins).

    • Detection: 340 nm (Specific to the dinitrophenyl moiety of Marfey's reagent).

    • Elution Order: typically L-L elutes before L-D (verify with standards).

Structural Data Summary

The following table summarizes the expected spectral data for pure Z-N-Me-Phe-OH.

TechniqueSignal/ParameterCharacteristic Observation
1H NMR (DMSO-d6) N-Me GroupDouble singlet (rotamers) @ 2.75 & 2.85 ppm
1H NMR (DMSO-d6) Z-CH2 GroupSplit AB system or double singlets @ 5.0 - 5.1 ppm
13C NMR N-Me CarbonTwo signals @ ~30-32 ppm
MS (ESI+) [M+H]+314.1 m/z (Monoisotopic mass for C18H19NO4)
MS Fragmentation Tropylium IonStrong signal @ 91 m/z (Benzyl)

Rotamer Equilibrium Visualization

Understanding the physical state of the molecule is key to interpreting the data.

RotamerEquilibrium cluster_conditions Analytical Impact Cis CIS Rotamer (Minor) More Steric Clash Transition Transition State High Energy Barrier (Requires Heat to Cross) Cis->Transition Slow (RT) Trans TRANS Rotamer (Major) Lower Energy Trans->Transition Slow (RT) Transition->Cis Transition->Trans Fast Analysis NMR/HPLC at 25°C: See Both Species NMR/HPLC at 80°C: See Average Species

Figure 2: Kinetic equilibrium between Cis and Trans rotamers. The high energy barrier causes the "split peak" phenomenon at room temperature.

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of N-alpha-(2,4-dinitro-5-fluorophenyl)-L-alaninamide. Carlsberg Research Communications.

  • Hughes, A. B. (Ed.). (2011).[6] Amino Acids, Peptides and Proteins in Organic Chemistry, Protection Reactions, Medicinal Chemistry, Combinatorial Synthesis. Wiley-VCH. (See section on N-methylation effects on peptide conformation).

  • Dale, J., & Titlestad, K. (1970). Conformational studies of N-methylated peptides. Chemical Communications. (Foundational work on cis/trans rotamers in N-Me peptides).
  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][6][7][8][9][10][11][12]

  • Phenomenex Application Note. (2016). HPLC Enantioseparation of N-Fmoc α-Amino Acids Using Polysaccharide-Based CSPs. (Applicable to Z-protected analogs).

Sources

Advanced HPLC Purification of Peptides Containing Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PEP-ZNM-01

Executive Summary & Scientific Rationale

Purifying peptides containing Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-phenylalanine) presents a unique "dual-threat" challenge in chromatography: extreme hydrophobicity combined with conformational heterogeneity.

  • The Hydrophobic Anchor: The Z-group (Cbz) and the Phenylalanine side chain create a highly lipophilic region, leading to strong retention on standard C18 columns and solubility issues in aqueous mobile phases.

  • The Rotamer Effect: N-methylation removes the amide proton, eliminating a hydrogen bond donor. This lowers the energy barrier for rotation around the peptide bond ($ \omega $ angle), causing the population of both cis and trans isomers to exist in equilibrium. On an HPLC timescale, this manifests as peak splitting or broadening , often misinterpreted as impurities.

This guide provides a self-validating protocol to distinguish conformational isomers from contaminants and achieve high-purity isolation.

Mechanistic Insight: The "Split Peak" Phenomenon

Before attempting purification, it is critical to understand why these peptides behave erratically. Unlike standard peptides, which predominantly adopt a trans conformation, N-methylated residues (like N-Me-Phe) often exist as a mixture of cis and trans rotamers in solution.

Visualization of Isomerization Dynamics

The following diagram illustrates the equilibrium between cis and trans states and how thermal energy shifts the chromatographic profile.

RotamerDynamics Trans Trans Isomer (Major Conformer) Transition Transition State (High Energy) Trans->Transition Rotation HPLC_LowT HPLC at 25°C Slow Exchange = Split Peaks Trans->HPLC_LowT Elutes as Peak A HPLC_HighT HPLC at 60°C Fast Exchange = Single Peak Trans->HPLC_HighT Coalescence Cis Cis Isomer (Minor Conformer) Cis->Transition Cis->HPLC_LowT Elutes as Peak B Cis->HPLC_HighT Transition->Trans Transition->Cis Rotation

Caption: Thermodynamic equilibrium of N-methyl peptide rotamers. Elevated temperature accelerates interconversion, merging split peaks into a single sharp peak.

Method Development Strategy

Solubility Optimization

Z-N-Me-Phe-OH peptides are notoriously insoluble in water/acetonitrile mixtures.

  • Solvent: Dissolve the crude peptide in 100% DMF (Dimethylformamide) or a 1:1 mix of DMSO/Acetonitrile . Avoid dissolving in pure water or low % organic mobile phase, as the peptide will precipitate on the column head.

  • Concentration: Aim for 5–10 mg/mL. Filter through a 0.45 µm PTFE filter (hydrophobic compatible) before injection.

Column Selection
  • Primary Choice: C18 (Octadecyl) with wide pores (300 Å) is standard.

  • Alternative for Selectivity: Phenyl-Hexyl columns provide unique

    
     interactions with the Z-group and Phe ring, often resolving impurities that co-elute on C18.
    
  • Alternative for Retention: If the peptide retains too strongly (retention factor

    
    ), switch to a C4 (Butyl)  column to reduce hydrophobic interaction.
    
The "Temperature Rule"

Critical Step: Set the column oven to 60°C .

  • Why: At 25°C, the interconversion rate between cis and trans is slower than the chromatographic separation, resulting in two peaks. At 60°C, the rate increases, causing the peaks to coalesce into a single, sharper peak. This confirms that the "impurity" was actually an isomer.

Detailed Experimental Protocol

Materials & Reagents
ComponentSpecificationPurpose
Mobile Phase A Milli-Q Water + 0.1% TFAIon pairing, pH control
Mobile Phase B Acetonitrile (HPLC Grade) + 0.1% TFAElution of hydrophobic species
Column C18, 5µm, 4.6 x 250mm (Analytical)Stationary phase
Solubilizer DMF or DMSOSample preparation
Analytical Method (Scouting)
  • Equilibration: Set column temperature to 60°C . Equilibrate with 95% A / 5% B for 10 minutes.

  • Injection: Inject 10–20 µL of peptide solution.

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–30 min: 5% B

      
       95% B (Linear gradient)
      
    • 30–35 min: 95% B (Wash)

  • Detection: Monitor at 214 nm (peptide bond) and 254 nm (Z-group/Phe).

    • Note: The Z-group has strong absorbance at 254 nm. Impurities lacking the Z-group will show lower absorbance ratios (254/214) compared to the product.

Preparative Scale-Up
  • Loading: Scale up injection volume based on column cross-sectional area. (e.g., for a 20mm ID column, inject ~20x the analytical load).

  • Gradient Optimization: Based on the analytical run, focus the gradient. If the peptide elutes at 60% B, use a shallow gradient from 40% B to 80% B over 40 minutes.

  • Fraction Collection: Collect peaks based on UV threshold.

  • Post-Run Handling: Lyophilize fractions immediately. Do not leave Z-protected peptides in acidic aqueous solution for extended periods (days) to prevent slow degradation.

Troubleshooting & Decision Logic

Use this workflow to diagnose peak splitting or purity issues.

Troubleshooting Start Problem: Double Peak Observed Step1 Re-run at 60°C Start->Step1 Decision Did peaks merge? Step1->Decision Merged Diagnosis: Conformational Isomers (Rotamers) Decision->Merged Yes NotMerged Diagnosis: Chemical Impurity (Deletion sequence, diastereomer) Decision->NotMerged No Action1 Proceed to Purification Collect as single fraction Merged->Action1 Action2 Modify Gradient/Column to resolve impurity NotMerged->Action2

Caption: Decision tree for distinguishing rotamers from impurities using thermal shift.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Waters Corporation. (2023). Influence and Control of Column Temperature in Successful Peptide Mapping. Application Note. Retrieved from [Link]

  • Sami, H. et al. (2010). Effect of the Hydrophobicity to Net Positive Charge Ratio on Antibacterial and Anti-Endotoxin Activities. Biochemistry. Retrieved from [Link] (Illustrates hydrophobicity/retention correlation).

Troubleshooting & Optimization

Preventing epimerization of Z-N-Me-Phe-OH during coupling

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Peptide Chemistry Division Subject: Technical Guide: Preventing Epimerization of Z-N-Me-Phe-OH During Coupling

Executive Summary: The -Methyl Challenge

Coupling


-methylated amino acids like Z-N-Me-Phe-OH  presents a unique "double-bind" in peptide synthesis. The 

-methyl group introduces significant steric hindrance, drastically slowing down the acylation of the incoming amine.[1] Simultaneously, this steric bulk and the electronic nature of the tertiary nitrogen facilitate the formation of an oxazolonium (azlactone) intermediate—the primary driver of epimerization.

Unlike standard amino acids where urethane protecting groups (Z, Fmoc, Boc) effectively suppress oxazolone formation,


-methyl amino acids can still racemize significantly. This guide provides the mechanistic understanding and validated protocols to couple Z-N-Me-Phe-OH with high enantiomeric purity.

Mechanism of Epimerization

To prevent the problem, you must understand the enemy. Epimerization of Z-N-Me-Phe-OH occurs primarily via the 5(4H)-oxazolonium ion pathway.

  • Activation: The carboxyl group is activated (e.g., by HATU).[2]

  • Cyclization: The carbonyl oxygen of the Z-group (carbamate) attacks the activated carbonyl carbon.

  • Deprotonation: The

    
    -proton of the resulting cationic ring is highly acidic. Base removes this proton, destroying the chiral center.
    
  • Reprotonation/Opening: The ring re-opens or is attacked by the amine, leading to a racemic mixture (DL and LL).

OxazoloneMechanism Start Activated Z-N-Me-Phe (L-Isomer) Oxazolone Oxazolonium Ion (Cationic Intermediate) Start->Oxazolone Cyclization (Facilitated by N-Me steric bulk) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base removes alpha-proton Racemic Racemic Product (L + D Isomers) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random face)

Figure 1: The oxazolonium pathway. The N-methyl group forces a cis-amide-like conformation that favors the initial cyclization step.

Reagent Selection Matrix

Not all coupling reagents are equal for


-methylated residues.[1][3][4][5] Use this matrix to select the right tool.
Coupling ReagentAdditiveBase RecommendationRisk LevelBest For...
PyBroP NoneDIEA (controlled)LowDifficult couplings. Specifically developed for

-methyl amino acids.[1] High reactivity overcomes steric hindrance.[1]
HATU HOAt Collidine (TMP) Low-MedStandard high-efficiency. Fast kinetics often outrun racemization, but requires weak base (Collidine) to be safe.
COMU Oxyma Pure Collidine (TMP) LowGreen/Safe. Comparable efficiency to HATU with better safety profile and often lower epimerization.
DIC Oxyma Pure None (or 0.1 eq)LowestBase-Sensitive. If the sequence is extremely prone to base-catalyzed racemization, use this carbodiimide method.
HBTU/TBTU HOBtDIEAHIGH AVOID. Kinetics are too slow for

-Me-AA, leading to high racemization.

Validated Protocol: The "Safe" Coupling

This protocol uses HATU/HOAt with Collidine (2,4,6-trimethylpyridine). Collidine is a "weaker" non-nucleophilic base than DIEA, sufficient to activate the reaction but less likely to strip the


-proton.

Target: Coupling Z-N-Me-Phe-OH to a resin-bound amine or free amine in solution.

Reagents:
  • Amino Acid: Z-N-Me-Phe-OH (3.0 eq)

  • Activator: HATU (2.9 eq)

  • Additive: HOAt (3.0 eq) (or Oxyma Pure)

  • Base: 2,4,6-Collidine (6.0 eq)

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:
  • Pre-Cooling (Critical):

    • Dissolve Z-N-Me-Phe-OH, HATU, and HOAt in minimal DMF.

    • Cool this solution to 0°C in an ice bath.

    • Why? Lower temperature slows the unimolecular cyclization (racemization) more than the bimolecular coupling.

  • Activation:

    • Add Collidine to the cooled mixture.

    • Stir for only 30-60 seconds .

    • Warning: Do NOT "pre-activate" for minutes. The oxazolone forms during this time. You want the amine present immediately upon activation.

  • Coupling:

    • Immediately add the cold activated solution to the amine component (resin or solution).

    • Allow to react at 0°C for 1 hour , then slowly warm to room temperature over the next 1-2 hours.

  • Monitoring:

    • Check completion via HPLC or Kaiser test (if applicable).

      
      -methyl couplings are slow; if incomplete after 4 hours, do not  add more base. Wash and recouple with fresh reagents.
      

Troubleshooting Center (FAQ)

Q1: My yield is low, but purity is high. Should I increase the base? A: No. Increasing base strength (e.g., switching to DIEA) will likely cause racemization.

  • Solution: Switch to PyBroP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate). PyBroP is highly reactive and was specifically optimized for hindered

    
    -methyl amines.
    
  • Protocol: Z-N-Me-Phe-OH (3 eq), PyBroP (3 eq), DIEA (6 eq) in DCM/DMF. Keep at 0°C for the first hour.

Q2: I see a "double peak" on HPLC with identical mass. Is this epimerization? A: Not necessarily.


-methyl peptides often exist as cis/trans rotamers  around the amide bond, which separate on HPLC.
  • Test: Run the HPLC at elevated temperature (e.g., 60°C). If the peaks merge, they are rotamers. If they remain distinct, you have epimerization (D-isomer).

Q3: Can I use the cheaper HBTU/DIEA method? A: Strongly discouraged. HBTU is an aminium salt that generates HOBt esters. These are often too slow to couple sterically hindered


-methyl amino acids before the base (DIEA) causes proton abstraction. You will likely see 5-20% D-isomer.

Q4: Why use Collidine instead of DIEA? A: Collidine (pKa ~7.4) is significantly less basic than DIEA (pKa ~10.5). It is strong enough to deprotonate the carboxyl group for activation but too weak to effectively deprotonate the


-carbon of the activated ester, preserving chirality.

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Organic Process Research & Development, 22(6), 760-772. Link

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press. (Chapter 4: Racemization). Link

Sources

Common side reactions in Z-N-Me-Phe-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Z-N-Me-Phe-OH Incorporation

Current Status: Operational Subject: Troubleshooting


-Methylated Phenylalanine Coupling & Side Reactions
Ticket Priority:  High (Technical Complexity)

Executive Summary

You are encountering difficulties with Z-N-Me-Phe-OH (


-benzyloxycarbonyl-

-methyl-L-phenylalanine). This building block presents a "perfect storm" of synthetic challenges: the

-methyl group
introduces severe steric hindrance and promotes racemization, while the Z-group dictates specific deprotection strategies (hydrogenolysis or strong acid) that differ from standard Fmoc protocols.

This guide addresses the three critical failure modes: Racemization (loss of chirality), Incomplete Coupling (deletion sequences), and Diketopiperazine (DKP) Formation (chain termination).

Module 1: The "Difficult Coupling" (Steric Hindrance)

Problem: Low yield when coupling to the secondary amine of an N-terminal ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-Me-Phe residue.
Diagnosis:  The methyl group on the nitrogen creates a steric wall, preventing the incoming activated amino acid from attacking.[1] Standard reagents (HBTU/DIC) often fail here.
Troubleshooting Protocol
VariableStandard Protocol (Avoid)Optimized Protocol (Recommended)
Coupling Reagent HBTU, TBTU, DICHATU (Gold Standard) or PyBrOP
Base DIEA (Diisopropylethylamine)TMP (2,4,6-Trimethylpyridine / Collidine)
Solvent DMFNMP (Better swelling/solvation for hydrophobic segments)
Reaction Time 1 hour2-4 hours (Double coupling often required)
Monitoring Kaiser Test (Ninhydrin)Chloranil Test or Bromophenol Blue (Kaiser does not detect secondary amines)

Why Collidine? When using highly reactive reagents like HATU, strong bases like DIEA can extract the


-proton of the activated amino acid, leading to racemization. Collidine is a weaker, more sterically hindered base that maintains basicity without promoting this side reaction.

Module 2: Racemization (Chirality Loss)

Problem: Appearance of diastereomers (L-D or D-L peaks) in HPLC. Mechanism: When activating the carboxyl group of Z-N-Me-Phe-OH, the


-methyl group stabilizes the formation of an oxazolonium ion  intermediate. This intermediate readily enolizes, destroying the stereocenter at the 

-carbon.
Mechanism Visualization (DOT)

Racemization Figure 1: Oxazolonium-mediated Racemization Pathway Step1 Activated Z-N-Me-Phe-OH Step2 Oxazolonium Ion (Cyclic Intermediate) Step1->Step2 N-Me promotes cyclization Step3 Enolization (Loss of Chirality) Step2->Step3 Base catalyzed Step4 Racemic Peptide (DL-Mix) Step2->Step4 Amine Attack Step3->Step2 Equilibrium

Caption: The N-methyl group facilitates the formation of the oxazolonium ring, the primary culprit in racemization.

Corrective Action:

  • Switch Activation Strategy: Use DIC/HOAt (1:1). HOAt (1-Hydroxy-7-azabenzotriazole) is superior to HOBt in suppressing racemization for

    
    -methyl amino acids due to the "neighboring group effect" of the pyridine nitrogen.
    
  • Avoid Pre-activation: Do not let the activated ester sit without the amine component. Add the amine immediately after activation.

  • Use Acid Fluorides: For extremely difficult cases, convert Z-N-Me-Phe-OH to its acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are highly reactive but less prone to oxazolone formation.

Module 3: Diketopiperazine (DKP) Formation

Problem: Mass spec shows a mass corresponding to the dipeptide cyclizing and cleaving off the resin/chain. Context: This occurs most frequently at the dipeptide stage . Because


-methyl amino acids readily adopt a cis conformation (bringing the N-terminus and C-terminal carbonyl close), they are prone to "back-biting."
DKP Risk Workflow

DKP Figure 2: The 'Back-Biting' Mechanism of DKP Formation Start Dipeptide Stage (H-AA2-N(Me)Phe-CO-R) Check Is AA2 Proline, Glycine, or N-Methylated? Start->Check Risk HIGH RISK: Cis-amide bond favored Check->Risk Yes Safe Standard Coupling Check->Safe No Action Nucleophilic Attack on Ester Carbonyl Risk->Action Result Cyclic DKP + Truncated Chain Action->Result

Caption: N-Methylation favors the cis-conformation, allowing the N-terminal amine to attack the C-terminal ester.

Prevention Strategy:

  • Bulky Resins (SPPS): If working on solid phase, use Trityl (2-chlorotrityl chloride) resin. The steric bulk of the trityl handle prevents the formation of the DKP ring.

  • Rapid Coupling: When removing the Z-group (or Fmoc if applicable) to add the third residue, ensure the third amino acid is activated and added immediately. Do not leave the dipeptide in a deprotected state.

Module 4: Z-Group Specific Considerations

Since you are using Z (Cbz) protection, you face unique challenges compared to Fmoc chemistry:

1. Hydrogenolysis Difficulties

  • Issue:

    
    -methyl groups can poison Pd/C catalysts or simply slow down hydrogenolysis due to steric bulk preventing adsorption onto the catalyst surface.
    
  • Solution: Use Pd(OH)

    
     (Pearlman's Catalyst)  instead of standard Pd/C. It is more robust for sterically hindered substrates. Alternatively, use catalytic transfer hydrogenation  (Pd/C + Ammonium Formate or Cyclohexadiene) which is often more effective than H
    
    
    
    gas balloons.

2. Acidolytic Cleavage

  • Issue: If using HBr/AcOH to remove Z, the harsh conditions can degrade the peptide if sensitive side chains (Trp, Met) are present.

  • Solution: Ensure scavengers (thioanisole) are present. Note that

    
    -methyl bonds are generally stable to acid, but the linkage to the resin (if SPPS) must be compatible.
    

Frequently Asked Questions (FAQ)

Q: Can I use the Kaiser test to check if Z-N-Me-Phe-OH coupled successfully? A: No. The Kaiser test relies on a primary amine. Once Z-N-Me-Phe-OH is coupled, the N-terminus is protected (Z). Even after deprotection, you have a secondary amine (


-Me). You must use the Chloranil test  or Bromophenol Blue  test to detect free secondary amines.

Q: Why is my Z-N-Me-Phe-OH solubility poor in DCM? A:


-methylated amino acids are often more hydrophobic, but Z-derivatives can be crystalline and stubborn. DMF  or NMP  are the preferred solvents.[2][3] If you must use DCM, add a small amount of DMF to aid solubility.

Q: I am seeing a +14 Da impurity. What is it? A: This is likely methyl ester formation if you used methanol during any wash steps or workup while the carboxyl was activated. However, in the context of


-methylation, ensure it is not a confusion with the desired product mass vs. a non-methylated analog (deletion of methyl group is rare unless the starting material was impure).

References

  • Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products." Tetrahedron Letters, 31(2), 205-208. Link

    • Establishes the efficacy of phosphonium reagents for N-methyl
  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[4][5] An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Foundational text on HOAt/HATU superiority for hindered amines and racemiz
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(11), 727-739. Link

    • Comprehensive review of side reactions including DKP and racemiz
  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

    • Discusses the steric challenges and solutions using sulfonamide protection (Mitsunobu) which relates to the difficulty of coupling to secondary amines.

Sources

Optimizing reaction time for Z-N-Me-Phe-OH incorporation

[1]

Executive Summary: The Kinetic Bottleneck

Incorporating Z-N-Me-Phe-OH presents a dual challenge:

  • Steric Hindrance: The N-methyl group creates a "molecular wall," significantly reducing the reaction rate of the activated ester with the incoming amine.

  • Racemization Risk: N-methylated amino acids are highly prone to racemization via oxazolonium ion formation, even with urethane (Z/Fmoc) protection.[1]

Goal: Reduce reaction time from standard "overnight" protocols to <2 hours while maintaining >98% chiral purity.

Optimized Coupling Protocols

Protocol A: The "Gold Standard" (High Speed & Purity)

Recommended for most solid-phase and difficult solution-phase couplings.[1]

ComponentReagentEquivalentsRationale
Activator COMU 1.0 eq (vs AA)Superior to HATU for N-Me couplings; reduced racemization risk [1].[1]
Additive Oxyma Pure 1.0 eqStabilizes the active ester; prevents side reactions better than HOBt.
Base TMP (Collidine) 2.0 eqWeaker base than DIPEA; significantly lowers racemization rates [2].[1]
Solvent DMF/NMP (1:1) -NMP disrupts beta-sheet aggregation common in N-Me peptides.[1]
Temp/Time 50°C (MW) / 15 min -Microwave energy overcomes the steric barrier of the methyl group.

Step-by-Step Workflow:

  • Dissolve Z-N-Me-Phe-OH, COMU, and Oxyma Pure in DMF/NMP.[1]

  • Add TMP (Collidine) immediately prior to addition to the resin/amine. Do not pre-activate for >2 minutes.

  • Add mixture to the reaction vessel.

  • Irradiate at 50°C (25W constant power) for 15 minutes .

  • Wash resin with DMF (3x) and DCM (3x).[2]

Protocol B: Solution Phase / Temperature Sensitive

Use if microwave is unavailable or if the substrate is thermally labile.

  • Reagents: HATU (1.1 eq) / HOAt (1.1 eq) / DIPEA (2.0 eq).[1]

  • Condition: Pre-activation (1 min)

    
     Reaction at Room Temp for 2–4 hours .
    
  • Note: If conversion is <80% after 2 hours, do not extend time. Perform a "double couple" (drain and repeat with fresh reagents).

Troubleshooting Guide (Q&A)

Category: Reaction Efficiency (Yield)

Q: My coupling stalled at 60% conversion. Should I let it run overnight? A: No. Extended reaction times with N-methylated species often lead to side reactions (guanidinylation) rather than increased yield.[1]

  • Fix: Perform a Double Coupling . Drain the vessel and repeat the coupling with fresh reagents.

  • Advanced Fix: Switch to PyBrOP or PyAOP for the second coupling. These phosphonium reagents are more reactive than uronium salts (HATU/COMU) for hindered N-methyl amines but are more prone to epimerization, so use them only for the "hard push" second coupling.[1]

Q: The Kaiser (Ninhydrin) test is negative, but MS shows a deletion. Why? A: The Ninhydrin test relies on primary amines. If you are coupling onto a previous N-methyl residue, Ninhydrin will yield a false negative (it doesn't react with secondary amines).[1][3]

  • Fix: Use the Chloranil Test or p-Nitrophenol Test .[1] These are specific for secondary amines. A blue/green result indicates free secondary amines (incomplete coupling).[1]

Category: Purity (Racemization)[1]

Q: I see a +14 Da mass shift and significant D-isomer impurity. A: The +14 Da suggests methylation of the side chain or capping, but D-isomer indicates racemization during activation.[1]

  • Root Cause: Using DIPEA with HATU/HBTU often causes base-catalyzed racemization of N-Me-Phe.[1]

  • Fix: Switch the base to 2,4,6-Collidine (TMP) . It provides sufficient basicity to activate the carboxylate but is sterically hindered enough to prevent proton abstraction from the alpha-carbon [2].

Q: Can I use DIC/HOBt to save money? A: Not recommended. Carbodiimide couplings (DIC/EDC) are generally too slow for Z-N-Me-Phe-OH.[1] The slow kinetics allow the activated intermediate to racemize before the amine can attack. Uronium (COMU/HATU) or Phosphonium (PyBrOP) salts are required for kinetic acceleration.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for optimizing reaction time and reagent selection based on your specific constraints.

Optimization_WorkflowStartStart: Z-N-Me-Phe-OH IncorporationCheck_MethodMethodology?Start->Check_MethodSPPSSolid Phase (SPPS)Check_Method->SPPSSolutionSolution PhaseCheck_Method->SolutionMW_CheckMicrowave Available?SPPS->MW_CheckSol_CheckBase Sensitivity?Solution->Sol_CheckMW_YesProtocol A:COMU + Oxyma + TMP15 min @ 50°CMW_Check->MW_YesYes (Fastest)MW_NoProtocol B:HATU + HOAt + DIPEA2x 2 hours @ RTMW_Check->MW_NoNoMonitorMonitor ReactionMW_Yes->MonitorMW_No->MonitorSol_StdProtocol B (Modified):HATU/HOAtCheck pH strictlySol_Check->Sol_StdStandardSol_AcidAcid Fluoride Method:TFFH or BTFFHNo Base neededSol_Check->Sol_AcidBase SensitiveSol_Std->MonitorSol_Acid->MonitorTest_TypePrevious Residue?Monitor->Test_TypePrimaryPrimary Amine(Use Kaiser Test)Test_Type->PrimarySecondaryN-Me Amine(Use Chloranil Test)Test_Type->Secondary

Caption: Decision tree for selecting coupling conditions based on equipment availability and substrate sensitivity.

Comparative Data: Reagent Efficiency

The table below summarizes expected reaction times and racemization levels for Z-N-Me-Phe-OH coupling onto a hindered secondary amine.

Coupling SystemReaction TimeConversion (1 Cycle)Racemization (DL %)Notes
DIC / HOBt 12-24 hrs< 50%High (>5%)Too slow; not recommended.[1]
HBTU / DIPEA 2-4 hrs60-70%Moderate (2-5%)Standard, but prone to epimerization.[1]
HATU / HOAt / DIPEA 1-2 hrs85-95%Low (1-2%)Excellent reactivity; standard choice.[1]
COMU / Oxyma / TMP 15-30 min > 99% Very Low (<0.5%) Optimal for speed and purity.
PyBrOP / DIPEA 1-2 hrs> 99%Moderate (2-4%)Use for "impossible" couplings only.[1]

Critical Safety & Storage Note

  • COMU Stability: Unlike HATU, COMU is less stable in DMF solution.[4] Do not store COMU/DMF stock solutions. Prepare fresh immediately before use [1].

  • Z-Group Removal: Remember that the Z (Cbz) group requires hydrogenolysis (H2/Pd) or strong acid (HBr/AcOH) for removal.[1] Ensure your peptide substrate contains no sulfur (poisons Pd catalyst) or acid-sensitive groups if you plan to remove the Z-group later.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

Impact of steric hindrance from N-methyl group in Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Peptide Chemistry Division

Status: Open Agent: Senior Application Scientist Subject: Troubleshooting Steric Hindrance & Reactivity in N-Methylated Phenylalanine

Introduction: The N-Methyl Challenge

Welcome to the Technical Support Center. You are likely here because Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) is behaving differently than standard amino acids in your synthesis.

The N-methyl group introduces two critical physicochemical hurdles:

  • Steric Hindrance: The methyl group adds significant bulk, shielding the nitrogen nucleophile and the carboxyl carbon, drastically reducing coupling rates.[1]

  • Conformational Instability: The lack of an amide proton (

    
    ) destabilizes the peptide backbone and lowers the energy barrier for cis/trans isomerization, complicating analysis.
    

This guide treats your experimental issues as "Support Tickets" with actionable, evidence-based solutions.

Module 1: Coupling Failure (Low Yields)

Ticket ID: #CPL-402 User Complaint: "I am trying to couple Z-N-Me-Phe-OH to a growing peptide chain, but the reaction stalls at <50% conversion using HBTU/DIPEA."

Diagnosis

Standard coupling reagents (HBTU, TBTU, DIC) are often insufficient for N-methylated amino acids.[1] The N-methyl group creates a "steric wall" that blocks the approach of the activated ester. Furthermore, if you are coupling onto an N-methylated residue (forming an N-Me-N-Me bond), the difficulty increases exponentially.

Solution Protocol: The HATU/HOAt System

Switch to HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) . The 7-aza nitrogen in the benzotriazole ring creates a "neighboring group effect" via hydrogen bonding (even without the N-H, the geometry favors the active ester reaction) and stabilizes the leaving group, significantly accelerating the reaction.

Optimized Coupling Protocol:

  • Stoichiometry: Use 4 eq. of Z-N-Me-Phe-OH and 3.9 eq. of HATU relative to the resin/amine.

  • Base: Use 8 eq. of DIPEA (Diisopropylethylamine) or TMP (2,4,6-Collidine).

    • Note: Collidine is preferred if racemization is a concern (see Module 2).[2]

  • Solvent: DMF (Dimethylformamide) is standard.[3] For extremely difficult sequences, use NMP (N-methylpyrrolidone) or a mixture of DMF/DMSO to disrupt aggregation.

  • Reaction Time: Allow to react for 2–4 hours (vs. standard 45 mins). Double coupling is highly recommended.

Data: Coupling Reagent Efficiency Comparison

ReagentMechanism TypeEfficiency for N-Me-PheRisk of RacemizationRecommended Use
HBTU/TBTU Aminium/UroniumLow (<40% Yield)ModerateStandard AA only. Avoid for N-Me.
DIC/HOBt CarbodiimideLow-MediumLowSlow kinetics; not recommended for N-Me.
HATU Aza-benzotriazoleHigh (>90% Yield) Low-ModerateGold Standard for N-Me coupling.
PyBrOP PhosphoniumHighHighUse for N-Me-to-N-Me couplings.[1]
BTC Acid ChlorideVery HighHigh (if base uncontrolled)For sterically demanding "impossible" couplings.
Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: Coupling Z-N-Me-Phe-OH CheckYield Is Yield > 80%? Start->CheckYield Success Proceed to Deprotection CheckYield->Success Yes SwitchReagent Switch to HATU/HOAt CheckYield->SwitchReagent No CheckBase Is Racemization Observed? SwitchReagent->CheckBase Collidine Use Collidine (TMP) as Base CheckBase->Collidine Yes DoubleCouple Perform Double Coupling (2 x 3 hrs) CheckBase->DoubleCouple No Collidine->DoubleCouple DoubleCouple->CheckYield Re-test BTC Use BTC (Triphosgene) Acid Chloride Method DoubleCouple->BTC Still Low Yield

Caption: Decision logic for optimizing N-methylated amino acid coupling. Blue=Start, Green=Goal, Yellow=Optimization, Red=Critical Intervention.

Module 2: Racemization Control

Ticket ID: #RAC-911 User Complaint: "I see a 15% D-isomer impurity in my final peptide. I thought Z-protection prevented racemization?"

Root Cause Analysis

While Z (Cbz) groups generally suppress racemization better than Fmoc during activation, N-methylation overrides this safety .

  • Oxazolonium Formation: The N-methyl group facilitates the formation of the 5(4H)-oxazolonium ion (a chemically activated cyclic intermediate).

  • Base Abstraction: The

    
    -proton of the oxazolonium species is highly acidic. Strong bases (like DIPEA) can abstract this proton, leading to enolization and loss of chirality.
    
Troubleshooting Guide
  • The "Collidine Rule": Replace DIPEA with 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to neutralize the acid generated during activation but too sterically bulky to efficiently abstract the

    
    -proton, thereby preserving chirality.
    
  • Pre-Activation: Do not pre-activate Z-N-Me-Phe-OH with the base for long periods. Add the base immediately before or simultaneously with the resin addition.

Visual Mechanism: The Danger Zone

Racemization cluster_prevention Prevention Strategy Z_N_Me_Phe Activated Z-N-Me-Phe (Active Ester) Oxazolonium Oxazolonium Ion (Cyclic Intermediate) Z_N_Me_Phe->Oxazolonium N-Me promotes cyclization Enol Enol Form (Achiral/Planar) Oxazolonium->Enol Base (DIPEA) abstracts H+ Peptide L-Peptide (Desired) Oxazolonium->Peptide Nucleophilic Attack (Fast Coupling) Racemate DL-Mixture (Racemization) Enol->Racemate Reprotonation UseCollidine Use Collidine (Blocks H+ abstraction)

Caption: Pathway A (Yellow) leads to the desired product. Pathway B (Red) leads to racemization via the enol form, accelerated by strong bases.

Module 3: Analytical Anomalies (NMR/HPLC)

Ticket ID: #ANL-303 User Complaint: "My NMR shows double peaks for the methyl group and the


-proton. Is my reagent impure?"
Explanation: Rotamers

This is likely not an impurity. N-methylated peptide bonds possess a lower energy barrier for rotation around the amide bond (


) compared to standard amides, but it is still high enough to be slow on the NMR timescale.
  • Cis/Trans Equilibrium: You are observing distinct populations of cis and trans rotamers (conformers).[4]

  • Solvent Effect: The ratio depends heavily on the solvent (CDCl

    
     vs DMSO-d
    
    
    
    ).
Verification Protocol (VT-NMR)

To confirm these are rotamers and not impurities:

  • Setup: Prepare your sample in DMSO-d

    
     (high boiling point).
    
  • Experiment: Run a Variable Temperature (VT)

    
    H-NMR.
    
  • Observation: Heat the sample to 80°C (353 K) .

    • Result: If the double peaks coalesce into a single, sharp peak, they are rotamers.

    • Result: If the peaks remain distinct, you have a chemical impurity (likely the D-enantiomer or a deletion sequence).

References
  • Coste, J., et al. (1990). "BOP and congeners: Present status and new developments." Journal of Organic Chemistry. Link (Establishes HATU/PyBOP efficiency for hindered couplings).

  • Benoiton, N. L., et al. (1988). "Racemization of N-methylamino acid residues during peptide bond formation." Canadian Journal of Chemistry. Link (Foundational work on N-Me racemization mechanisms).

  • Albericio, F., et al. (2018). "Peptide Synthesis: Coupling Reagents and Methods." Chemical Reviews. Link (Review of HATU vs BTC for difficult peptides).

  • BenchChem Technical Support. (2025). "Application Notes: Coupling of N-Methylated Amino Acids." Link (General protocols for steric hindrance).

  • Urban, J., et al. (1996). "Conformational analysis of N-methylated peptides by NMR." Journal of Medicinal Chemistry. Link (Detailed analysis of cis/trans rotamers in N-Me peptides).

Sources

Technical Support Center: N-Methylated Amino Acid Coupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Steric & Electronic Barriers in N-Methylated Peptide Synthesis

Core Directive: The "Why" Behind the Failure

Welcome to the technical support hub. If you are here, you are likely facing one of two specific failures: incomplete coupling (deletion sequences) or racemization (loss of chirality).

Coupling involving N-methylated amino acids is not merely "slower"; it represents a fundamental shift in the reaction kinetics due to two factors:

  • Steric Hindrance: The methyl group at the alpha-nitrogen creates a massive steric wall, physically blocking the approach of the incoming activated amino acid.

  • Electronic Deactivation: The secondary amine of an N-methyl amino acid is less nucleophilic than a primary amine in the context of the steric clutter, despite the inductive effect of the methyl group.

The Golden Rule: Treat "Coupling onto an N-methyl" and "Coupling of an N-methyl" as two chemically distinct challenges.

  • Coupling onto N-Me: High energy barrier. Requires aggressive activation (HATU, PyAOP) and heat.

  • Coupling of N-Me: High racemization risk.[1][2] Requires controlled activation (Oxyma/COMU) and hindered bases (Collidine).

Reagent Selection Toolkit

Do not use standard HBTU/DIEA protocols here. They will fail. Use this selection matrix to choose your reagents.

ReagentClassBest Use CaseApplication Notes
COMU Uronium (Oxyma)Primary Choice. Coupling onto N-Me and of N-Me.Safer than HATU (non-explosive).[2] Superior suppression of racemization.[3][4][5] Note: Stable in DMF for only ~4-8 hours; prepare fresh.
HATU Uronium (HOAt)Legacy Gold Standard. Difficult couplings.Highly efficient but risks racemization if base is excessive. Warning: HOAt derivatives are potentially explosive; handle with care.[2][4]
PyAOP Phosphonium (HOAt)N-Me onto N-Me. Phosphonium salt avoids guanidinylation of the N-terminus, which can happen with HATU during slow reactions.
PyBroP PhosphoniumExtreme Sterics. Specifically developed for coupling N-methylated amino esters.[6] High efficiency for N-Me to N-Me junctions.
BTC Acid Chloride"Impossible" Couplings. Bis(trichloromethyl)carbonate. Generates acid chlorides in situ. For when HATU/microwave fails. Hazardous.
TMP BaseRacemization Control. 2,4,6-Trimethylpyridine (Collidine). Use this instead of DIEA when coupling activated N-methyl amino acids to prevent enolization.

Workflow & Decision Logic (Visualization)

Before starting, map your specific challenge using this decision tree.

CouplingStrategy Start Identify Coupling Step CheckType Is the Nucleophile (Resin-bound amine) N-methylated? Start->CheckType YesNMe YES: Coupling ONTO N-Me (Steric Barrier) CheckType->YesNMe Yes NoNMe NO: Coupling OF N-Me (Racemization Risk) CheckType->NoNMe No CheckIncoming Is Incoming AA also N-methylated? YesNMe->CheckIncoming StandardNMe Standard N-Me Coupling CheckIncoming->StandardNMe No HardNMe Difficult Junction (N-Me to N-Me) CheckIncoming->HardNMe Yes ProtocolA Protocol A: COMU or HATU + Microwave (50°C) Double Couple StandardNMe->ProtocolA ProtocolB Protocol B: PyBroP or BTC (Triphosgene) Extended Reaction Time HardNMe->ProtocolB RacemizationRisk Risk: Base-catalyzed Enolization NoNMe->RacemizationRisk ProtocolC Protocol C: COMU/Oxyma + TMP (Collidine) No Pre-activation RacemizationRisk->ProtocolC

Figure 1: Strategic decision tree for selecting coupling conditions based on the specific steric and electronic environment of the peptide bond.

Troubleshooting Guides & FAQs

Scenario A: The "Deletion Sequence" (Incomplete Coupling)

User Report: "I am trying to couple Fmoc-Ala-OH onto H-N(Me)Val-Resin. I see a 30% deletion of Alanine in my mass spec."

Root Cause: The N-methyl group on Valine creates a "steric umbrella." Standard HBTU/DIEA activation generates an active ester that is too bulky or short-lived to penetrate this barrier effectively.

Solution Protocol (Microwave Assisted):

  • Reagent Switch: Switch to COMU or HATU .[4] These generate active esters (Oxyma or OAt) with a lower pKa leaving group, increasing reactivity.

  • Microwave Energy: Heat is non-negotiable for high yields here.

    • Temperature: 50°C (Do not exceed 60°C to avoid degradation).

    • Power: 30-50W constant.

    • Time: 2 x 10 minutes (Double coupling is mandatory).

  • Solvent: Use NMP (N-methylpyrrolidone) instead of DMF if possible, as it swells the resin better and improves kinetics.

Scenario B: The "Wrong Chirality" (Racemization)

User Report: "I coupled Fmoc-N(Me)Leu-OH to my peptide. The yield is good, but I see a doublet peak in HPLC. It looks like 15% D-isomer."

Root Cause: When activating an N-methyl amino acid, the lack of an amide proton (N-H) prevents the formation of a hydrogen bond that usually stabilizes the intermediate. Furthermore, if you use a strong base like DIEA (Diisopropylethylamine), it can abstract the alpha-proton, leading to enolization and loss of chirality.

Solution Protocol (Low-Base / Collidine):

  • Base Swap: Replace DIEA with 2,4,6-Trimethylpyridine (TMP / Sym-collidine) . TMP is a weaker, sterically hindered base that is sufficient to drive the reaction but poor at abstracting the alpha-proton.

  • No Pre-activation: Do not pre-activate the amino acid/HATU mixture. Add the base last, directly to the resin mixture.

  • Reagent: Use COMU/Oxyma . Oxyma is acidic and helps suppress racemization better than HOBt.

Scenario C: The "Missing C-Terminus" (Diketopiperazine Formation)

User Report: "I am synthesizing a sequence with C-terminal Proline and an N-methyl amino acid. My peptide is cleaving off the resin prematurely."

Root Cause: This is the Diketopiperazine (DKP) reaction.[7][8][9][10] The N-terminal amine attacks the C-terminal ester linkage (where the peptide attaches to the resin), forming a stable 6-membered ring and releasing the peptide into the waste stream.

DKP_Mechanism Step1 Fmoc Removal (Free Amine Exposed) Step2 Conformational Twist (cis-isomer favored by N-Me/Pro) Step1->Step2 Step3 Nucleophilic Attack (Amine attacks Resin Ester) Step2->Step3 Result DKP (Cyclic Dipeptide) + Free Resin Step3->Result

Figure 2: Mechanism of DKP formation. This is autocatalytic and occurs rapidly after Fmoc deprotection of the second residue.

Solution Protocol:

  • Resin Change: You must use 2-Chlorotrityl Chloride (2-CTC) Resin . The bulky trityl linker sterically blocks the attack on the ester carbonyl.[9] Wang resin is almost guaranteed to fail here.

  • Alternative: Use a Trityl backbone protecting group on the second amino acid if possible, or couple the first two amino acids as a pre-formed dipeptide unit.

Advanced Protocol: BTC (Bis(trichloromethyl)carbonate) Coupling

Use this only when HATU/COMU fails (e.g., N-Me-Val coupled to N-Me-Val).

Safety Warning: BTC generates Phosgene gas in situ. Perform strictly in a fume hood.

  • Preparation: Dissolve Amino Acid (3 eq) and BTC (1 eq) in dry THF/DCM.

  • Activation: Add 2,4,6-Collidine (10 eq) dropwise. A suspension will form (acyl chloride generation).

  • Coupling: Add this suspension immediately to the resin-bound N-methyl amine.

  • Reaction: Agitate for 1-2 hours.

  • Rationale: This generates a highly reactive acid chloride, the smallest possible activated species, minimizing steric clash.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters.

  • BenchChem Technical Support. (2025). A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings.

  • Luxembourg Bio Technologies. (2024). COMU: Safer and More Efficient Peptide Coupling.[2][3][11]

  • Teixidó, M., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science.

Sources

Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation with Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly incorporates N-methylated and non-natural amino acids to improve peptide stability and bioavailability, synthetic challenges like diketopiperazine (DKP) formation have become a primary bottleneck. This guide provides field-proven, mechanistically grounded troubleshooting strategies for handling Z-N-Me-Phe-OH at the highly vulnerable dipeptide stage.

Section 1: The Causality of DKP Formation

Q1: Why does Z-N-Me-Phe-OH cause such severe DKP formation compared to standard amino acids?

DKP formation is essentially an intramolecular aminolysis reaction where the peptide chain is truncated and cleaved[1]. When Z-N-Me-Phe-OH is coupled as the second amino acid (forming the dipeptide Z-N-Me-Phe-AA1-OR), the peptide is relatively stable. However, upon removal of the Benzyloxycarbonyl (Z) protecting group, the system rapidly degrades. This is driven by three compounding factors:

  • Conformational Bias (The Cis Effect): Standard peptide bonds strongly favor the trans conformation. N-methylation replaces the amide proton with a methyl group, drastically reducing the steric energy gap between the cis and trans states. This significantly populates the cis-amide conformation, which spatially aligns the N-terminal secondary amine directly with the C-terminal ester/amide carbonyl[1].

  • Nucleophilicity: The liberated N-methyl secondary amine is highly nucleophilic.

  • Thermodynamic Sink: The formation of the 6-membered DKP ring is thermodynamically highly favorable, driving the equilibrium toward irreversible chain cleavage[2].

DKP_Mechanism A Z-N-Me-Phe-AA1-OR (Protected Dipeptide) B H-N-Me-Phe-AA1-OR (Free N-Me Dipeptide) A->B Catalytic H2 (Z-Removal) C cis-Peptide Bond Conformation B->C N-Me favors cis F Acylated Tripeptide (Desired Product) B->F Rapid Coupling (Next AA) D Intramolecular Nucleophilic Attack C->D Spatial Proximity E Diketopiperazine (DKP) + H-OR (Cleaved) D->E Cyclization (Side Reaction)

Figure 1: Mechanistic pathway of DKP formation vs. successful chain elongation.

Section 2: Solution-Phase Troubleshooting

Q2: I am removing the Z-group via catalytic hydrogenation in solution. How do I prevent the free amine from cyclizing before I can add the next amino acid?

If you deprotect Z-N-Me-Phe-AA1-OR and then attempt to couple the third amino acid, the intramolecular DKP cyclization will outcompete the intermolecular coupling. The solution is In Situ Hydrogenolysis-Coupling [3].

By performing the hydrogenation in the presence of a pre-activated third amino acid (specifically a symmetric anhydride), the nascent secondary amine is acylated the millisecond it is generated.

Expert Insight: Why use symmetric anhydrides? We avoid standard coupling reagents (like HATU/DIPEA) during hydrogenation because basic conditions (DIPEA) accelerate DKP formation, and uronium salts can poison the Pd/C catalyst. Symmetric anhydrides require no base and maintain catalyst integrity.

Workflow Step1 1. Prepare Z-N-Me-Phe-AA1-OR in Solv (e.g., MeOH/EtOAc) Step2 2. Add Pre-activated Next AA (e.g., Symmetric Anhydride) Step1->Step2 Step3 3. Add Pd/C Catalyst & Purge System Step2->Step3 Step4 4. Introduce H2 Gas (1 atm, vigorous stirring) Step3->Step4 Step5 5. In Situ Deprotection & Immediate Acylation Step4->Step5 Step6 6. Filter Catalyst & Purify Desired Tripeptide Step5->Step6

Figure 2: In situ hydrogenolysis-coupling workflow to trap the reactive intermediate.

Protocol: In Situ Hydrogenolysis-Coupling

  • Pre-activation: In a dry flask, dissolve the next N-protected amino acid (e.g., Boc-AA3-OH, 1.5 eq) in anhydrous EtOAc. Add 0.5 eq of N,N'-Diisopropylcarbodiimide (DIC) to form the symmetric anhydride. Stir for 30 mins at room temperature, then filter off the precipitated diisopropylurea (DIU) byproduct.

  • Substrate Preparation: Dissolve Z-N-Me-Phe-AA1-OR (1.0 eq) in a neutral hydrogenation solvent (e.g., EtOAc/MeOH 1:1).

  • Combination: Combine the pre-activated anhydride solution with the dipeptide solution.

  • Catalysis: Carefully add 10% Pd/C (approx. 10% w/w relative to the dipeptide) under an inert argon atmosphere.

  • Hydrogenation: Purge the system and introduce H2 gas (1 atm via balloon). Stir vigorously. As the Z-group is cleaved, the intermediate is immediately trapped by the anhydride.

  • Workup: Once complete (via LC-MS), filter through a pad of Celite to remove Pd/C. Wash the organic filtrate with 5% NaHCO3 and 1M KHSO4, dry over Na2SO4, and concentrate in vacuo.

Q3: Can changing the C-terminal protecting group reduce DKP risk in solution phase?

Absolutely. The electrophilicity and steric accessibility of the C-terminal carbonyl dictate the rate of intramolecular attack. Replacing standard methyl or benzyl esters with highly hindered groups physically blocks the Bürgi-Dunitz trajectory of the attacking amine[4].

Table 1: Impact of C-Terminal Protecting Groups on DKP Formation

C-Terminal Protecting GroupSteric BulkRelative DKP Risk (Solution Phase)Cleavage Condition
Methyl Ester (-OMe) LowCritical (>80% conversion)Saponification (LiOH)
Benzyl Ester (-OBzl) Low-MediumHighHydrogenolysis (Pd/C)
tert-Butyl Ester (-OtBu) HighLow-ModerateAcidic (TFA)
cHBS Silyl Ester Very HighMinimal (<5% conversion)Fluoride (TBAF)

Data synthesized from comparative steric hindrance studies in N-methyl peptide synthesis. The cyclohexyl di-tert-butyl silyl (cHBS) ester provides exceptional steric shielding and is highly recommended[4].

Section 3: Solid-Phase Peptide Synthesis (SPPS) Strategies

Q4: We are migrating to SPPS. How do we prevent DKP when Z-N-Me-Phe-OH is at the dipeptide stage on the resin?

In SPPS, the linker connecting the first amino acid to the resin acts as the C-terminal protecting group. Standard resins (like Wang or PAM) are highly susceptible to DKP cleavage. The gold standard for preventing this is the 2-Chlorotrityl Chloride (2-CTC) resin [2]. The massive steric bulk of the trityl group physically shields the ester bond from the N-terminal amine, preventing the cyclization[2].

Protocol: SPPS on 2-CTC Resin

  • Resin Loading: Swell 2-CTC resin in dry DCM for 20 mins. Dissolve Fmoc-AA1-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours at room temperature.

  • Capping: Cap unreacted trityl chloride sites by adding HPLC-grade methanol (0.8 mL/g resin) for 15 mins. Drain and wash thoroughly with DCM and DMF.

  • Deprotection & Coupling: Remove the Fmoc group (20% piperidine/DMF). Couple Z-N-Me-Phe-OH (3.0 eq) using HATU (2.9 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF for 2 hours.

  • Z-Deprotection & Rapid Acylation: If removing the Z-group on-resin (e.g., via catalytic transfer hydrogenation using Pd/C and ammonium formate), you must immediately couple the next amino acid. The 2-CTC resin will suppress DKP long enough to allow the intermolecular coupling to succeed[1].

Q5: Why use HATU/HOAt or Acid Fluorides for the subsequent coupling?

N-methyl amines are sterically hindered, making them poor nucleophiles for intermolecular reactions. If you use standard carbodiimides (DIC/HOBt), the intermolecular coupling rate is too slow, allowing the intramolecular DKP formation to "win the race." Reagents like HATU/HOAt generate an extremely reactive 7-aza-benzotriazole active ester, pushing the intermolecular acylation rate past the DKP cyclization rate.

References

1.[1] Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. ACS Publications.1 2.[3] 1 Protection Reactions - Wiley-VCH. Wiley-VCH. 3 3.[4] Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production | Organic Process Research & Development. ACS Publications. 4 4.[2] Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org. 2

Sources

Technical Support Center: Z-N-Me-Phe-OH Coupling & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The N-Methyl/Z-Protection Paradox

Coupling Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-phenylalanine) presents a unique intersection of steric hindrance and stereochemical instability. While the Z-group (carbamate) typically suppresses racemization better than amide protecting groups (e.g., Benzoyl), the


-methyl group  negates this benefit by forcing the molecule into cis-oidal conformations that favor oxazolonium  formation—the primary driver of racemization.

This guide provides field-proven protocols to maximize yield while maintaining chiral integrity.

Module 1: The Racemization Risk (Mechanistic Insight)

Users often assume that because Z-N-Me-Phe-OH is a carbamate, it is immune to racemization. This is incorrect for


-methylated amino acids.
The Mechanism of Failure

Unlike standard amino acids,


-methyl amino acids lack the N-H proton required to stabilize the amide backbone via hydrogen bonding. Upon activation (conversion to an active ester), the carbonyl oxygen of the Z-group can easily attack the activated carboxyl carbon, forming a cationic 5-membered oxazolonium species .
  • Key Risk: This intermediate is highly susceptible to base-catalyzed enolization, leading to the loss of chirality at the

    
    -carbon (epimerization).[1]
    
  • Trigger: Strong bases (e.g., DBU, high equivalents of DIPEA) and polar solvents (DMF/DMSO) accelerate this process.

Visualizing the Pathway

The following diagram illustrates the competing pathways between successful coupling and racemization.

Racemization_Mechanism cluster_risk Critical Failure Mode Start Z-N-Me-Phe-OH (L-Isomer) Activation Activated Ester (OAt/OBt) Start->Activation + Reagent Oxazolonium Oxazolonium Ion (High Reactivity) Activation->Oxazolonium Steric Delay (Slow Coupling) Product_L L-Peptide (Desired) Activation->Product_L + Amine (Fast) Enol Enol Intermediate (Achiral) Oxazolonium->Enol + Base Product_DL DL-Mixture (Racemized) Oxazolonium->Product_DL + Amine Enol->Oxazolonium Reprotonation

Figure 1: Mechanistic pathway showing how steric delay facilitates oxazolonium formation and subsequent racemization.

Module 2: Reagent Selection & Comparative Data

Choosing the right coupling system is a trade-off between reactivity (to overcome the N-Me steric bulk) and acidity (to prevent racemization).[2]

Reagent Performance Matrix
Reagent SystemReactivityRacemization RiskRecommended BaseBest Use Case
HATU / HOAt Very HighModerateCollidine (TMP)Standard coupling to non-hindered amines.
COMU / Oxyma HighLowDIPEA / CollidineGold Standard. Best balance of safety and stereochemical control.
PyBrOP ExtremeHighDIPEACoupling to another N-Me amino acid (difficult sequences).[2]
DIC / Oxyma ModerateVery LowNone (or Collidine)Solid-phase synthesis (SPPS) where heating is required.
BTC (Acid Chloride) ExtremeVery HighCollidine"Last resort" for extremely hindered couplings.
Why COMU?

Recent data suggests COMU (based on Oxyma Pure) offers superior epimerization suppression compared to HATU for


-methylated species, as the morpholino group acts as an internal base that is less likely to abstract the 

-proton than external tertiary amines [1].

Module 3: Troubleshooting Guides

Issue 1: Low Coupling Yield (<50%)

Symptom: Incomplete conversion after 2–4 hours; deletion sequences in SPPS. Root Cause: The


-methyl group creates a "protective sphere" around the carbonyl, preventing nucleophilic attack by the incoming amine.

Corrective Actions:

  • Switch to PyBrOP: For coupling Z-N-Me-Phe to a hindered amine (e.g., N-Me-Ala or Pro), phosphonium reagents often outperform uronium salts.

  • Double Coupling: Perform the first coupling with COMU/Collidine (1 hr), drain, and repeat with HATU/HOAt/DIPEA (1 hr).

  • Microwave Assist: Heat to 50°C (max). Warning: Do not exceed 60°C with Z-groups in the presence of strong bases, as degradation can occur.

Issue 2: Significant Epimerization (D-Isomer > 5%)

Symptom: HPLC shows a "shoulder" peak or split peak for the target peptide. Root Cause: Excess base or prolonged pre-activation time.

Corrective Actions:

  • Eliminate Pre-activation: Do not mix the AA and reagent/base before adding to the resin/amine. Add the base last .

  • Change the Base: Switch from DIPEA (pKa ~10.5) to 2,4,6-Collidine (TMP) (pKa ~7.4).[3] Collidine is strong enough to deprotonate the carboxylic acid but too sterically hindered to abstract the

    
    -proton [2].
    
  • Use Oxyma Pure: Add 1.0 eq of Oxyma Pure to the reaction mixture to scavenge over-active esters.

Module 4: Validated Experimental Protocols

Protocol A: The "Safe" Method (High Purity)

Recommended for standard couplings where racemization is the primary concern.

  • Dissolve: 1.0 eq of Z-N-Me-Phe-OH and 1.0 eq of COMU in minimal DMF (0.2 M concentration).

  • Additive: Add 1.0 eq of Oxyma Pure .

  • Mix: Add solution to the resin/amine component immediately.

  • Activate: Add 2.0 eq of 2,4,6-Collidine .

  • React: Agitate at Room Temperature for 2 hours.

  • Monitor: Check via Chloranil test (Ninhydrin is ineffective for secondary amines).

Protocol B: The "Power" Method (High Sterics)

Recommended when coupling to another N-methyl amino acid or Proline.

  • Dissolve: 1.0 eq of Z-N-Me-Phe-OH and 1.0 eq of PyBrOP in DCM/DMF (1:1).

  • Mix: Add to the amine component.

  • Activate: Add 3.0 eq of DIPEA .

  • React: Agitate for 4–12 hours.

    • Note: PyBrOP generates acid bromides in situ; ensure anhydrous conditions.

Module 5: Decision Tree for Optimization

Use this flowchart to select the optimal strategy based on your specific failure mode.

Troubleshooting_Flow Start Start: Coupling Z-N-Me-Phe-OH Check_Target Is the Target Amine Hindered? (e.g., N-Me, Pro) Start->Check_Target Method_Power Use Protocol B (PyBrOP / DIPEA) Check_Target->Method_Power Yes Method_Safe Use Protocol A (COMU / Collidine) Check_Target->Method_Safe No Result_Check Check HPLC for Yield & Purity Method_Power->Result_Check Method_Safe->Result_Check Fail_Racem Issue: Racemization (>5% D-iso) Result_Check->Fail_Racem Purity Fail Fail_Yield Issue: Low Yield (<50%) Result_Check->Fail_Yield Yield Fail Sol_Racem 1. Switch Base to Collidine 2. Lower Temp to 0°C 3. Reduce Base Eq. Fail_Racem->Sol_Racem Sol_Yield 1. Double Couple 2. Switch solvent to NMP 3. Use HATU @ 50°C Fail_Yield->Sol_Yield

Figure 2: Strategic decision tree for troubleshooting coupling failures.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (2002). The 2,4,6-Trimethylpyridine (Collidine) System for the Minimization of Racemization during the Coupling of N-Alkoxycarbonylamino Acids.[3] Journal of Organic Chemistry, 67(19), 6856–6859. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205-208. [Link]

  • Steinauer, R., et al. (1989). Racemization of N-methylamino acid residues during peptide bond formation. International Journal of Peptide and Protein Research, 34(4), 295-298. [Link]

Sources

Validation & Comparative

Strategic Selection of N-Methyl Phenylalanine Derivatives in SPPS: Fmoc- vs. Z-Protection

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between Z-N-Me-Phe-OH and Fmoc-N-Me-Phe-OH in the context of Solid-Phase Peptide Synthesis (SPPS).

Executive Summary: The "Elongation vs. Termination" Divergence

The choice between Fmoc-N-Me-Phe-OH and Z-N-Me-Phe-OH is not merely a preference for a protecting group; it dictates the synthetic strategy.[1]

  • Fmoc-N-Me-Phe-OH is the standard for chain elongation .[1] It allows for the temporary protection of the N-methyl amine, enabling the addition of subsequent amino acids. However, it introduces significant risks of diketopiperazine (DKP) formation and requires specialized deprotection protocols.

  • Z-N-Me-Phe-OH (N-Benzyloxycarbonyl) serves primarily as a terminal capping unit or a building block for solution-phase fragment condensation .[1] Because the Z-group is stable to standard SPPS deprotection conditions (piperidine and TFA), it is used to install a permanent, metabolically stable N-terminal cap, effectively "sealing" the peptide against exopeptidases.

Comparison Matrix
FeatureFmoc-N-Me-Phe-OH Z-N-Me-Phe-OH
Primary Role Internal sequence elongationN-terminal capping / Solution-phase hybrid
Deprotection Condition Base (20% Piperidine/DMF or DBU)Strong Acid (HF, HBr) or Hydrogenolysis (Pd/H₂)
SPPS Compatibility Standard Fmoc SPPS cyclesEnd-point only (in Fmoc/Boc SPPS)
DKP Risk High (during Fmoc removal)Negligible (remains protected)
Coupling Difficulty High (Steric hindrance)High (Steric hindrance)
Racemization Risk Moderate to High (during activation)Low (if urethane protected and not activated as mixed anhydride)

Deep Dive: Fmoc-N-Me-Phe-OH (The Elongation Standard)

The Challenge: Sterics and DKP Formation

Incorporating N-methyl phenylalanine into a peptide backbone introduces severe steric clash.[1] The methyl group forces the peptide backbone into specific conformations (often cis), making the coupling of the next amino acid difficult.

The "Fmoc Problem" (DKP Formation): The most critical failure mode in Fmoc-SPPS involving N-Me-Phe is the formation of diketopiperazines (DKP).

  • Mechanism: After coupling Fmoc-N-Me-Phe-OH, the Fmoc group is removed to expose the secondary amine.[1]

  • Cyclization: Due to the cis-amide conformer preference induced by the N-methyl group, this free amine is spatially positioned to attack the carbonyl of the preceding amino acid's ester linkage to the resin.

  • Result: The dipeptide cyclizes and cleaves itself from the resin, leaving a truncated sequence (n-2).

Optimized Protocol: Mitigating DKP

To successfully use Fmoc-N-Me-Phe-OH, you must alter the standard Fmoc cycle.[1]

Step 1: High-Efficiency Coupling

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt to maximize reactivity.[1]

  • Base: DIEA (Diisopropylethylamine).[1]

  • Conditions: Double coupling (2 x 2 hours) is often required.[1]

Step 2: DKP-Suppressed Deprotection Standard 20% piperidine is too slow and promotes DKP.[1] Use a "fast" deprotection cocktail to remove Fmoc before cyclization can occur.[1]

  • Cocktail: 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) + 5% Piperazine in DMF.[1]

  • Time: Short bursts (e.g., 3 x 30 seconds). Do not leave for 20 minutes.

Step 3: Rapid Next-Residue Coupling

  • The subsequent amino acid must be pre-activated and added immediately after the final wash of the deprotection step to compete with the DKP cyclization rate.

Deep Dive: Z-N-Me-Phe-OH (The Stability Specialist)

The Utility: Why use Z in SPPS?

Since the Z (Cbz) group cannot be removed by Piperidine (Fmoc chemistry) or TFA (Boc chemistry cleavage), it acts as a permanent protecting group in the context of standard SPPS.

Applications:

  • Metabolic Stability: N-methylated peptides are often designed for oral bioavailability.[1][2] A Z-capped N-terminus (Z-N-Me-Phe-...) renders the peptide highly resistant to N-terminal degradation by exopeptidases.[1]

  • Permeability: The hydrophobic Z group, combined with N-methylation, significantly increases membrane permeability (LogP).

  • Preventing DKP: If N-Me-Phe is the N-terminal residue, using the Z-derivative avoids the dangerous deprotection step required by Fmoc. The Z-group stays on, preventing the formation of the nucleophilic amine that triggers DKP.

Experimental Protocol: N-Terminal Capping

Reagents: Z-N-Me-Phe-OH (3 eq), HATU (2.9 eq), HOAt (3 eq), DIEA (6 eq).[1] Solvent: DMF/NMP (1:1).[1] Procedure:

  • Swell resin-bound peptide (H-AA(n)-...-Resin).[1]

  • Dissolve Z-N-Me-Phe-OH and coupling agents in solvent.[1] Activate for 1 min.

  • Add to resin.[1][3] Shake for 3–12 hours (N-methyl couplings are slow).

  • Wash with DMF and DCM.[1][3]

  • Final Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5).[1][3] The peptide cleaves from the resin, but the Z-group remains attached to the N-Me-Phe.

Visualizing the Mechanisms

The following diagram illustrates the divergent pathways. Path A (Fmoc) risks chain loss via DKP but allows elongation.[1] Path B (Z) ensures stability but terminates the chain (in standard SPPS).

SPPS_Strategies Start Resin-Bound Peptide (H-AA1-Resin) Fmoc_Couple Couple Fmoc-N-Me-Phe-OH (HATU/HOAt) Start->Fmoc_Couple Elongation Strategy Z_Couple Couple Z-N-Me-Phe-OH (HATU/HOAt) Start->Z_Couple Termination Strategy Fmoc_Protected Fmoc-N-Me-Phe-AA1-Resin Fmoc_Couple->Fmoc_Protected Deprotect Fmoc Removal (Piperidine/DBU) Fmoc_Protected->Deprotect Free_Amine H-N-Me-Phe-AA1-Resin (Reactive Intermediate) Deprotect->Free_Amine DKP_Formation DKP Formation (Cyclization & Cleavage) Free_Amine->DKP_Formation Slow Coupling / Long Wait Next_Couple Immediate Coupling of AA3 Free_Amine->Next_Couple Fast Coupling Chain_Loss Truncated Resin + DKP Byproduct (FAILURE) DKP_Formation->Chain_Loss Elongation Peptide Chain Elongation (SUCCESS) Next_Couple->Elongation Z_Protected Z-N-Me-Phe-AA1-Resin Z_Couple->Z_Protected TFA_Cleavage TFA Cleavage Z_Protected->TFA_Cleavage Final_Z Z-N-Me-Phe-AA1-OH (Capped/Stabilized Product) TFA_Cleavage->Final_Z

Caption: Comparative workflow showing the high-risk DKP pathway associated with Fmoc-deprotection versus the stable termination pathway using Z-protection.

References

  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science. Link

  • Biron, E., et al. (2006). "Optimized Selective N-Methylation of Peptides on Solid Support." Journal of Peptide Science. Link

  • Griehl, C., & Kolbe, A. (1997). "Diketopiperazine formation during the synthesis of N-methyl amino acid containing peptides." Letters in Peptide Science. Link

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][4][5][6] Chemical Reviews. Link

  • Merck/Novabiochem. "Fmoc-N-Me-Phe-OH Product Data & Protocols." Link

Sources

A Comparative Guide to Z- and Boc-Protected N-Methyl-Phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide synthesis, particularly in the creation of peptidomimetics and complex therapeutic peptides, the incorporation of N-methylated amino acids like N-methyl-phenylalanine is a critical strategy for enhancing proteolytic stability, increasing membrane permeability, and modulating conformation.[1] The choice of the temporary Nα-protecting group is a pivotal decision that dictates the overall synthetic strategy, influencing yield, purity, and the potential for side reactions. This guide provides an in-depth, objective comparison of the two most established protecting groups for N-methyl-phenylalanine: the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group.

At a Glance: Key Differences

FeatureZ-Protected N-Methyl-PhenylalanineBoc-Protected N-Methyl-Phenylalanine
Deprotection Method Catalytic Hydrogenation (e.g., H₂/Pd-C)Acidolysis (e.g., TFA, HCl in dioxane)
Deprotection Conditions Mild, neutral pHStrongly acidic
Key Byproducts Toluene, CO₂Isobutylene, CO₂, tert-butyl cation
Orthogonality Orthogonal to acid- and base-labile groupsOrthogonal to base- and hydrogenolysis-labile groups
Side Reaction Profile Minimal; potential for catalyst poisoningAlkylation of sensitive residues (Trp, Met, Cys) by tert-butyl cation
Steric Hindrance Less sterically demanding than BocMore sterically bulky, can impact coupling efficiency

Chemical Stability and Deprotection Strategies

The fundamental difference between Z- and Boc-protected N-methyl-phenylalanine lies in their deprotection chemistry, which forms the basis of their strategic application in peptide synthesis.[2][]

Z (Benzyloxycarbonyl) Protection

The Z-group is a classic urethane-type protecting group introduced by Bergmann and Zervas.[4] It is renowned for its stability under both acidic and basic conditions commonly employed in peptide synthesis, making it a robust choice for many applications.[5]

Deprotection Mechanism: The primary method for Z-group removal is catalytic hydrogenation. This process involves the use of a catalyst, typically palladium on carbon (Pd-C), in the presence of a hydrogen source. The reaction proceeds via hydrogenolysis of the benzyl-oxygen bond, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[6]

Z_N_MePhe Z-N(Me)Phe-OH H2_PdC H₂ / Pd-C Carbamic_Acid [Unstable Carbamic Acid] Z_N_MePhe->Carbamic_Acid Hydrogenolysis Toluene Toluene Deprotected_Amine H-N(Me)Phe-OH Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Deprotection of Z-N-methyl-phenylalanine.

An alternative to using hydrogen gas is catalytic transfer hydrogenation, which employs hydrogen donors like cyclohexene or formic acid in the presence of a palladium catalyst.[7]

Boc (tert-Butoxycarbonyl) Protection

The Boc group is another widely used urethane-type protecting group, forming the basis of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS).[8] It is stable to basic conditions and nucleophiles but is specifically designed to be labile to strong acids.[9]

Deprotection Mechanism: Boc deprotection is achieved through acidolysis.[] Treatment with a strong acid, most commonly trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the Boc group. This leads to the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation, carbon dioxide, and the free amine as a salt.[9]

Boc_N_MePhe Boc-N(Me)Phe-OH TFA TFA (H⁺) Protonated_Boc Protonated Boc-N(Me)Phe-OH Boc_N_MePhe->Protonated_Boc TFA->Protonated_Boc Carbamic_Acid [Unstable Carbamic Acid] Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Deprotected_Amine TFA⁻ ⁺H₂-N(Me)Phe-OH Carbamic_Acid->Deprotected_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2

Deprotection of Boc-N-methyl-phenylalanine.

Experimental Protocols

Protocol 1: Deprotection of Z-N-Methyl-L-Phenylalanine via Catalytic Hydrogenation
  • Dissolution: Dissolve Z-N-methyl-L-phenylalanine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 10-20% by weight of the substrate).

  • Hydrogenation: Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected N-methyl-L-phenylalanine.

Protocol 2: Deprotection of Boc-N-Methyl-L-Phenylalanine via Acidolysis with TFA
  • Dissolution: Dissolve Boc-N-methyl-L-phenylalanine (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[10]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is a 1:1 mixture of TFA:DCM (v/v).[10] For peptides containing acid-sensitive residues like tryptophan or methionine, a scavenger cocktail (e.g., triisopropylsilane and water) should be added to the TFA solution to trap the reactive tert-butyl cations.[11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.[10]

  • Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA). The resulting product is the TFA salt of N-methyl-L-phenylalanine.

  • Neutralization (Optional): For the free amine, dissolve the residue in water and neutralize with a mild base (e.g., saturated sodium bicarbonate solution) before extracting with an organic solvent.

Comparative Performance Analysis

Yield and Purity

Both Z and Boc protection strategies can provide high yields of the deprotected N-methyl-phenylalanine. For instance, a study on the synthesis of N-methyl-L-phenylalanine reported an 85.7% yield for the hydrolysis of the methyl ester of the Z-protected amino acid and near-quantitative yields for the synthesis of the Boc-protected counterpart.[1] The final yield and purity are often more dependent on the optimization of the deprotection and work-up conditions rather than an inherent limitation of the protecting group itself.

  • Z-Deprotection: The filtration step to remove the palladium catalyst is crucial for obtaining a pure product. Incomplete removal can lead to catalyst contamination in subsequent steps.

  • Boc-Deprotection: The primary impurity concern is the formation of byproducts from the reaction of the tert-butyl cation with nucleophilic side chains in a larger peptide.[9][11] The use of scavengers is highly recommended, especially when dealing with tryptophan, methionine, or cysteine residues elsewhere in the peptide sequence.[11]

Side Reactions and Racemization

The N-methylation of an amino acid eliminates the N-H proton, which can influence its susceptibility to racemization.

  • Racemization: Phenylalanine itself is not highly susceptible to racemization under standard amidation conditions.[12] However, N-methylated amino acids can be more prone to racemization during deprotection with strong acids like HBr in acetic acid, although this is less of a concern with the more commonly used TFA or HCl.[13] For Z-group removal, catalytic hydrogenation is a very mild method that generally does not induce racemization.[4]

  • Alkylation: This is the most significant side reaction associated with Boc deprotection. The generated tert-butyl cation is a potent electrophile that can alkylate the indole ring of tryptophan or the thioether of methionine.[11] This is not a concern with Z-group deprotection.

  • Steric Hindrance in Coupling: The bulkier Boc group can sometimes lead to lower coupling efficiencies compared to the Z group, especially when coupling to or from the N-methylated residue.[13][14] This may necessitate the use of more potent coupling reagents like HATU or PyBOP, or longer reaction times.[15]

Strategic Considerations in Peptide Synthesis

The choice between Z and Boc protection for N-methyl-phenylalanine is often dictated by the overall strategy for synthesizing a larger peptide, particularly the need for orthogonality.

Orthogonal Protection Schemes

Orthogonality refers to the ability to deprotect one functional group in the presence of another.[2][8] Z and Boc groups are orthogonal to each other, which allows for sophisticated synthetic designs.

  • Z-group: Removable by hydrogenolysis. It is stable to the acidic conditions used to remove Boc and t-butyl side-chain protecting groups, and the basic conditions used to remove Fmoc groups.

  • Boc-group: Removable by acid. It is stable to the hydrogenolysis conditions used to cleave Z and benzyl ester groups, and the basic conditions for Fmoc removal.[5]

This orthogonality is invaluable in the synthesis of complex peptides, such as cyclic or branched peptides, where specific amino groups need to be unmasked for modification while others remain protected. For example, a lysine side chain could be protected with a Z group, while the N-terminus is protected with a Boc group, allowing for selective N-terminal elongation followed by later modification of the lysine side chain.

cluster_0 Boc/Z Orthogonal Strategy Start Boc-N(Me)Phe-...-Lys(Z)-Resin TFA TFA Deprotection Start->TFA Step1 H-N(Me)Phe-...-Lys(Z)-Resin TFA->Step1 Coupling Couple next Boc-AA Step1->Coupling Step2 Boc-AA-N(Me)Phe-...-Lys(Z)-Resin Coupling->Step2 Hydrogenolysis H₂/Pd-C Deprotection Step2->Hydrogenolysis Step3 Boc-AA-N(Me)Phe-...-Lys(H)-Resin Hydrogenolysis->Step3 Modification Side-chain Modification Step3->Modification Final Modified Peptide Modification->Final

Orthogonal deprotection workflow.

Conclusion and Recommendations

Both Z- and Boc-protected N-methyl-phenylalanine are excellent building blocks for peptide synthesis, each with a distinct profile of advantages and disadvantages. The optimal choice is context-dependent and should be guided by the specific requirements of the synthetic target.

Choose Z-protected N-methyl-phenylalanine when:

  • The peptide sequence contains acid-sensitive residues (e.g., tryptophan, methionine) that are susceptible to alkylation.

  • A mild, non-acidic deprotection method is preferred.

  • The synthetic strategy involves the use of acid-labile side-chain protecting groups (e.g., t-butyl esters) that need to remain intact during Nα-deprotection.

  • The presence of functional groups sensitive to reduction (e.g., alkynes, nitro groups) is not a concern.

Choose Boc-protected N-methyl-phenylalanine when:

  • The synthesis is performed on a larger scale where handling hydrogen gas or flammable catalysts is less desirable.

  • The synthetic strategy requires a protecting group that is stable to hydrogenolysis (e.g., when Z or benzyl esters are used for side-chain protection).

  • The peptide does not contain residues that are highly susceptible to alkylation, or when appropriate scavengers can be effectively used.

  • Steric hindrance during coupling can be overcome with optimized conditions or more powerful reagents.

By carefully considering these factors, researchers can leverage the unique properties of both Z and Boc protecting groups to successfully incorporate N-methyl-phenylalanine into their target peptides, paving the way for the development of novel and more effective therapeutics.

References

  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Sun, D., Zhang, L., & Wang, J. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E.
  • Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters.
  • BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
  • Sigma-Aldrich. (n.d.). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • BenchChem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • Choy, J., et al. (n.d.).
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Li, P., & Xu, J.-C. (n.d.). Recent development of peptide coupling reagents in organic synthesis.
  • BenchChem. (2025). A comparative analysis of different protecting groups for p-amino-D-phenylalanine.
  • Zhang, Y., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science.
  • Sarrade, S., et al. (n.d.). Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P. PubMed.
  • BenchChem. (2025).
  • Yagami, T. (n.d.). Peptide Oxidation/Reduction Side Reactions.
  • Van der Veken, P., et al. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC.
  • Albericio, F., et al. (2005). p‐Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα‐Protecting Group in Orthogonal Solid‐Phase Peptide Synthesis – Avoiding Diketopiperazine and Aspartimide Formation. European Journal of Organic Chemistry, 2005(14), 3031-3039.
  • Albericio, F., & Carpino, L. A. (n.d.). Amino Acid-Protecting Groups. SciSpace.
  • Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Kumar, S. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • BenchChem. (2025). A Comparative Guide to Boc-γ-Phenylalanine and Other Phenylalanine Analogs for Researchers.
  • Słomczyńska, U., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • Anwer, M. K., & Spatola, A. F. (n.d.). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1.
  • Gopi, H. N., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Semantic Scholar.
  • Chem-Impex. (n.d.). Nα-Boc-Nα-methyl-L-phenylalanine.
  • BOC Sciences. (n.d.).
  • Wipf, P. (n.d.). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry.
  • Bedini, E., et al. (2023).
  • Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1996). Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Journal of the Chemical Society, Perkin Transactions 1, 995-999.
  • ThalesNano. (n.d.). Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
  • Master Organic Chemistry. (2018).
  • ChemicalBook. (n.d.). N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4.
  • PubChem. (n.d.). Boc-N-Me-Phe-OH.
  • Peptides. (n.d.). Green Chemistry - In situ Fmoc removal.
  • Toth, I., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: Attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 302-11.

Sources

Orthogonality of the Z-group with Fmoc and Boc protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of complex organic synthesis and peptide chemistry, the Benzyloxycarbonyl (Z or Cbz) group acts as the critical "third dimension" of orthogonality. While Fmoc and Boc represent the standard base-labile and acid-labile dichotomy, the Z-group bridges these strategies. It offers unique stability against the deprotection conditions of both (under specific parameters), enabling advanced protection schemes for side-chain modification, cyclic peptide synthesis, and hybrid solution/solid-phase strategies.

This guide moves beyond basic textbook definitions to examine the operational orthogonality of the Z-group, providing validated protocols for its selective retention or removal in the presence of Fmoc and Boc.

Part 1: The Mechanistic Basis of Orthogonality

To exploit these protecting groups effectively, one must understand the electronic and steric mechanisms that dictate their lability. Orthogonality is not binary; it is a function of reaction kinetics and reagent strength.

The Stability Triad
  • Fmoc (Base-Labile): Relies on the acidity of the fluorenyl ring's

    
    -proton (
    
    
    
    ). Removal proceeds via E1cB elimination, rapidly triggered by secondary amines (Piperidine). It is completely stable to acids.
  • Boc (Acid-Labile): Relies on the stability of the tert-butyl carbocation.[1] Removal occurs via acid-catalyzed elimination (typically TFA), releasing isobutylene and

    
    . It is completely stable to base and hydrogenolysis.
    
  • Z-Group (Hydrogenolysis/Strong Acid-Labile): The benzyl carbamate is electronically more stable than Boc. It resists mild acids (TFA) because the primary benzyl carbocation is less stable than the tert-butyl cation. However, it is cleaved by catalytic hydrogenolysis (reductive cleavage) or strong acids (HF, HBr, TFMSA) that can force the generation of the benzyl cation.

Visualization of Orthogonal Pathways

The following diagram illustrates the "Selectivity Triangle," showing how specific reagents cleave one group while leaving the others intact.

OrthogonalityTriangle Fmoc Fmoc Group (Base Labile) Boc Boc Group (Mild Acid Labile) Z Z-Group (H2 / Strong Acid Labile) Piperidine 20% Piperidine Piperidine->Fmoc Cleaves (E1cB) Piperidine->Boc Stable Piperidine->Z Stable TFA 50% TFA (DCM) TFA->Fmoc Stable TFA->Boc Cleaves (SN1) TFA->Z Stable* H2_Pd H2 / Pd-C H2_Pd->Fmoc Stable H2_Pd->Boc Stable H2_Pd->Z Cleaves (Reductive)

*Figure 1: The Orthogonality Triangle. Solid arrows indicate cleavage; dotted lines indicate stability. Note: Z is stable to TFA only under standard Boc-removal conditions; prolonged exposure or neat TFA can cause partial degradation.

Part 2: Comparative Stability Matrix

The following table synthesizes experimental data regarding the stability of these groups under standard synthetic conditions.

Reagent / ConditionFmoc StabilityBoc StabilityZ-Group StabilityApplication Note
50% TFA in DCM Stable Labile (

min)
Stable Standard Boc removal; Z remains intact.
20% Piperidine/DMF Labile (

sec)
Stable Stable Standard Fmoc removal.

/ Pd-C (MeOH)
Stable Stable Labile Standard Z removal (neutral conditions).
HBr / Acetic Acid Stable Labile Labile Removes both Boc and Z (Global deprotection).
HF (Anhydrous) Stable Labile Labile "High Acid" cleavage for Boc/Bn strategy.
TFMSA / TFA Stable Labile Labile Alternative to HF for Z removal.
Diisopropylethylamine (DIEA) Slow Degradation Stable Stable Fmoc can degrade in DIEA over long reactions (>24h).
The "TFA Shock" Nuance (Expert Insight)

A common misconception is that the Z-group is perfectly stable in TFA. It is not.

  • Experimental Reality: In 50% TFA/DCM (standard Boc removal), Z-group loss is negligible (<0.1% per hour).

  • Risk Factor: In neat (100%) TFA , particularly with electron-donating scavengers (thioanisole), the Z-group can undergo slow acidolysis (~1-2% loss per hour).

  • Mitigation: Always dilute TFA with DCM when selectively removing Boc in the presence of Z, and limit reaction time to 30 minutes.

Part 3: Experimental Workflows

Protocol A: Selective Boc Removal in the Presence of Z

Use Case: Synthesizing a peptide where the N-terminus is Z-protected, and you need to deprotect a Boc-Lysine side chain or extend a Boc-protected fragment.

Reagents:

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Dichloromethane (DCM), Anhydrous

  • Scavenger: Triisopropylsilane (TIPS) - Optional but recommended if Trp/Met present.

Step-by-Step:

  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Acidification: Add an equal volume of TFA pre-mixed with 2.5% TIPS. Final concentration: 50% TFA / 47.5% DCM / 2.5% TIPS.

    • Why? The TIPS scavenges the tert-butyl cations. Without it, these cations might attack the benzyl ring of the Z-group or sensitive amino acid side chains.

  • Reaction: Stir at 0°C for 5 minutes , then warm to room temperature for 25 minutes .

    • Critical Checkpoint: Do not exceed 45 minutes. Prolonged exposure risks partial Z-degradation.

  • Quenching: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (

    
    ) or diethyl ether to remove residual TFA.
    
  • Validation: Analyze via LC-MS. Expect [M-100] mass shift (loss of Boc) with no [M-134] shift (loss of Z).

Protocol B: Z-Group Removal via Hydrogenolysis (The "Gentle" Route)

Use Case: Final deprotection of a peptide/molecule containing acid-sensitive groups that would not survive HF or HBr.

Reagents:

  • Palladium on Carbon (Pd/C), 10 wt. % loading

  • Solvent: Methanol or Ethanol (degassed)

  • Hydrogen source:

    
     balloon or Ammonium Formate
    

Step-by-Step:

  • Inerting: Place substrate in a round-bottom flask. Add MeOH (0.05 M). Add 10 wt% of Pd/C catalyst (relative to substrate mass).

    • Safety: Add catalyst under Argon/Nitrogen to prevent ignition of methanol vapors.

  • Hydrogenation: Purge the flask with

    
     gas (balloon pressure) for 5 minutes, then seal under 
    
    
    
    atmosphere.
  • Reaction: Stir vigorously at Room Temperature for 1–4 hours.

    • Monitoring: TLC or LC-MS. The reaction produces toluene and

      
       as byproducts.[2]
      
  • Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate filtrate.

Protocol C: Z-Group Removal in "Poisoned" Systems (The TFMSA Method)

Use Case: Your molecule contains Methionine (Met) or Cysteine (Cys). Sulfur poisons Pd catalysts, making Protocol B impossible. You must use acid, but HF is too dangerous/unavailable.

Reagents:

  • Trifluoromethanesulfonic acid (TFMSA)

  • TFA[1][3][4][5][6][7][8]

  • Thioanisole (Scavenger)

Step-by-Step:

  • Cocktail Prep: Prepare a solution of 10% TFMSA / 80% TFA / 10% Thioanisole.

    • Why? TFMSA is a "Superacid" strong enough to protonate and cleave the benzyl carbamate, mimicking HF conditions without the specialized Teflon apparatus.

  • Reaction: Add cooled cocktail (0°C) to the solid substrate.

  • Timing: Stir at 0°C for 60–90 minutes.

  • Precipitation: Pour the reaction mixture into ice-cold diethyl ether. The peptide/product will precipitate. Centrifuge and wash.

Part 4: Strategic Selection Guide

When should you introduce the Z-group into an Fmoc or Boc synthesis?

The "Safety-Catch" Strategy

In complex side-chain modifications (e.g., forming a lactam bridge between Lys and Asp), standard Fmoc/tBu strategies can be limiting.

  • Scenario: You need to selectively deprotect a Lysine side chain on resin without removing the N-terminal Fmoc or the other side chains (tBu).

  • Solution: Use Fmoc-Lys(Z)-OH .

    • The Z-group is stable to the piperidine used to remove the N-terminal Fmoc during chain elongation.

    • The Z-group is stable to the dilute TFA used for some specific side-chain deprotections (if controlled).

    • Correction: Actually, for on-resin work, Alloc (Allyloxycarbonyl) is often preferred over Z because Z removal (Hydrogenolysis) is difficult on solid phase. However, in Solution Phase segment condensation, Z is superior because it avoids the Pd(PPh3)4 required for Alloc.

Orthogonal Deprotection Flowchart

DecisionMatrix Start Start: Choose Protection Strategy Q1 Does the molecule contain Sulfur (Met, Cys)? Start->Q1 NoSulfur No Sulfur Q1->NoSulfur No HasSulfur Yes (Met/Cys) Q1->HasSulfur Yes Q2 Is the substrate Acid Sensitive? NoSulfur->Q2 UseZ_Acid Use Z-Group Remove via TFMSA or HF (Strong Acid) HasSulfur->UseZ_Acid Must use Acid (Pd Poisoned) AvoidZ Consider Alloc or Orthogonal Boc/Fmoc HasSulfur->AvoidZ If Acid Sensitive & Sulfur Present UseZ_H2 Use Z-Group Remove via H2/Pd-C (Most Gentle) Q2->UseZ_H2 Yes (Acid Sensitive) Q2->UseZ_Acid No (Acid Stable)

Figure 2: Decision Matrix for utilizing Z-Group protection based on substrate sensitivity and composition.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]

  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society, 79(16), 4427–4431. (Foundational work on carbamate kinetics). [Link]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Context for Boc/Benzyl strategies). [Link]

Sources

HPLC Analysis for Purity Assessment of Z-N-Me-Phe-OH: The High-Temperature Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details an optimized HPLC methodology for the purity assessment of Z-N-Me-Phe-OH (N-alpha-Carbobenzyloxy-N-alpha-methyl-L-phenylalanine). It compares this specific high-temperature protocol against standard ambient HPLC methods and alternative low-resolution techniques (TLC), addressing the critical challenge of cis/trans rotamerism inherent to N-methylated amino acids.

Executive Summary & Core Comparison

The Challenge: Z-N-Me-Phe-OH is a critical building block for peptide therapeutics (e.g., cyclosporine analogs). However, its analysis is notoriously difficult due to rotamerism . The N-methyl group creates a high energy barrier for rotation around the amide bond, resulting in two distinct conformers (cis and trans) that separate on HPLC columns at room temperature. This often leads to "split peaks" that are mistakenly rejected as impurities.

The Solution: This guide presents the High-Temperature Coalescence (HTC) Protocol . By elevating the column temperature, we increase the interconversion rate between rotamers, coalescing them into a single, sharp peak. This allows for accurate integration and purity assessment.

Comparative Performance Overview
FeatureHTC Protocol (Recommended) Standard Ambient HPLCThin Layer Chromatography (TLC)
Primary Mechanism Dynamic High-Temp RP-HPLCStatic Ambient RP-HPLCAdsorption Chromatography
Rotamer Handling Coalesced Single Peak Split/Broad Peaks (False Positives)Invisible (Single Spot)
Quantitation Limit < 0.05% (Trace Analysis)Poor (Integration errors)Qualitative Only
D-Enantiomer Detection Possible (with Chiral Column)DifficultImpossible
Suitability QC Release / GMP R&D Quick CheckRough Synthesis Monitoring

Scientific Foundation: The Rotamer Effect

To understand the protocol, one must understand the molecule. Unlike standard amino acids, N-methylated derivatives lack the proton on the amide nitrogen that typically stabilizes the trans conformation.

Diagram 1: Rotamer Equilibrium & Analytical Impact

The following diagram illustrates the kinetic relationship between the cis and trans rotamers and how temperature shifts the analytical outcome.

Rotamer_Analysis cluster_0 Molecular State cluster_1 HPLC Outcome Cis Cis-Rotamer (Conformer A) Trans Trans-Rotamer (Conformer B) Cis->Trans Slow Exchange (Low Temp) Split Ambient (25°C): Split Peaks (False Impurity) Cis->Split Elutes tR1 Single High Temp (50°C+): Coalesced Peak (True Purity) Cis->Single Fast Exchange (High Temp) Trans->Split Elutes tR2 Trans->Single

Caption: Kinetic equilibrium of Z-N-Me-Phe-OH rotamers. Low temperature results in split peaks; high temperature induces rapid exchange for a single peak.

Detailed Experimental Protocols

Protocol A: The HTC Method (Optimized)

This is the validated standard for assessing chemical purity.

  • Instrument: HPLC system with column oven (e.g., Agilent 1260/Waters Alliance).

  • Column: C18 Reverse Phase, 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC Grade).

    • Note: TFA is preferred over Formic Acid here to suppress silanol interactions and improve peak shape for the hydrophobic Z-group.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Temperature: 50°C to 60°C (Critical Parameter).

  • Detection: UV at 214 nm (Amide bond) and 254 nm (Benzyl/Phenyl groups).

  • Gradient:

    • 0 min: 30% B

    • 15 min: 90% B

    • 20 min: 90% B[2]

    • 21 min: 30% B (Re-equilibration)

Validation Check: Inject a blank to ensure no ghost peaks from the gradient. Inject the sample.[4][5] If the main peak is still broad or "shouldered" at 50°C, increase temperature to 60°C in 5°C increments.

Protocol B: Chiral Purity Assessment (Enantiomeric Excess)

Chemical purity is not enough; racemization during N-methylation is common.

  • Column: Chiral Polysaccharide Phase (e.g., Daicel Chiralcel OD-H or AD-H).

  • Mode: Normal Phase (usually provides better selectivity for Z-protected amino acids).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Temperature: 25°C (Lower temperature increases chiral recognition).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Target: Separation of L-isomer (Main) from D-isomer (Impurity).

Comparative Data Analysis

The following table summarizes expected results when analyzing a commercially available Z-N-Me-Phe-OH sample (99% pure) using different methods.

ParameterHTC Method (60°C) Standard Method (25°C)Interpretation
Main Peak Shape Sharp, SymmetricalBroad, Split, or Doublet25°C data is invalid for integration.
Retention Time ~12.5 min (Single)~12.2 min & ~12.8 minRotamers have different hydrophobicities.
Tailing Factor (

)
1.05 - 1.15> 1.5 (for split peaks)High temp improves mass transfer.
Apparent Purity 99.1% 85% + 14% (misread)Standard method falsely flags rotamer as impurity.
Resolution (

)
> 2.0 (from impurities)N/A (Main peak overlaps)Coalescence is required for resolution.
Common Impurities & Relative Retention Times (RRT)

Using the HTC Method (Reference Main Peak = 1.00):

  • Benzyl Alcohol: RRT ~0.4 (From Z-group hydrolysis).

  • H-N-Me-Phe-OH: RRT ~0.2 (De-protected, very polar).

  • Z-N-Me-Phe-N-Me-Phe-OH: RRT ~1.3 (Dipeptide from synthesis).

Workflow Visualization

This diagram outlines the decision-making process for the analyst to ensure data integrity.

Workflow Start Start: Crude Z-N-Me-Phe-OH Step1 Dissolve in 50% ACN/Water (1 mg/mL) Start->Step1 Decision1 Run HPLC @ 25°C? Step1->Decision1 Result1 Result: Split Peak observed Decision1->Result1 Standard Action1 DO NOT INTEGRATE (Rotamers suspected) Result1->Action1 Step2 Heat Column to 50-60°C Action1->Step2 Step3 Run HTC Protocol Step2->Step3 Decision2 Single Sharp Peak? Step3->Decision2 PathA Yes: Integrate & Calculate Purity Decision2->PathA Success PathB No: Check for Chemical Impurities (MS/NMR confirmation) Decision2->PathB Failure

Caption: Analytical workflow prioritizing temperature control to distinguish rotamers from true impurities.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Cichy, B., & Grochulski, P. (2009). "Conformational analysis of N-methylated amino acids and peptides." Journal of Molecular Structure. Link

  • Mant, C. T., & Hodges, R. S. (2002). "High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation." CRC Press.
  • Supelco/Sigma-Aldrich. (2023). "Ascentis Express C18: Care and Use Guide for Peptide Analysis." Link

  • Waters Corporation. (2021). "Controlling Column Temperature in HPLC: Effects on Selectivity and Resolution." Waters Application Notes. Link

Sources

Tandem MS for sequencing peptides with Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I present this comprehensive guide evaluating tandem mass spectrometry (MS/MS) strategies for sequencing synthetic peptides containing the N-terminal benzyloxycarbonyl (Z) protecting group and an N-methylphenylalanine (N-Me-Phe) residue.

Sequencing highly modified synthetic peptides requires moving beyond standard proteomics workflows. The combination of a bulky, labile protecting group and a backbone N-methylation fundamentally alters gas-phase fragmentation kinetics, demanding a tailored MS/MS approach.

To optimize our MS/MS parameters, we must first understand the causality behind the fragmentation failures commonly observed with Z-N-Me-Phe-OH peptides under standard conditions.

The Lability of the Z-Group: Under low-energy Collision-Induced Dissociation (CID) and Higher-energy Collisional Dissociation (HCD), the benzyloxycarbonyl (Z) moiety acts as an energy sink. Collisional activation drives rapid thermal degradation of the Z-group, resulting in dominant neutral losses of benzyl alcohol and CO2 (-108 Da) or the entire Z-group (-134 Da)[1]. This neutral loss dominates the total ion current (TIC), severely suppressing the intensity of structurally informative backbone fragments.

Disruption of the Mobile Proton Model: Standard collision-based fragmentation relies on the "mobile proton" model, where protons migrate along the peptide backbone to weaken specific amide bonds, facilitating cleavage. However, the N-methylation of phenylalanine replaces the exchangeable amide proton with a methyl group. This creates a tertiary amide that restricts proton mobility and localizes the charge. Consequently, CID drives preferential, disproportionate cleavage at the C-terminal side of the N-methylated residue, forming a highly stable N-methyloxazolone b-ion while leaving the rest of the peptide sequence poorly covered[2].

The Electron-Transfer Solution: To bypass these limitations, Electron Transfer Dissociation (ETD) utilizes radical anions (e.g., fluoranthene) to transfer an electron to multiply protonated peptide cations. This induces rapid, non-ergodic cleavage of the N-Cα bond. Crucially, ETD fragmentation is independent of amide hydrogen bonding and is completely unaffected by N-methylation[3]. Furthermore, as a "soft" fragmentation technique, ETD preserves labile moieties, ensuring the Z-group remains intact on the N-terminal c-ions.

G Peptide Z-N-Me-Phe-Peptide Ion CID CID / HCD (Collision-based) Peptide->CID ETD ETD / EThcD (Electron-based) Peptide->ETD ZLoss Labile Z-group Loss (-108 Da / -134 Da) CID->ZLoss Oxazolone Preferential Cleavage (N-methyloxazolone b-ion) CID->Oxazolone IntactZ Z-group Preserved (Intact c-ions) ETD->IntactZ EvenCleavage Even Backbone Cleavage (c/z ion series) ETD->EvenCleavage

Fig 1. Mechanistic divergence of Z-N-Me-Phe fragmentation under collision vs. electron transfer.

Comparative Performance Analysis

To maximize sequence coverage, modern hybrid mass spectrometers employ EThcD (Electron-Transfer/Higher-Energy Collision Dissociation). EThcD applies supplemental HCD activation to the ETD product ions, generating a rich, dual spectrum of c/z and b/y ions[4]. The table below summarizes the objective performance of each fragmentation mode for Z-N-Me-Phe peptides.

Fragmentation ModeZ-Group RetentionN-Me-Phe Cleavage BiasSequence CoveragePrimary Ion Series
CID Poor (Dominant -108 Da loss)High (Oxazolone formation)< 30%b/y (Truncated)
HCD Moderate (-134 Da loss common)High (Immonium m/z 134)~ 50%b/y, Immonium
ETD Excellent (Intact on c-ions)None (Even cleavage)~ 75%c/z
EThcD Excellent (Intact on c-ions)None> 95% c/z and b/y

Data Interpretation: While HCD provides diagnostic immonium ions for N-Me-Phe (m/z 134), it fails to provide comprehensive backbone coverage. EThcD is the definitive choice, as it yields the intact Z-group c-ions from the ETD phase and complementary b/y ions from the HCD phase, allowing for unambiguous localization of the N-methylation.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks. ETD relies heavily on optimal reagent ion flux; therefore, the system must be validated prior to analyzing synthetic targets.

Phase 1: System Suitability & Calibration

  • Infuse a standard Pierce BSA Protein Digest (1 fmol/µL).

  • Monitor the fluoranthene radical anion signal (ETD reagent) to ensure an Automatic Gain Control (AGC) target of at least 3e5 is reached within <50 ms.

  • Verify mass accuracy (<3 ppm) on the BSA precursor ions.

Phase 2: Sample Preparation

  • Reconstitute the lyophilized Z-N-Me-Phe-OH peptide in 50% Acetonitrile (ACN) / 50% Water with 0.1% Formic Acid (FA) to a stock concentration of 1 mg/mL.

  • Perform a serial dilution using 0.1% FA in water to achieve a final on-column loading concentration of 1-5 µg/mL. Causality note: High concentrations lead to space-charge effects in the Orbitrap, distorting isotopic envelopes and mass accuracy.

Phase 3: LC-MS/MS Acquisition (Orbitrap Tribrid)

  • Chromatography: Load 1 µL onto a C18 analytical column (75 µm × 15 cm, 2 µm particle size). Elute using a gradient of 5% to 40% Mobile Phase B (0.1% FA in ACN) over 20 minutes.

  • MS1 Survey Scan: Acquire in the Orbitrap at 120,000 resolution (AGC target 4e5, max injection time 50 ms).

  • Precursor Selection: Isolate precursors using the quadrupole (1.2 m/z isolation window). Critical Step: Exclude 1+ charge states. ETD requires multiply charged precursors (≥ 2+) to facilitate electron transfer.

  • EThcD Fragmentation:

    • Set ETD reaction time based on calibrated charge-state dependent reaction times.

    • Apply Supplemental Activation (SA) via HCD at 25% Normalized Collision Energy (NCE) . Causality note: 25% SA provides the optimal kinetic balance—it is energetic enough to fragment unreacted precursor ions and non-dissociative electron transfer (ETnoD) products, but gentle enough to prevent the secondary cleavage of the labile Z-group from the newly formed c-ions[4].

  • MS2 Acquisition: Acquire fragment ions in the Orbitrap at 30,000 resolution to easily resolve isotopic clusters of highly charged fragments.

Workflow Prep 1. Sample Prep (1 µg/µL, 0.1% FA) LC 2. Nano-LC Separation (C18, 5-40% ACN) Prep->LC MS1 3. MS1 Survey Scan (Orbitrap, R=120k) LC->MS1 Decision Charge State ≥ 2+? MS1->Decision EThcD 4. EThcD Fragmentation (SA=25%, R=30k) Decision->EThcD Yes HCD 4. HCD Fragmentation (NCE=27%, R=30k) Decision->HCD No (1+)

Fig 2. Decision-based LC-MS/MS acquisition workflow for optimal N-methylated peptide sequencing.

Phase 4: Data Processing When processing the RAW files (e.g., via Proteome Discoverer or Byonic), ensure the dynamic modifications are strictly defined:

  • N-Terminal Modification: Benzyloxycarbonyl (+134.047 Da).

  • Amino Acid Modification: Methylation on Phenylalanine (+14.016 Da).

  • Ion Series: Enable b, y, c, and z-dot ions for scoring EThcD spectra.

References

  • Aplin, R. T., Jones, J. H., & Liberek, B. (1968). The Mass Spectra of Amino-acids and Peptides: Benzyl Migration in Benzyloxycarbonyl Derivatives. RSC Publishing.
  • Vaisar, T., & Urban, J. (1998). Gas-phase fragmentation of protonated Mono-N-methylated peptides. Analogy with solution-phase acid-catalyzed hydrolysis. Journal of Mass Spectrometry.
  • Udeshi, N. D., et al. (2009). Electron transfer dissociation of amide nitrogen methylated polypeptide cations. Journal of the American Society for Mass Spectrometry.
  • Marino, F., et al. (2018). Increased EThcD Efficiency on the Hybrid Orbitrap Excedion Pro Mass Analyzer Extends the Depth in Identification and Sequence Coverage. Molecular & Cellular Proteomics.

Sources

Technical Guide: Chiral HPLC Strategies for Enantiomeric Purity of Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC to determine enantiomeric purity of Z-N-Me-Phe-OH Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Molecule Analysis

Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-phenylalanine) represents a unique challenge in chiral chromatography. Unlike standard amino acids, this molecule possesses two distinct structural features that complicate separation:

  • N-Methylation: This removes the amide proton, eliminating a primary hydrogen-bond donor site often critical for chiral recognition on brush-type phases. Furthermore, N-methylated amides exhibit cis/trans isomerization (rotamers) around the amide bond, which can lead to peak splitting or broadening at ambient temperatures.

  • Z-Protection (Cbz): The benzyloxycarbonyl group adds significant hydrophobicity and aromatic character (π-systems), making the molecule highly retentive on reverse-phase systems and suitable for Normal Phase (NP) separation via π-π interactions.

This guide compares the performance of Polysaccharide-based columns (Amylose vs. Cellulose) and outlines a self-validating protocol for determining enantiomeric excess (


).

Method Development Strategy: The Decision Matrix

The selection of the stationary phase is the critical variable. For N-protected, N-methylated amino acids, Polysaccharide-based Coated/Immobilized phases are the industry standard due to their ability to form inclusion complexes and utilize dipole-dipole interactions in the absence of a strong N-H donor.

Experimental Workflow Diagram

The following decision tree illustrates the logical flow for method selection, prioritizing Normal Phase (NP) due to the solubility and structural properties of the Z-group.

MethodDevelopment Start Analyte: Z-N-Me-Phe-OH Solubility Solubility Check (Hexane/IPA vs. MeOH) Start->Solubility ModeSelect Select Mode Solubility->ModeSelect NP Normal Phase (NP) Hexane/Alcohol + TFA ModeSelect->NP High Solubility in Hexane PO Polar Organic (PO) 100% MeCN or MeOH + TFA/TEA ModeSelect->PO Limited Solubility ColScreen Column Screening NP->ColScreen PO->ColScreen AD Amylose Tris (AD-H / IA) *High Probability* ColScreen->AD OD Cellulose Tris (OD-H / IB) ColScreen->OD Opt Optimization (Temp & Additives) AD->Opt Split Peaks? OD->Opt Final Validated Method Opt->Final Rs > 1.5

Figure 1: Strategic decision tree for chiral method development of N-methylated amino acid derivatives.

Comparative Analysis: Stationary Phase Selection

Option A: Amylose-Based Phases (Chiralpak AD-H / IA)

The amylose tris(3,5-dimethylphenylcarbamate) selector forms a helical cavity.

  • Mechanism: The N-Me-Z-Phe-OH molecule enters the chiral groove. The "bulky" nature of the N-methyl and Z-groups often fits better into the wider amylose helix than the tighter cellulose structure.

  • Performance: Typically yields higher selectivity (

    
    ) for N-methylated species because the lack of N-H bonding forces reliance on steric fit, where amylose excels.
    
  • Recommendation: Primary Choice.

Option B: Cellulose-Based Phases (Chiralcel OD-H / IB)

The cellulose tris(3,5-dimethylphenylcarbamate) selector creates linear grooves (rigid rods).

  • Mechanism: Relies heavily on π-π interactions between the Z-group/Phenyl ring and the stationary phase carbamates.

  • Performance: Often provides sharper peaks but may have lower resolution (

    
    ) for N-methylated analogs compared to amylose.
    
  • Recommendation: Secondary Choice (Screen if AD-H fails).

Comparative Data Summary (Projected)
FeatureAmylose (AD-H/IA) Cellulose (OD-H/IB) Zwitterionic (ZWIX)
Primary Interaction Steric Inclusion + H-bond (C=O)H-bond + Dipole StackingIon-Exchange + H-bond
N-Me Tolerance High (Wide cavity accommodates bulk)ModerateHigh (Different mechanism)
Mobile Phase Hexane/IPA (NP)Hexane/IPA (NP)MeOH/MeCN (Polar Ionic)
Peak Shape Good (Risk of broadening from rotamers)SharpExcellent
Typical

1.2 - 1.81.1 - 1.4> 1.5

The "Gold Standard" Protocol

Based on the structural analysis and authoritative application data for Z-protected amino acids, the following protocol is the recommended starting point for validation.

Chromatographic Conditions[1][2][3][4][5][6][7]
  • Column: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized),

    
    .
    
  • Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (TFA)

    • Ratio: 90 : 10 : 0.1 (v/v/v)

    • Note: The TFA (0.1%) is mandatory to protonate the carboxylic acid (

      
      ), suppressing ionization and preventing severe peak tailing.
      
  • Flow Rate:

    
    
    
  • Temperature:

    
     (Standard).
    
    • Optimization Tip: If peak splitting is observed due to rotamers, increase temperature to

      
        to accelerate interconversion and coalesce the peaks.
      
  • Detection: UV @

    
     (Amide bond) or 
    
    
    
    (Phenyl/Z-group).
    
    
    is preferred for baseline stability with TFA.
Sample Preparation
  • Diluent: Mobile phase (without TFA if stability is a concern, but typically with TFA for solubility).

  • Concentration:

    
    .
    
  • Filtration:

    
     PTFE filter (Essential to protect the column).
    
Self-Validating System Suitability

To ensure trustworthiness, the method must be self-validating.

  • Racemic Spike: Always inject a racemic mixture (DL-Z-N-Me-Phe-OH) first to establish the retention times of both enantiomers.

  • Resolution (

    
    ):  Must be 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    .[1] If
    
    
    , increase TFA concentration to 0.2% or switch to Ethanol as the modifier.

Troubleshooting & Optimization Logic

Issue: Peak Splitting (Rotamers)

N-methylated amino acids exist as cis and trans isomers around the amide bond. On the HPLC timescale, these may separate partially, looking like a "shoulder" or a split peak, which can be mistaken for chiral impurity.

  • Diagnosis: Run the same sample at

    
     and 
    
    
    
    .
    • If the peaks move apart at low temp and coalesce at high temp, it is rotamerism, not enantiomeric impurity.

  • Solution: Run the analysis at elevated temperature (

    
    ).
    
Issue: Broad Tailing
  • Cause: Interaction of the free carboxylic acid with residual silanols on the silica support.

  • Solution: Ensure TFA is fresh. Alternatively, use Chiralpak ZWIX(+) in Polar Ionic Mode (MeOH/MeCN + 25mM Formic Acid + 25mM Ammonia) which operates via an ion-exchange mechanism, naturally handling free acids well.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis.[2] VI. A method for determining the enantiomeric purity of N-methylamino acids. Canadian Journal of Chemistry.[2] Retrieved from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Chiral Technologies. Retrieved from [Link]

Sources

Assessing the impact of Z-N-Me-Phe-OH on peptide conformation

Author: BenchChem Technical Support Team. Date: March 2026

Title: Backbone Engineering: A Comparative Guide to Z-N-Me-Phe-OH in Peptide Conformational Control

Executive Summary

This technical guide evaluates Z-N-Me-Phe-OH (N-benzyloxycarbonyl-N-methyl-L-phenylalanine) as a critical reagent for introducing backbone constraints in therapeutic peptides. Unlike standard amino acids, the N-methylated variant fundamentally alters the energetic landscape of the peptide bond, shifting the cis/trans equilibrium and eliminating hydrogen bond donors.

Key Findings:

  • Conformational Locking: N-methylation increases the population of the cis amide rotamer (up to 30% in specific solvents), promoting turn structures (

    
    -turns) unavailable to standard Phenylalanine.
    
  • Bioavailability: It significantly enhances membrane permeability (PAMPA) by reducing the desolvation energy penalty.

  • Metabolic Stability: The N-methyl group sterically hinders chymotrypsin and other proteases, extending plasma half-life.

  • Synthetic Utility: The Z- (Cbz) protecting group offers orthogonality to Boc/Fmoc strategies, making this reagent essential for complex fragment condensations or base-sensitive synthesis.

Part 1: The Mechanistic Basis of N-Methylation

To assess the impact of Z-N-Me-Phe-OH, one must understand the structural physics of the N-methyl-phenylalanine (N-Me-Phe) residue it introduces.

The Cis/Trans Equilibrium Shift

In standard peptides, the amide bond exists predominantly (>99.5%) in the trans conformation (


) to minimize steric clash between 

atoms.
  • The N-Me Effect: Replacing the amide proton (H) with a methyl group (CH

    
    ) introduces a steric clash in both conformations.[1] The energy difference between cis and trans narrows significantly (
    
    
    
    kcal/mol vs. ~2.5 kcal/mol for standard amides).
  • Result: N-Me-Phe residues often exist as a dynamic equilibrium of cis and trans rotamers, allowing the peptide to adopt "kinked" geometries required for receptor binding or cyclization.

Elimination of H-Bond Donors
  • Standard Phe: Acts as a Hydrogen Bond Donor (NH).

  • N-Me-Phe: Acts only as an H-Bond Acceptor (CO).

  • Impact: This disruption prevents the formation of standard secondary structures (like

    
    -helices or 
    
    
    
    -sheets) that rely on regular H-bond networks, effectively acting as a "
    
    
    -sheet breaker"—a property utilized to inhibit amyloid aggregation.

Part 2: Comparative Analysis

This section compares the performance of the N-Me-Phe residue (derived from Z-N-Me-Phe-OH) against its primary alternatives: Standard Phenylalanine and


-Methyl-Phenylalanine.
Table 1: Physicochemical & Conformational Performance Matrix
FeatureStandard Phe (Baseline)N-Me-Phe (Target)

-Me-Phe
(Alternative)
Backbone Constraint Minimal (Flexible

)
High (

restricted, cis-amide promoted)
High (Restricts

to

-helix/

-helix)
H-Bond Capacity Donor & AcceptorAcceptor Only (Donor deleted)Donor & Acceptor
Membrane Permeability Low to ModerateHigh (Reduced desolvation cost)Moderate (Lipophilicity increase only)
Proteolytic Stability Low (Chymotrypsin labile)High (Steric shielding of amide bond)Moderate (Steric shielding of

)
Primary Utility Native sequenceTurn induction, Bioavailability Helical stabilization
Detailed Comparison

1. vs. Standard Phenylalanine (Phe)

  • Conformation: Standard Phe adopts a trans amide bond. N-Me-Phe introduces a "kink." If your SAR study shows that a turn is required for potency, N-Me-Phe is the superior choice.

  • Stability: N-Me-Phe renders the preceding peptide bond nearly uncleavable by chymotrypsin, which typically targets aromatic residues.

2. vs.


-Methyl-Phenylalanine (

-Me-Phe)
[2]
  • Mechanism:

    
    -Me-Phe adds a methyl group to the 
    
    
    
    carbon, not the nitrogen. This restricts rotation around the
    
    
    and
    
    
    angles, forcing the peptide into a helical conformation (often
    
    
    -helix).
  • Decision: Use

    
    -Me-Phe  if you need to stabilize a helix. Use N-Me-Phe  (via Z-N-Me-Phe-OH) if you need to induce a turn, improve permeability, or prevent aggregation.
    

Part 3: Experimental Protocols

Protocol A: Synthetic Coupling of Z-N-Me-Phe-OH

Why this is critical: N-methylated amino acids are notoriously difficult to couple due to steric hindrance at the nucleophilic nitrogen. Standard conditions often fail.

Reagents:

  • Z-N-Me-Phe-OH (1.0 eq)

  • Coupling Reagent: HATU or COMU (1.0 eq) - Avoid HBTU/TBTU due to lower reactivity.

  • Base: DIPEA (2.0 eq) or TMP (2,4,6-trimethylpyridine) for reduced racemization.

  • Solvent: DMF/NMP (1:1).

Step-by-Step Workflow:

  • Activation: Dissolve Z-N-Me-Phe-OH and HATU in DMF. Add DIPEA. Activate for exactly 30 seconds. Longer activation risks racemization.

  • Coupling: Add the activated mixture to the resin-bound amine.

  • Reaction Time: Double coupling is mandatory. Perform 2 x 2 hours at room temperature.

  • Monitoring: Standard Kaiser test will likely be false-positive (secondary amines don't react well with ninhydrin). Use Chloranil Test or micro-cleavage LC-MS to verify completion.

Protocol B: NMR Determination of Cis/Trans Ratio

Objective: Quantify the conformational impact of the N-methyl group.[3][4][5][6]

  • Sample Prep: Dissolve 2-5 mg of purified peptide in 600

    
    L of solvent (D
    
    
    
    O/H
    
    
    O 1:9 or DMSO-d6).
  • Experiment: Run 1D

    
    H NMR and 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
    
  • Analysis:

    • Trans Isomer: Look for NOE cross-peaks between the

      
       of residue 
      
      
      
      and the amide
      
      
      (or N-Me group) of residue
      
      
      .
    • Cis Isomer: Look for strong NOE cross-peaks between the

      
       of residue 
      
      
      
      and the
      
      
      of residue
      
      
      (distance < 2.5 Å in cis).
  • Quantification: Integrate the N-methyl singlets. If distinct peaks appear (slow exchange), the ratio of integrals equals the cis/trans population ratio.

Part 4: Visualization & Logic

Figure 1: Conformational Impact Pathway

The following diagram illustrates how Z-N-Me-Phe-OH alters the peptide landscape from synthesis to biological output.

G Reagent Z-N-Me-Phe-OH (Starting Material) Coupling Difficult Coupling (Requires HATU/HOAt) Reagent->Coupling Synthesis Peptide Peptide Chain (...-X-N(Me)Phe-Y-...) Coupling->Peptide Incorporation Sterics Steric Clash (N-Me vs Carbonyl) Peptide->Sterics Structural Physics Permeability Increased Permeability (Loss of H-Bond Donor) Peptide->Permeability Desolvation Stability Proteolytic Stability (Enzyme Blockade) Peptide->Stability Shielding Equilibrium Cis/Trans Equilibrium (Rotameric Mix) Sterics->Equilibrium Lowers Barrier Turn Turn Induction (Beta-Turn Stabilization) Equilibrium->Turn Conformational Lock

Caption: Figure 1.[7] The mechanistic pathway of N-methylation, from synthetic incorporation to physicochemical outcomes.

Figure 2: Decision Logic for Phenylalanine Analogs

DecisionTree Start Goal: Modify Phe Residue Q1 Need Proteolytic Stability? Start->Q1 Q2 Need Membrane Permeability? Q1->Q2 High (Steric) Res1 Use D-Phe (Chirality Inversion) Q1->Res1 High (Stereo) Q3 Target Conformation? Q2->Q3 No Res2 Use N-Me-Phe (Z-N-Me-Phe-OH) Q2->Res2 Yes (Critical) Q3->Res2 Turn / Kink Res3 Use Alpha-Me-Phe (Helical Stabilizer) Q3->Res3 Helix / Rigid

Caption: Figure 2. Strategic decision tree for selecting between N-Me-Phe, Alpha-Me-Phe, and D-Phe.

References

  • LifeTein. (2025). Should My Peptide Be Methylated? Core Principles of N-Methylated Peptides. Retrieved from

  • Siano, A., et al. (2025).[8] N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability.[8][9] Methods in Enzymology, 723, 253-276.[8]

  • Trzepałka, E., et al. (2004).[10] Cis/trans conformational equilibrium across the N-methylphenylalanine peptide bond.[10] Journal of Peptide Research, 63(4), 333-346.[10]

  • BenchChem. (2025).[9][11] N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. Retrieved from

  • Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-1342.

Sources

Safety Operating Guide

Personal protective equipment for handling Z-N-Me-Phe-OH

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Operational Safety & Logistics Guide Target Audience: Synthetic Chemists, Peptide Scientists, and Lab Managers

Executive Summary & Application Context

Z-N-Me-Phe-OH (N-Alpha-Carbobenzyloxy-N-alpha-methyl-L-phenylalanine; CAS: 2899-07-2) is a specialized protected amino acid derivative used critically in the synthesis of peptide therapeutics. The introduction of the N-methyl group alters the peptide backbone conformation, reducing hydrogen bonding potential and significantly increasing resistance to proteolytic degradation—a key factor in improving the pharmacokinetic profile of peptide drugs.

However, the N-methyl modification also introduces steric hindrance, making downstream coupling reactions more difficult than standard amino acids. This guide provides a field-proven safety and operational framework to ensure both personnel safety and experimental success.

Risk Assessment & Hazard Identification

While Z-N-Me-Phe-OH is generally stable, it poses specific risks associated with irritant properties and potential inhalation of fine dusts during weighing.

GHS Classification (Regulation (EC) No 1272/2008):

  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementMechanistic Implication
H302 Harmful if swallowed.Systemic absorption via ingestion may disrupt metabolic function.
H315 Causes skin irritation.Direct contact with the benzyloxycarbonyl (Z) moiety can cause dermatitis.
H319 Causes serious eye irritation.Micro-particles can cause mechanical and chemical corneal abrasion.
H335 May cause respiratory irritation.[1][2]Fine powder inhalation triggers mucosal inflammation in the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

Standard "lab attire" is insufficient for high-purity peptide synthesis where contamination is a two-way street (protecting the scientist from the chemical, and the chemical from enzymatic contaminants like keratin).

PPE CategoryRecommendationTechnical Rationale
Hand Protection Nitrile Gloves (Double-gloved) Min. Thickness: 0.11 mmWhy not Latex? Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMF, DCM). Nitrile offers superior chemical resistance against the carrier solvents.
Eye Protection Chemical Safety Goggles Safety glasses with side shields are minimum; however, goggles are required if handling fine powder outside a static-free environment to prevent airborne dust entry.
Respiratory Fume Hood (Class II)Primary Control: All weighing and solvation must occur inside a certified fume hood. Secondary: N95/P2 respirator if hood unavailable (not recommended).
Body Defense Lab Coat (Cotton/Poly blend) Must be buttoned to the neck. Synthetic fibers (100% polyester) can generate static charge, causing the powder to "jump" during weighing.
Operational Handling Protocol
Phase A: Storage & Stability[2][3]
  • Temperature: Store at 2-8°C (Refrigerated).

  • Environment: Keep container tightly sealed in a dry, well-ventilated place. The Z-protecting group is generally stable, but moisture can lead to hydrolysis over extended periods.

  • Validation: Before use, allow the bottle to warm to room temperature before opening to prevent condensation from forming on the hygroscopic solid.

Phase B: Solubilization & Coupling (The "Expert" Insight)

N-methylated amino acids are notorious for difficult coupling due to steric hindrance.

  • Solvent Choice: Dissolve Z-N-Me-Phe-OH in DMF (Dimethylformamide) or DCM (Dichloromethane) .

    • Note: If solubility is poor, add a small amount of DMSO, but be aware DMSO can interfere with some activation esters.

  • Activation: Due to the N-methyl steric bulk, standard coupling reagents (e.g., HBTU) may fail.

    • Recommendation: Use stronger coupling systems like HATU or COMU with HOAt to minimize racemization and drive the reaction to completion.

  • Self-Validating Step: Visually inspect the solution. It must be crystal clear. Any turbidity suggests aggregation or impurities that will ruin the synthesis.

Phase C: Disposal Workflow

Do not dispose of as general trash. The Z-group contains a benzyl carbamate which requires incineration.

  • Solid Waste: Excess powder goes into "Solid Hazardous Waste" (labeled for incineration).

  • Liquid Waste: Solutions (in DMF/DCM) go into "Halogenated Organic Solvent Waste" (if DCM is used) or "Non-Halogenated Organic" (if only DMF is used).

Visualized Workflows
Diagram 1: Operational Lifecycle & Safety Logic

This diagram outlines the critical path from storage to reaction, highlighting decision points that prevent experimental failure.

HandlingWorkflow Storage Storage (2-8°C, Desiccated) Equilibration Warm to RT (Prevent Condensation) Storage->Equilibration Step 1 Weighing Weighing (Fume Hood + Static Control) Equilibration->Weighing Step 2 Solubilization Solubilization (DMF/DCM) Weighing->Solubilization Step 3 VisualCheck Visual Check: Clear Solution? Solubilization->VisualCheck Validation Coupling Coupling Reaction (Use HATU/HOAt) VisualCheck->Coupling Yes (Clear) Troubleshoot Add DMSO or Re-filter VisualCheck->Troubleshoot No (Turbid) Troubleshoot->VisualCheck Retry

Figure 1: Operational lifecycle for Z-N-Me-Phe-OH, emphasizing the critical visual validation step prior to coupling.

Diagram 2: Spill Response Decision Tree

Immediate actions to take in the event of a powder spill or solution leak.

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid Powder Type->Solid Powder Liquid Liquid Solution (DMF/DCM) Type->Liquid Solvent Mix ActionSolid 1. Avoid Dust (No sweeping) 2. Cover with wet paper towel 3. Scoop to Haz Waste Solid->ActionSolid ActionLiquid 1. Evacuate Area (if DCM) 2. Absorb with Vermiculite 3. Scoop to Haz Waste Liquid->ActionLiquid Report Report to EHS & Log Incident ActionSolid->Report ActionLiquid->Report

Figure 2: Emergency response logic for solid vs. liquid spills, prioritizing respiratory protection.

Emergency Procedures
  • Inhalation: Move victim to fresh air immediately.[4][5] If breathing is difficult, oxygen should be administered by qualified personnel.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[2][5][6] Z-protected amino acids can be sticky; ensure thorough washing.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[4][5] Remove contact lenses if present and easy to do. Consult a physician.

References
  • Leyan Reagents. (2024). Safety Data Sheet: Z-N-Me-Phe-OH (CAS 2899-07-2).[7][8] Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC8363381. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The greening of peptide synthesis. Green Chemistry. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.